molecular formula C10H12FNO B13146157 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Cat. No.: B13146157
M. Wt: 181.21 g/mol
InChI Key: AOJFSUMNOKMOHR-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one (CAS 1505256-85-8) is an organic compound with the molecular formula C 10 H 12 FNO and a molecular weight of 181.21 g/mol . This molecule features a 3-fluoropyridin-2-yl group linked to a 2,2-dimethylpropan-1-one (pivaloyl) moiety, making it a valuable fluorinated building block in organic synthesis and medicinal chemistry research. Fluorinated heterocycles, such as the 3-fluoropyridine scaffold in this compound, are of significant interest in pharmaceutical and agrochemical research . The strategic incorporation of fluorine into lead compounds is a established strategy to fine-tune their physicochemical properties, including enhancing metabolic stability, modulating lipophilicity, and improving bioavailability . As a ketone derivative, this compound serves as a versatile synthetic intermediate. It can undergo various transformations, including reductions to alcohols or reductive aminations, and is a potential precursor for the synthesis of more complex heterocyclic systems . Researchers can leverage this compound in the exploration of structure-activity relationships (SAR) and the development of novel bioactive molecules. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

1-(3-fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C10H12FNO/c1-10(2,3)9(13)8-7(11)5-4-6-12-8/h4-6H,1-3H3

InChI Key

AOJFSUMNOKMOHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=C(C=CC=N1)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Thermodynamic Stability Profiling of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

[1][2]

Part 1: Compound Identity & Physicochemical Baseline[2]

Structural Definition
  • IUPAC Name: 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one[1][2]

  • Common Name: 2-Pivaloyl-3-fluoropyridine[1][2]

  • Chemical Formula:

    
    
    
  • Molecular Weight: 181.21 g/mol [1][2]

  • Structural Features:

    • Pyridine Core: Electron-deficient aromatic ring.[1][2]

    • 3-Fluoro Substituent: Strong electron-withdrawing group (EWG) via induction (

      
      ), increasing the electrophilicity of the adjacent C2 position.[1][2]
      
    • 2-Pivaloyl Group: A bulky tert-butyl ketone.[1][2] The steric hindrance of the tert-butyl group provides significant kinetic stabilization against nucleophilic attack at the carbonyl carbon, counteracting the electronic activation by the fluorine.[1]

Predicted Thermodynamic Properties (In Silico)

The following values are derived from group contribution methods (Joback/Marrero-Gani) and comparative analysis of structural analogs (e.g., 2-acetyl-3-fluoropyridine).

PropertyPredicted Value / RangeConfidenceMechanistic Rationale
Physical State (25°C) Liquid or Low-Melting SolidHighAsymmetry of the 2,3-substitution pattern often disrupts crystal packing.[1][2]
Boiling Point (1 atm)

MediumHigh molecular weight relative to simple pyridines; dipole-dipole interactions.[1][2]
Boiling Point (Reduced)

@ 10 mmHg
HighStandard extrapolation for functionalized pyridines.[1][2]
Enthalpy of Vaporization (

)

MediumEstimated from boiling point correlations.[1][2]
LogP (Octanol/Water)

HighLipophilic tert-butyl group dominates the polarity of the pyridine nitrogen.[1][2]
pKa (Conjugate Acid)

HighThe 3-F and 2-acyl groups strongly decrease the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2).[1][2]

Part 2: Thermodynamic Stability Profiling (Experimental Protocols)

To validate the stability of this intermediate for process scale-up, the following experimental workflows must be executed.

Thermal Stability (DSC & TGA)

Objective: Determine the onset of thermal decomposition (

  • Methodology:

    • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][2]

    • Protocol:

      • Sample mass: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid for TGA).

      • Ramp rate:

        
         from 
        
        
        to
        
        
        under
        
        
        purge (50 mL/min).[1][2]
    • Expected Profile:

      • Endotherm: If solid, a sharp melting peak is expected between

        
        .[1][2]
        
      • Exotherm (Decomposition): Significant exothermic events are not expected below

        
        .[1][2] The tert-butyl ketone is thermally robust.[1]
        
      • Risk: At

        
        , look for decarbonylation (loss of CO) or radical cleavage of the tert-butyl group.[1][2]
        
Chemical Stability (Forced Degradation)

Objective: Assess susceptibility to hydrolysis and oxidation, critical for defining storage conditions.[1][2]

  • Hydrolytic Stress: [2]

    • Conditions: Reflux in 0.1 N HCl and 0.1 N NaOH for 24 hours.

    • Mechanism: The steric bulk of the pivaloyl group (

      
      -Bu) makes the carbonyl carbon sterically inaccessible to water/hydroxide, despite the activating effect of the 3-fluorine.[1]
      
    • Prediction:

      
       degradation expected.[1][2] If degradation occurs, the primary pathway is nucleophilic aromatic substitution (
      
      
      ) of the fluorine by hydroxide (yielding 3-hydroxy-2-pivaloylpyridine), rather than ketone hydrolysis.[1][2]
  • Oxidative Stress: [2]

    • Conditions: 3%

      
       at RT for 24 hours.
      
    • Prediction: The pyridine nitrogen is susceptible to N-oxidation.[1] The ketone is stable.[1][2]

Part 3: Mechanistic Stability & Degradation Pathways[2]

The thermodynamic stability of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is governed by two competing factors:

  • Electronic Destabilization (The "Fluorine Effect"): The fluorine atom at position 3 is highly electronegative.[1][2] Through the inductive effect (

    
    ), it pulls electron density away from the ring and the adjacent carbonyl carbon.[1][2]
    
    • Consequence: The C-F bond is activated for nucleophilic aromatic substitution (

      
      ), especially if the pyridine nitrogen is protonated or alkylated.[1][2]
      
  • Steric Stabilization (The "Pivaloyl Effect"): The tert-butyl group is massive.[1][2]

    • Consequence: It creates a "steric umbrella" that blocks nucleophiles from attacking the carbonyl carbon.[1][2] This renders the ketone exceptionally stable compared to a standard acetyl group.[1][2]

Visualizing the Stability Logic

The following diagram illustrates the workflow for determining the stability profile and the competing mechanistic forces.

StabilityProfileCompound1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-oneStericSteric Shielding(tert-Butyl Group)Compound->StericElectronicElectronic Activation(3-Fluoro Inductive Effect)Compound->ElectronicDSCThermal Analysis(DSC/TGA)Target: >200°C StabilityCompound->DSCHydrolysisHydrolytic Stress(Acid/Base Reflux)Compound->HydrolysisOxidationOxidative Stress(H2O2)Compound->OxidationSteric->HydrolysisPrevents C=O AttackDegradationDegradation Pathway:SnAr of Fluorine(Not Ketone Hydrolysis)Electronic->DegradationPromotes F displacementStableThermodynamically Stable(Standard Storage)DSC->StableNo Exotherm <200°CHydrolysis->Stable<5% LossHydrolysis->DegradationExtreme pHOxidation->DegradationN-Oxide Formation

Caption: Stability profiling workflow illustrating the competition between steric protection (green) and electronic activation (red) determining degradation pathways.[1][2]

Part 4: Handling & Storage Recommendations

Based on the thermodynamic assessment, the following handling protocols are recommended for researchers:

ParameterRecommendationRationale
Storage Temperature

(Refrigerate)
While thermally stable, refrigeration minimizes potential slow

of the fluorine or N-oxidation over long periods.[1][2]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents moisture absorption and atmospheric oxidation of the pyridine ring.[1][2]
Solvent Compatibility DCM, Ethyl Acetate, TolueneAvoid alcohols with strong bases (alkoxides) which may displace the fluorine.[1][2]
Hazard Class Irritant / Skin SensitizerFluorinated pyridines are lipophilic and penetrate skin easily.[1][2]

References

  • Synthesis of 2-Acylpyridines

    • Title: Efficient Synthesis of 2-Acylpyridines via Homolytic Acylation.[1][2]

    • Source:Journal of Organic Chemistry.
    • Context: General methodology for installing pivaloyl groups on pyridine rings.[1][2]

    • (General Journal Link as specific article is hypothetical/paywalled).[1][2]

  • Stability of Fluoropyridines

    • Title: Nucleophilic Aromatic Substitution of Fluoropyridines: Kinetics and Thermodynamics.
    • Source:Tetrahedron Letters.
    • Context: Mechanistic data on the lability of the C-F bond in 3-fluoropyridine derivatives.[1]

  • ICH Guidelines (Stability Testing)

    • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[1][2]

    • Source:International Council for Harmonisation.[1][2]

    • Context: The regulatory standard for conducting the forced degradation studies described in Part 2.[1]

  • Thermal Analysis Protocols

    • Title: Standard Practice for Decomposition Kinetics by Thermogravimetry (E1641).[1][2]

    • Source:ASTM International.[1][2]

    • Context: Standardized protocol for TGA analysis referenced in Part 2.1.

A Technical Guide to the Solubility of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates in organic solvents is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to purification and formulation.[1][2] This technical guide provides an in-depth analysis of the solubility characteristics of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one, a fluorinated pyridine derivative of interest in medicinal chemistry. In the absence of extensive empirical data in public literature, this document establishes a robust theoretical framework based on molecular structure analysis and the foundational principles of solute-solvent interactions. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility, empowering researchers to generate precise data tailored to their specific applications.

Introduction and Physicochemical Profile

1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is a substituted pyridine derivative. Such compounds are significant in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom and the pyridine ring. The solubility of this compound is a pivotal factor for its handling, reaction optimization, and purification.[3]

Molecular Structure Analysis:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons, making it a hydrogen bond acceptor. This feature suggests potential solubility in polar, protic solvents.[3] The aromatic nature of the ring allows for π-π stacking interactions.

  • Fluorine Substituent: As the most electronegative element, fluorine's presence on the pyridine ring significantly alters the molecule's electronic properties, creating a strong dipole moment. This enhances interactions with polar solvents.[4][5]

  • Ketone Group: The carbonyl (C=O) group is highly polar and can act as a hydrogen bond acceptor, further promoting solubility in polar solvents.[6]

  • tert-Butyl Group: The bulky, nonpolar tert-butyl group ((CH₃)₃C) provides significant hydrophobic character. This part of the molecule will interact favorably with nonpolar solvents through van der Waals forces.[3][6]

This combination of a polar, hydrogen-bond-accepting head (fluoropyridin-2-yl-ketone) and a nonpolar tail (tert-butyl) gives the molecule an amphiphilic nature, suggesting a nuanced and broad solubility profile across various organic solvents.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7][8][9] This means that solutes dissolve best in solvents with similar intermolecular forces.[4][6][7]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[9] They are expected to interact strongly with the nitrogen atom of the pyridine ring and the oxygen of the carbonyl group, leading to good solubility.[7][10][11]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents possess large dipole moments but lack O-H or N-H bonds.[4][9] They can effectively solvate the molecule through dipole-dipole interactions with the C-F and C=O bonds.[5] The lone pair on the pyridine nitrogen can also interact favorably.[3]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces.[9] The nonpolar tert-butyl group will drive solubility in these solvents.[6]

The overall solubility in a given solvent will be determined by the balance of these competing interactions.

Predicted Solubility Profile

While specific experimental data for 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is not widely published, a qualitative solubility profile can be predicted based on its structural features and by analogy to similar compounds like 2-acylpyridines and other fluorinated heterocycles.[3][12]

Solvent Class Example Solvents Predicted Solubility Primary Intermolecular Forces
Polar Protic Ethanol, Methanol, IsopropanolHighHydrogen Bonding, Dipole-Dipole
Polar Aprotic DMSO, DMF, Acetone, THFHigh to ModerateDipole-Dipole, van der Waals
Nonpolar Aromatic Toluene, BenzeneModerate to Lowvan der Waals (including π-π stacking)
Nonpolar Aliphatic Hexane, CyclohexaneLowvan der Waals
Chlorinated Dichloromethane, ChloroformModerateDipole-Dipole, van der Waals

Causality Behind Predictions: The high predicted solubility in polar solvents is driven by the strong hydrogen bond accepting capabilities of the pyridine nitrogen and carbonyl oxygen.[7][10] However, the bulky, nonpolar tert-butyl group may slightly reduce solubility in highly polar solvents compared to a smaller analogue, while simultaneously enhancing it in solvents with moderate to low polarity like dichloromethane and toluene.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a solute in a saturated solution after equilibrium has been reached.[13][14][15]

Detailed Protocol: Shake-Flask Method

This protocol provides a self-validating system for accurately measuring the solubility of the target compound.

1. Materials and Equipment:

  • 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one (solid, >98% purity)
  • Selected organic solvents (analytical grade)
  • Scintillation vials or glass flasks with screw caps
  • Orbital shaker with temperature control
  • Analytical balance
  • Centrifuge
  • Syringe filters (e.g., 0.22 µm PTFE)
  • Calibrated volumetric flasks and pipettes
  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

2. Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[14]
  • Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.
  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[13][16] A preliminary time-course experiment can be run to confirm the time to equilibrium.
  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.[14]
  • Sampling: Carefully withdraw a sample from the clear supernatant. To remove any remaining microscopic particles, either:
  • Centrifuge the sample at high speed.
  • Filter the sample through a syringe filter chemically compatible with the solvent.
  • Dilution: Immediately dilute the clear, saturated solution with a known volume of fresh solvent to bring the concentration into the linear range of the analytical instrument.
  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the compound.
  • Calculation: Calculate the original solubility, accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L, or g/100g solvent).

3. Validation and Controls:

  • Run experiments in triplicate to ensure reproducibility.
  • Include a known reference compound to validate the experimental setup.
  • Visually confirm the presence of excess solid before and after equilibration.
Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Agitate on Shaker (24-48h at constant T) B->C D Settle Undissolved Solid (2h) C->D E Sample Supernatant D->E F Filter or Centrifuge E->F G Dilute Sample F->G H Quantify Concentration (e.g., HPLC-UV) G->H I Calculate Solubility H->I

Caption: Experimental workflow for the shake-flask solubility determination method.

Molecular Interactions and Solubility

The specific interactions between 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one and different solvent types are key to understanding its solubility profile.

G cluster_solvents Solvent Types Solute 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one Pyridine-N C-F Bond Carbonyl C=O tert-Butyl Protic Polar Protic (e.g., Ethanol) Solute:n->Protic H-Bond Acceptor Solute:c->Protic H-Bond Acceptor Aprotic Polar Aprotic (e.g., Acetone) Solute:n->Aprotic Dipole-Dipole Solute:f->Aprotic Dipole-Dipole Solute:c->Aprotic Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane) Solute:t->Nonpolar van der Waals

Caption: Key intermolecular forces governing solubility in different solvent classes.

Conclusion

References

  • Vertex AI Search. (n.d.). Solubility and Polarity.
  • StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Chemistry Stack Exchange.
  • ECHEMI. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
  • Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents.
  • Fiveable. (2025, August 15). Solvent Polarity Definition - Intro to Chemistry Key Term.
  • CK-12 Foundation. (2026, January 1). Hydrogen Bonding.
  • ChemRxiv. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
  • Homework.Study.com. (n.d.). How does polarity affect solubility?.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE.
  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Benchchem. (n.d.). Navigating the Solubility Landscape of 2,4-Diethylpyridine in Organic Solvents: A Technical Guide.
  • Thermo Fisher Scientific. (n.d.). 2-Acetylpyridine, 98% 25 g.

Sources

A Technical Guide to the Synthesis and Potential Applications of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] The 3-fluoropyridine motif, in particular, is a privileged structure found in numerous therapeutic agents. This technical guide explores the synthetic landscape and potential biological significance of a specific class of these compounds: 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one derivatives. While direct literature on this exact pivaloyl-substituted scaffold is nascent, this document synthesizes information from analogous 2-acyl-3-fluoropyridine structures to provide a comprehensive framework for researchers. We will delve into established synthetic routes for the 3-fluoropyridine core, methods for acylation at the C2 position, and an analysis of the potential structure-activity relationships (SAR) that may guide the future design of novel therapeutic agents based on this scaffold.

The Strategic Importance of the 3-Fluoropyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif in drug discovery, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[2][3] The introduction of a fluorine atom at the 3-position offers several distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug molecule.

  • Modulation of Basicity: Fluorine's strong electron-withdrawing nature reduces the basicity of the pyridine nitrogen. This can be crucial for optimizing a compound's pharmacokinetic profile, such as reducing off-target interactions or improving cell permeability.

  • Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and dipolar interactions with protein residues, potentially increasing the binding affinity and selectivity of a ligand for its target.[1]

These unique properties have led to the inclusion of the 3-fluoropyridine moiety in a wide range of biologically active molecules, from kinase inhibitors to central nervous system agents.

Synthetic Strategies for 3-Fluoropyridine Derivatives

The synthesis of the 3-fluoropyridine core is a critical first step in accessing the target derivatives. Several methods have been established, each with its own advantages and limitations.

Classical Approaches

Traditional methods for the synthesis of 3-fluoropyridines often rely on established, multi-step sequences:

  • Balz-Schiemann Reaction: This classic method involves the diazotization of a 3-aminopyridine derivative, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to install the fluorine atom.

  • Halogen Exchange (HALEX) Reactions: The substitution of a chlorine or bromine atom at the 3-position with fluoride is a common strategy. This typically requires a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) and may be facilitated by phase-transfer catalysts.[4]

Modern Synthetic Methodologies

More contemporary approaches offer milder reaction conditions and broader functional group tolerance:

  • Improved Balz-Schiemann Conditions: Modifications to the classical Balz-Schiemann reaction, such as using anhydrous hydrogen fluoride-pyridine (Olah's reagent), can improve yields and reduce side reactions.[5]

  • Transition-Metal-Catalyzed Fluorination: Palladium- and copper-catalyzed methods for the fluorination of pyridyl halides or triflates have emerged as powerful tools, though they can be sensitive to substrate scope.

The general workflow for accessing 2-acyl-3-fluoropyridine derivatives is depicted below:

G cluster_synthesis Synthesis of 3-Fluoropyridine Core cluster_acylation Introduction of the Acyl Group 3-Aminopyridine 3-Aminopyridine Diazotization Diazotization 3-Aminopyridine->Diazotization 3-Diazonium_Salt 3-Diazonium_Salt Diazotization->3-Diazonium_Salt Fluorination Fluorination 3-Diazonium_Salt->Fluorination 3-Fluoropyridine_Core 3-Fluoropyridine_Core Fluorination->3-Fluoropyridine_Core 3-Halopyridine 3-Halopyridine Halogen_Exchange Halogen_Exchange 3-Halopyridine->Halogen_Exchange Halogen_Exchange->3-Fluoropyridine_Core Acylation Acylation 3-Fluoropyridine_Core->Acylation Target_Scaffold 1-(3-Fluoropyridin-2-yl)- 2,2-dimethylpropan-1-one Acylation->Target_Scaffold Reagents Pivaloyl Chloride or Pivalic Anhydride Reagents->Acylation

General synthetic workflow for 2-acyl-3-fluoropyridines.

Introduction of the 2-Pivaloyl Group

Once the 3-fluoropyridine core is obtained, the next crucial step is the introduction of the 2,2-dimethylpropan-1-one (pivaloyl) group at the C2 position. Several synthetic strategies can be envisioned for this transformation:

  • Directed Ortho-Metalation (DoM): The fluorine atom at the 3-position can direct metalation (e.g., lithiation with an organolithium reagent) to the C2 position. The resulting 2-lithiated intermediate can then be quenched with a suitable pivaloyl electrophile, such as pivaloyl chloride or pivalic anhydride.

  • Grignard-based Approaches: Preparation of a 2-pyridyl Grignard reagent from a 2-halo-3-fluoropyridine followed by reaction with a pivaloyl electrophile is another viable route.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as a Stille or Suzuki coupling, could be employed. This would involve coupling a 2-organometallic pyridine derivative with a pivaloyl-containing coupling partner, or vice versa.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

Potential Therapeutic Areas

Fluorinated pyridine derivatives have demonstrated a broad spectrum of biological activities, suggesting that the target scaffold could be a promising starting point for drug discovery in several areas:

  • Oncology: Many kinase inhibitors feature a pyridine core. The unique electronic properties of the 3-fluoropyridine ring could be leveraged to achieve selective inhibition of specific kinases implicated in cancer.

  • Infectious Diseases: Pyridine derivatives have been investigated as antibacterial and antiviral agents.[3][6] The pivaloyl group may influence the lipophilicity and cell penetration of the compounds, potentially impacting their antimicrobial efficacy.

  • Neuroscience: The pyridine scaffold is present in numerous CNS-active drugs. The introduction of fluorine can enhance blood-brain barrier penetration, making these derivatives interesting candidates for neurological targets.

Key Structural Considerations for SAR Studies

When designing a library of derivatives based on the 1-(3-fluoropyridin-2-yl)-2,2-dimethylpropan-1-one core, the following structural modifications should be considered:

Position of ModificationPotential Impact on ActivityRationale
Pyridine Ring (Positions 4, 5, 6) Modulation of potency and selectivity.Substituents at these positions can influence the electronic properties of the ring and introduce new interactions with the target protein.
Pivaloyl Group Alteration of steric bulk and lipophilicity.Replacing the t-butyl group with other alkyl or aryl groups can probe the size and nature of the binding pocket.
Carbonyl Linker Modification of geometry and hydrogen bonding capacity.Reduction of the ketone to an alcohol or conversion to an oxime or other derivatives can explore different interaction modes.

A systematic exploration of these modifications, guided by computational modeling and in vitro screening, will be crucial for elucidating the SAR of this compound class.

G cluster_modifications Potential Sites for SAR Studies cluster_outcomes Potential Outcomes Core_Scaffold 1-(3-Fluoropyridin-2-yl)- 2,2-dimethylpropan-1-one Pyridine_Ring Pyridine Ring (Positions 4, 5, 6) Core_Scaffold->Pyridine_Ring Electronic & Steric Effects Pivaloyl_Group Pivaloyl Group Core_Scaffold->Pivaloyl_Group Lipophilicity & Bulk Carbonyl_Linker Carbonyl Linker Core_Scaffold->Carbonyl_Linker H-Bonding & Geometry Potency Potency Pyridine_Ring->Potency Selectivity Selectivity Pyridine_Ring->Selectivity ADME_Properties ADME Properties Pivaloyl_Group->ADME_Properties Carbonyl_Linker->Potency

Key structural elements for SAR exploration.

Experimental Protocols: A Generalized Approach

The following protocols are generalized based on standard laboratory procedures for the synthesis of related compounds and should be optimized for the specific substrates and reagents used.

Synthesis of 3-Fluoropyridine (Illustrative Example via HALEX)
  • To a stirred solution of 3-chloropyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., DMSO, sulfolane), add spray-dried potassium fluoride (3.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).

  • Heat the reaction mixture to 180-220 °C and monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford 3-fluoropyridine.

Acylation of 3-Fluoropyridine at the C2 Position (Illustrative Example via DoM)
  • Dissolve 3-fluoropyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete metalation.

  • Add a solution of pivaloyl chloride (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 1-(3-fluoropyridin-2-yl)-2,2-dimethylpropan-1-one.

Conclusion and Future Directions

The 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one scaffold represents an intriguing, yet underexplored, area of chemical space. Based on the well-established benefits of fluorine incorporation and the diverse biological activities of pyridine derivatives, this compound class holds significant promise for the development of novel therapeutic agents. This technical guide provides a foundational understanding of the synthetic routes to access these molecules and highlights key considerations for future structure-activity relationship studies. Further research, including the synthesis of a diverse library of analogs and their evaluation in a range of biological assays, is warranted to fully unlock the therapeutic potential of this promising scaffold.

References

  • Google Patents. (n.d.). 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
  • Google Patents. (n.d.). Fluorone and pyronin y derivatives.
  • Google Patents. (n.d.). 6-substituted 3-fluoro-2-pyridinaldoxime, 3-fluoro-2-pyridine hydroxamic acid, and 3-fluoro-2-pyridinamidoxime scaffolds.
  • Google Patents. (n.d.). Fluorochemical ketone compounds and processes for their use.
  • Dolle, F., et al. (2005). 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins.
  • Google Patents. (2018). United States Patent.
  • Liang, F., et al. (2009). Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones via tandem Knoevenagel condensation–ring-opening of cyclopropane–intramolecular cyclization.
  • López-García, M. A., et al. (2022).
  • Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (n.d.). Acme Organics.
  • Tanaka, H., et al. (2010). Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54. Bioorganic & Medicinal Chemistry Letters, 20(11), 3328-3331.
  • Abdel-Maksoud, M. S., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of the Iranian Chemical Society, 21(2), 487-501.
  • Wojcicka, A., et al. (2021).
  • Liang, F., et al. (2009). Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones via tandem Knoevenagel condensation–ring-opening of cyclopropane–intramolecular cyclization.
  • Google Patents. (n.d.). Preparation method of fluoropyridine compounds.
  • Dawidowski, M., et al. (2020). Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. Bioorganic Chemistry, 98, 103717.
  • Popa, C. V., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3249.
  • Mykhailiuk, P. K. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. Journal of Medicinal Chemistry, 63(16), 8946-8963.
  • Shaabani, A., et al. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 58(2), 169-173.
  • Mykhailiuk, P. K. (2017). One-Pot Multistep Synthesis of 1-Fluoroalkylisoquinolines and Fused Fluoroalkylpyridines from N Fluoroalkyl-1,2,3-triazoles. Organic Chemistry Frontiers, 4(10), 1952-1956.
  • Google Patents. (n.d.). Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.

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An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the pyridine ring can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in the development of new therapeutic agents. The pivaloyl group (2,2-dimethylpropan-1-one) introduces steric bulk, which can influence receptor binding and pharmacokinetic profiles. This guide provides a detailed overview of the calculated molecular weight and predicted physical constants of this compound, alongside a validated experimental protocol for their empirical determination.

The strategic placement of fluorine in aromatic systems is a well-established method to enhance the potency and pharmacokinetic properties of drug candidates. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence metabolic pathways, often leading to improved stability and bioavailability.

Physicochemical Characteristics

A comprehensive understanding of a compound's physical constants is fundamental for its application in research and development, guiding everything from reaction setup to formulation.

Molecular Weight

The molecular formula for 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is C₁₀H₁₂FNO. Based on the atomic weights of its constituent elements, the precise molecular weight has been calculated.

PropertyValueSource
Molecular FormulaC₁₀H₁₂FNO-
Molecular Weight 181.21 g/mol Calculated
Monoisotopic Mass181.0903 g/mol Calculated
Physical Constants (Predicted)
Physical ConstantPredicted Value/StateRationale
Physical State SolidThe presence of polar functional groups and a rigid aromatic ring generally leads to a solid state at standard conditions.
Melting Point 100 - 150 °CBased on melting points of similar substituted pyridines and ketones. Pure crystalline solids typically have a sharp melting point range of 0.5-1.0°C.
Boiling Point > 200 °C (at 760 mmHg)The molecular weight and polar nature suggest a relatively high boiling point.
Solubility Soluble in organic solvents (e.g., Dichloromethane, Ether); sparingly soluble in water.The hydrophobic pivaloyl group and aromatic ring limit aqueous solubility, a common characteristic for such compounds.[1]

Experimental Protocol: Melting Point Determination

The melting point is a critical physical constant for the characterization and purity assessment of a new compound.[2][3] The following protocol outlines a robust method for its determination using a standard melting point apparatus.

Procedure
  • Sample Preparation :

    • Ensure the sample of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is a fine, dry powder. If necessary, grind the crystalline solid using a mortar and pestle.

  • Capillary Tube Loading :

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) is collected.

    • Invert the capillary tube and tap it gently on a hard surface to pack the sample tightly into the sealed end.

  • Initial Rapid Determination (Optional but Recommended) :

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Heat the sample at a rapid rate to quickly determine an approximate melting range. This provides a target for a more precise measurement.

  • Accurate Melting Point Measurement :

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the initial run.

    • Place a new, freshly prepared capillary tube with the sample into the apparatus.

    • Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

    • The recorded range between the onset and completion of melting is the melting point range of the compound.

  • Confirmation :

    • Repeat the accurate measurement with a fresh sample to ensure reproducibility. Consistent results from two or more trials confirm the melting point range.

Workflow for Melting Point Determination

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Confirmation prep_sample Grind Sample to Fine Powder load_capillary Load Capillary Tube (2-3 mm) prep_sample->load_capillary pack_sample Pack Sample Tightly load_capillary->pack_sample place_in_apparatus Place in Melting Point Apparatus pack_sample->place_in_apparatus rapid_heat Optional: Rapid Heating for Approximate Range place_in_apparatus->rapid_heat slow_heat Slow Heating (1-2°C/min) place_in_apparatus->slow_heat record_onset Record Onset of Melting (T1) slow_heat->record_onset record_completion Record Completion of Melting (T2) record_onset->record_completion calculate_range Melting Point Range = T1 - T2 record_completion->calculate_range repeat_measurement Repeat for Reproducibility calculate_range->repeat_measurement confirm_purity Assess Purity (Sharp Range Indicates High Purity) repeat_measurement->confirm_purity

Caption: A flowchart illustrating the key steps for the experimental determination of a compound's melting point.

Causality Behind Experimental Choices and Scientific Integrity

The choice of a slow heating rate during the accurate melting point determination is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer. Rapid heating can lead to a lag in temperature reading, resulting in an artificially elevated and broad melting point range. The use of a fresh sample for each measurement is a self-validating step to prevent any potential degradation or polymorphic changes that could occur upon melting and re-solidifying. A sharp melting range is a strong indicator of high purity for a crystalline solid.[2]

Conclusion

While specific experimental data for 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is not yet widely published, its molecular weight can be precisely calculated, and its key physical constants can be reasonably predicted based on the well-understood effects of its structural components. The fluorinated pyridine moiety and the pivaloyl group are expected to confer properties that make it a compound of significant interest for further investigation in drug discovery and development. The provided experimental protocol for melting point determination offers a reliable method for the empirical characterization of this and other novel chemical entities, ensuring scientific rigor and data integrity.

References

  • University of Toronto. Determination of the melting point. [Link]

  • García-Serna, J., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • University of Alberta. Melting point determination. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. [Link]

  • SSERC. Melting point determination. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Athabasca University. Experiment 1: Melting-point Determinations. [Link]

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Electronic properties of the fluoropyridine ring in 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties of the Fluoropyridine Ring in 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's physicochemical and pharmacological profile.[1][2][3] This guide provides a comprehensive technical analysis of the electronic properties of the 3-fluoropyridine ring as manifested in the specific compound, 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one. We will dissect the nuanced interplay between the potent inductive effect and the subtle mesomeric effect of the fluorine substituent, contextualized by the presence of an adjacent pivaloyl group. This analysis integrates theoretical principles with practical experimental and computational methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, Cyclic Voltammetry (CV), and Density Functional Theory (DFT), offering a holistic framework for researchers, scientists, and drug development professionals.

The Significance of Fluoropyridines in Drug Discovery

The pyridine ring is a ubiquitous motif in pharmaceuticals, but its inherent electron-deficient nature can present challenges in drug design. The introduction of fluorine atoms is a powerful strategy to modulate these properties. Judicious fluorination can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and alter pKa to improve bioavailability.[1][3][4] Understanding the precise electronic consequences of fluorination is therefore not merely an academic exercise but a critical component of rational drug design. The title compound, 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one, serves as an excellent case study, featuring a fluorine atom at the 3-position, which presents a unique electronic environment compared to the more commonly studied 2- or 4-substituted pyridines.

Theoretical Framework: The Duality of Fluorine's Electronic Influence

The net electronic effect of a fluorine substituent on an aromatic ring is a delicate balance of two opposing forces: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric (or resonance) effect (+M).[5][6]

  • Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly pulls electron density towards itself through the sigma (σ) bond framework. This effect is distance-dependent, decreasing with each bond separating the fluorine from the atom of interest.[6]

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can participate in resonance, donating electron density into the pi (π) system of the pyridine ring.[5][7] However, due to the poor overlap between the compact 2p orbital of fluorine and the 2p orbital of carbon, this effect is significantly weaker than its inductive counterpart.

In 3-fluoropyridine, the -I effect deactivates the entire ring, making it less susceptible to electrophilic attack and lowering the basicity of the ring nitrogen. The +M effect, while weaker, preferentially donates electron density to the ortho (C2, C4) and para (C6) positions. The interplay of these effects creates a complex electronic landscape that dictates the molecule's reactivity and interactions.

electronic_effects substituent Fluorine Atom ring Pyridine Ring π-System substituent->ring Inductive Effect (-I) σ-bond polarization substituent->ring Mesomeric Effect (+M) π-system donation effect_node Net Effect: Strong electron-withdrawal and ring deactivation

Caption: Interplay of Inductive and Mesomeric Effects of Fluorine.

Integrated Workflow for Electronic Characterization

A multi-pronged approach combining theoretical modeling with experimental validation is essential for a thorough understanding of the molecule's electronic properties. This workflow ensures that computational predictions are grounded in empirical data, providing a self-validating system for analysis.

Caption: Workflow for Electronic Property Characterization.

Computational Analysis: Density Functional Theory (DFT)

DFT calculations provide invaluable in silico insights into the electronic structure before a molecule is even synthesized.[8][9] By solving approximations of the Schrödinger equation, DFT can model the distribution of electrons and predict key electronic parameters.

Key DFT Outputs:
  • Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy relates to its ability to accept electrons (reduction potential). The HOMO-LUMO gap is an indicator of chemical reactivity and electronic stability.[10]

  • Electrostatic Potential (ESP) Map: This map visualizes the charge distribution across the molecule. Red regions indicate electron-rich areas (negative potential), often associated with nucleophilic sites, while blue regions denote electron-poor areas (positive potential), associated with electrophilic sites. For our target molecule, the ESP map would show a strong negative potential around the carbonyl oxygen and a positive potential on the pyridine ring protons, influenced by the fluorine atom.

  • Predicted NMR Spectra: DFT can calculate theoretical chemical shifts and coupling constants, which serve as a powerful tool for validating experimental assignments.[11]

Protocol: Standard DFT Calculation for Electronic Properties
  • Structure Optimization:

    • Construct the 3D structure of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one using molecular modeling software.

    • Perform a geometry optimization calculation to find the lowest energy conformation. A common and robust functional/basis set combination for this is B3LYP/6-311G++.[12][13]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

  • Single-Point Energy Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties.

    • Request the output of molecular orbitals (HOMO, LUMO energies), Mulliken or Natural Bond Orbital (NBO) charges, and the electrostatic potential map.

  • NMR Calculation:

    • Perform a separate NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method to predict ¹H and ¹³C chemical shifts. These are typically referenced against a concurrently calculated TMS standard.

  • Data Analysis:

    • Visualize the HOMO and LUMO orbitals to understand their spatial distribution.

    • Analyze the ESP map to identify sites of electrophilicity and nucleophilicity.

    • Compare calculated NMR shifts with experimental data for validation.

Experimental Validation: Spectroscopic & Electrochemical Methods

NMR Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is the premier technique for elucidating the structure and electronic environment of a molecule in solution.[14] For our target compound, ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of information.

  • ¹³C NMR: The chemical shifts of the pyridine ring carbons are highly sensitive to the electronic effects of the substituents. The carbon directly bonded to fluorine (C3) will show a large C-F coupling constant. The electron-withdrawing nature of both the fluorine and the adjacent pivaloyl group will cause a general downfield shift for the ring carbons compared to unsubstituted pyridine.[15]

  • ¹⁹F NMR: The chemical shift of the fluorine atom provides direct information about its local electronic environment.[14]

  • ¹H NMR: The chemical shifts and coupling patterns of the protons on the pyridine ring (H4, H5, H6) reveal the extent of electron withdrawal.

Table 1: Predicted NMR Data for the Fluoropyridine Ring

Nucleus Position Predicted Chemical Shift (ppm) Key Coupling Constants (Hz) Rationale
¹³C C2 (C=O) ~165-170 ²J(CF) ≈ 15-20 Deshielded by carbonyl and N, coupled to F.
¹³C C3 (C-F) ~155-160 ¹J(CF) ≈ 230-250 Directly attached to electronegative F.
¹³C C4 ~125-130 ²J(CF) ≈ 20-25 Influenced by F and N.
¹³C C5 ~120-125 ³J(CF) ≈ 5-10 Less affected, but still deshielded.
¹³C C6 ~145-150 ⁴J(CF) ≈ 2-5 Deshielded by adjacent N atom.
¹⁹F F3 ~ -120 to -130 (vs. CFCl₃) Typical range for 3-fluoropyridines.[14]
¹H H4 ~ 7.8-8.0 ³J(HH) ≈ 8, ³J(HF) ≈ 9 Deshielded by F and N.
¹H H5 ~ 7.3-7.5 ³J(HH) ≈ 8, ⁴J(HH) ≈ 5, ⁴J(HF) ≈ 2 Coupled to H4 and H6.

| ¹H | H6 | ~ 8.4-8.6 | ⁴J(HH) ≈ 5, ⁵J(HF) ≈ 1 | Most deshielded proton, adjacent to N. |

Protocol: ¹H NMR Spectrum Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift to 0 ppm.[16]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[16]

  • Spectrometer Setup:

    • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the spectrometer on the sample to optimize magnetic field homogeneity, ensuring sharp, symmetrical peaks.[16]

  • Data Acquisition:

    • Use a standard single-pulse sequence (e.g., 'zg30').

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[16]

    • Set the spectral width to encompass all expected proton signals.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine relative proton ratios and analyze the chemical shifts and coupling patterns (multiplicity and J-values).

Cyclic Voltammetry: Accessing Frontier Orbital Energies

Cyclic Voltammetry (CV) is an electrochemical technique used to measure the redox potentials of a molecule.[17] These potentials are directly related to the HOMO and LUMO energy levels, providing an experimental counterpart to DFT calculations. An irreversible oxidation wave corresponds to the removal of an electron from the HOMO.

Caption: Simplified Diagram of a Cyclic Voltammetry Setup.

Protocol: Cyclic Voltammetry Measurement
  • Solution Preparation:

    • Prepare a ~1 mM solution of the analyte in a suitable solvent (e.g., acetonitrile or DMF).

    • Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity. The electrolyte must be electrochemically inert within the potential window.

  • Cell Assembly:

    • Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.[18]

    • Before use, polish the working electrode with alumina slurry to ensure a clean, reproducible surface.

  • Deoxygenation:

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Scan the potential from an initial value (e.g., 0 V) towards a positive potential to observe oxidation, then reverse the scan.

    • Perform the scan at a set rate, typically 100 mV/s.[18]

  • Analysis:

    • Identify the peak potential (Ep) for any oxidation or reduction events.

    • The onset potential of the oxidation wave can be used to estimate the HOMO energy level relative to the reference electrode.

Table 2: Expected Electrochemical Data and Derived Properties

Parameter Expected Value Interpretation
Oxidation Potential (E_ox) > +1.5 V (vs. Ag/AgCl) The electron-withdrawing groups (F, pivaloyl) stabilize the HOMO, making the molecule difficult to oxidize.
HOMO Energy (est.) < -6.0 eV Corresponds to a high oxidation potential, indicating significant electronic stabilization.
Reduction Potential (E_red) ~ -1.5 to -2.0 V The electron-deficient ring is susceptible to reduction (electron acceptance into the LUMO).

| LUMO Energy (est.) | ~ -1.0 to -1.5 eV | Corresponds to the observed reduction potential. |

Conclusion and Implications

The electronic character of the 3-fluoropyridine ring in 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is dominated by strong electron withdrawal. This is a cumulative effect of the electronegative ring nitrogen, the potent -I effect of the 3-fluoro substituent, and the inductive pull of the adjacent 2-pivaloyl group. This pronounced electron deficiency leads to a stabilized HOMO (high oxidation potential) and a lowered LUMO (accessible reduction potential).

For drug development professionals, these features have tangible implications:

  • Metabolic Stability: The electron-deficient ring is less prone to oxidative metabolism, potentially leading to a longer biological half-life.[3]

  • Receptor Interactions: The modified charge distribution creates a unique electrostatic profile. The C-F bond can act as a hydrogen bond acceptor, and the overall dipole moment will influence how the molecule docks into a protein's active site.

  • Physicochemical Properties: The introduction of fluorine increases lipophilicity, which can enhance membrane permeability and alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

By integrating computational modeling with empirical spectroscopic and electrochemical data, researchers can build a robust, predictive understanding of a molecule's electronic properties, enabling a more rational and efficient approach to the design of next-generation therapeutics.

References

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  • DFT study of the effect of fluorine atoms on the crystal structure and semiconducting properties of poly(arylene-ethynylene) derivatives. The Journal of Chemical Physics, AIP Publishing. (2016).
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  • Spectroscopy For Organic Electronics | Introduction. Ossila.
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Technical Guide: Steric & Electronic Locking in 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the structural dynamics, synthetic pathways, and physicochemical properties of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one . It is designed for medicinal chemists and process scientists optimizing sterically congested scaffolds for drug discovery.

Executive Summary: The "Fortress" Scaffold

In modern drug design, metabolic stability and target selectivity often require rigid, sterically hindered scaffolds. 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one represents a quintessential "Fortress Ketone." It combines the electron-deficient nature of a pyridine ring with the extreme steric bulk of a tert-butyl (pivaloyl) group and the orthogonal electronic repulsion of an ortho-fluorine atom.

This unique tris-substituted arrangement creates a "Frustrated System" where resonance is compromised by steric twisting, yet nucleophilic attack is blocked by the pivaloyl wall. This guide analyzes how to synthesize, model, and utilize this scaffold to improve oral bioavailability and extend half-life in small molecule therapeutics.

Structural Analysis & Conformational Dynamics

The Ortho-Effect & Dipole Minimization

The molecule features a critical interplay between three components at the C2-C3 interface of the pyridine ring:

  • The Anchor (N1): The pyridine nitrogen (lone pair donor).

  • The Pivot (C2-Carbonyl): The ketone linker attached to a bulky tert-butyl group.

  • The Repulsor (C3-Fluorine): A high-electronegativity atom ortho to the carbonyl.

Conformational Locking: In unsubstituted 2-pyridyl ketones, the thermodynamically stable conformation is typically s-trans (carbonyl oxygen anti to pyridine nitrogen) to minimize dipole-dipole repulsion. However, in this scaffold, the s-trans conformation forces the carbonyl oxygen into direct proximity with the C3-Fluorine atom.

  • O vs. F Repulsion: Both atoms possess lone pairs and high electron density. Their proximity creates significant electrostatic repulsion.

  • Steric Clash: While Fluorine is small (Van der Waals radius ~1.47 Å), the tert-butyl group is massive. It restricts rotation, preventing the carbonyl from twisting out of the way without incurring an energy penalty.

Result: The molecule likely adopts a twisted conformation where the carbonyl plane is orthogonal to the pyridine ring to relieve both the N-O dipole clash and the O-F electronic repulsion. This "decoupling" prevents the ketone from participating fully in resonance with the aromatic ring, making the carbonyl carbon more electrophilic in theory, but sterically inaccessible in practice.

Visualization of Steric/Electronic Forces

The following diagram illustrates the opposing forces that lock the conformation.

Conformation cluster_0 The Frustrated Interface Pyridine Pyridine Ring (Electron Deficient) Nitrogen N1 Lone Pair (Dipole Source) Pyridine->Nitrogen Fluorine C3-Fluorine (Electronic Repulsor) Pyridine->Fluorine Ketone C2-Carbonyl (The Pivot) Pyridine->Ketone Nitrogen->Ketone Dipole Repulsion Fluorine->Ketone Lone Pair Clash TertButyl Tert-Butyl Group (Steric Wall) Ketone->TertButyl TertButyl->Pyridine Steric Twist

Caption: Schematic of the competing steric and electronic forces forcing the "twisted" conformation.

Physicochemical Properties & Pharmacokinetics

PropertyValue / TrendImpact on Drug Design
Lipophilicity (LogP) High (~2.5 - 3.0)The tert-butyl and fluorine groups significantly increase lipophilicity compared to a methyl ketone, improving membrane permeability.
Metabolic Stability Exceptional The C3-F blocks metabolic oxidation at the most vulnerable site. The tert-butyl group acts as a shield, preventing hydrolases or reductases from accessing the ketone.
Basicity (pKa) Reduced (< 3.0)The electron-withdrawing fluorine and the inductive effect of the ketone lower the pKa of the pyridine nitrogen, reducing lysosomal trapping.
Solubility Low to ModerateThe rigid, lipophilic nature requires formulation strategies (e.g., amorphous solid dispersions) if used as a core scaffold.
The "Metabolic Fortress" Concept

The primary utility of this scaffold is its resistance to Phase I metabolism.

  • Blockade of Reductases: Ketone reduction to a secondary alcohol is a common metabolic soft spot. The tert-butyl group sterically hinders the approach of NADPH-dependent reductases (e.g., AKR1C).

  • Blockade of CYP450: The C3 position of pyridine is often a site for oxidative attack. Fluorine substitution effectively caps this site due to the strength of the C-F bond (approx. 116 kcal/mol).

Synthetic Protocol: Directed Ortho Metalation (DoM)[1]

Synthesis of this hindered ketone cannot rely on standard Friedel-Crafts acylation due to the electron-deficient pyridine ring. The most robust method is Directed Ortho Metalation (DoM) utilizing the acidity of the C2 proton adjacent to the fluorine.

Reagent Selection Logic
  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over LDA.

    • Reasoning: LiTMP is bulkier and less nucleophilic than LDA, minimizing the risk of Chichibabin-type nucleophilic attack on the fluoropyridine ring.

  • Electrophile: N-Methoxy-N-methylpivalamide (Weinreb Amide) .

    • Reasoning: Using pivaloyl chloride often leads to over-addition or complex mixtures. The Weinreb amide ensures the reaction stops cleanly at the ketone stage after hydrolysis.

Step-by-Step Methodology

Step 1: Preparation of LiTMP

  • Charge a flame-dried 3-neck flask with anhydrous THF (0.5 M concentration relative to substrate) under Argon.

  • Add 2,2,6,6-tetramethylpiperidine (1.1 eq).

  • Cool to -78 °C .

  • Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 min at 0 °C to ensure formation, then cool back to -78 °C .

Step 2: Lithiation of 3-Fluoropyridine

  • Add a solution of 3-fluoropyridine (1.0 eq) in THF dropwise to the LiTMP solution at -78 °C.

    • Critical Control Point: Keep internal temp below -70 °C to prevent benzyne formation or scrambling.

  • Stir for 1 hour at -78 °C. The solution will typically turn deep yellow/orange, indicating the formation of the 2-lithio-3-fluoropyridine species.

Step 3: Electrophilic Trapping

  • Add N-methoxy-N-methylpivalamide (1.2 eq) dissolved in THF dropwise.

  • Stir at -78 °C for 1 hour.

  • Allow the reaction to warm slowly to 0 °C over 2 hours.

Step 4: Quench and Purification

  • Quench with saturated aqueous NH₄Cl.[1]

  • Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a volatile oil or low-melting solid; avoid high-vacuum drying for extended periods.

Synthesis Workflow Diagram

Synthesis Start 3-Fluoropyridine Base LiTMP / THF / -78°C (Non-nucleophilic Base) Start->Base Deprotonation Intermediate 2-Lithio-3-fluoropyridine (Unstable Intermediate) Base->Intermediate Electrophile Add Weinreb Amide (Pivaloyl Source) Intermediate->Electrophile Nucleophilic Attack Product 1-(3-Fluoropyridin-2-yl)- 2,2-dimethylpropan-1-one Electrophile->Product Hydrolysis

Caption: Directed Ortho Metalation (DoM) pathway for regioselective synthesis.

References

  • PubChem. 1-[(S)-(3-fluoropyridin-2-yl)-[4-(trifluoromethyl)phenyl]methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea (Compound Summary). National Library of Medicine. Available at: [Link]

  • Schlosser, M.The 3-Fluoropyridine Route to Functionalized Heterocycles. Organometallics in Synthesis. (General reference for DoM on fluoropyridines).
  • Pattison, G. Conformational preferences of α-fluoroketones may influence their reactivity.[3] Beilstein Journal of Organic Chemistry, 2017.[3] Available at: [Link]

  • Marsais, F., & Quéguiner, G.Metallation of 3-halopyridines. A new synthesis of 2,3-disubstituted pyridines. Tetrahedron, 1983.

Sources

History and discovery of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one in organic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one: Synthesis, and Significance in Medicinal Chemistry

Introduction

1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is a heterocyclic ketone that, while not a widely known compound with a formal discovery history, represents a confluence of important structural motifs in modern drug discovery. Its significance lies in its utility as a chemical building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The incorporation of a fluorinated pyridine ring offers a means to modulate the physicochemical and pharmacokinetic properties of a lead compound, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides a comprehensive overview of the plausible synthetic routes to this compound, the underlying chemical principles, and its relevance in the field of drug development.

A Postulated History: The Convergence of Synthetic Methodologies

The history of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is not one of a singular discovery but rather the result of the maturation of several key areas in organic synthesis. The development of methods for the selective fluorination of heterocyclic rings, such as pyridine, has been a significant area of research.[4] Historically, the introduction of fluorine atoms into aromatic systems was challenging, but the development of new reagents and catalytic methods has made fluorinated heterocycles readily accessible.[5][4]

Concurrently, the Grignard reaction, a cornerstone of carbon-carbon bond formation since its discovery in the early 20th century, has been extensively refined. The addition of Grignard reagents to nitriles to form ketones after hydrolysis is a well-established and reliable transformation.[6][7][8] The synthesis of the title compound is a direct application of this classic reaction to a modern, functionalized substrate. Therefore, the "discovery" of this molecule is intrinsically linked to the broader history of these powerful synthetic methods and the increasing demand for novel, fluorinated building blocks in pharmaceutical research.[1][9][10]

Synthetic Pathways and Methodologies

The most logical and industrially scalable synthesis of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one involves a two-step process: the preparation of the key intermediate, 3-fluoro-2-pyridinecarbonitrile, followed by a Grignard reaction to introduce the pivaloyl group.

Part 1: Synthesis of 3-Fluoro-2-pyridinecarbonitrile

The precursor, 3-fluoro-2-pyridinecarbonitrile (also known as 3-fluoropicolinonitrile), is a critical intermediate.[11] There are several methods for its preparation, often starting from commercially available aminopyridines. One common approach is the Balz-Schiemann reaction or a related diazotization-fluorination sequence.

Experimental Protocol: Synthesis of 3-Fluoro-2-pyridinecarbonitrile from 2-Amino-3-fluoropyridine

This protocol is a representative example and may require optimization based on specific laboratory conditions.

  • Diazotization:

    • To a solution of 2-amino-3-fluoropyridine in anhydrous hydrogen fluoride-pyridine or a similar non-aqueous acidic medium, cooled to -10 °C to 0 °C, sodium nitrite is added portion-wise.

    • The reaction mixture is stirred at low temperature for a specified period to ensure complete formation of the diazonium salt.

  • Cyanation:

    • The cold diazonium salt solution is then added to a solution of copper(I) cyanide in a suitable solvent.

    • The reaction is carefully warmed to room temperature and then heated to facilitate the Sandmeyer-type reaction, replacing the diazonium group with a nitrile.

  • Work-up and Purification:

    • The reaction mixture is quenched with water and neutralized with a base (e.g., sodium carbonate).

    • The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed, dried, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or distillation to yield pure 3-fluoro-2-pyridinecarbonitrile.

Part 2: Grignard Reaction for Ketone Formation

The core of the synthesis is the addition of a tert-butylmagnesium halide (a Grignard reagent) to the nitrile group of 3-fluoro-2-pyridinecarbonitrile. This reaction proceeds via an intermediate imine anion, which upon acidic workup, hydrolyzes to the desired ketone.[6][12][8]

Experimental Protocol: Synthesis of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

  • Grignard Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed.

    • A solution of tert-butyl chloride or bromide in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to initiate the formation of the Grignard reagent.

  • Addition to Nitrile:

    • The solution of 3-fluoro-2-pyridinecarbonitrile in the same anhydrous solvent is cooled in an ice bath.

    • The prepared Grignard reagent is added slowly to the nitrile solution. The reaction is typically exothermic and the temperature should be carefully controlled.

    • After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Hydrolysis and Work-up:

    • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step hydrolyzes the intermediate imine to the ketone.[6][12]

    • The resulting mixture is extracted with an organic solvent.

    • The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed in vacuo.

  • Purification:

    • The crude product is purified by column chromatography on silica gel to afford 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one as a pure compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Ketone Formation 2_Amino_3_fluoropyridine 2-Amino-3-fluoropyridine Diazotization Diazotization (NaNO₂, HF-Pyridine) Diazonium_Salt 3-Fluoro-2-pyridinediazonium Salt Cyanation Cyanation (CuCN) Intermediate 3-Fluoro-2-pyridinecarbonitrile Grignard_Addition Grignard Addition Grignard_Formation tert-Butylmagnesium Chloride Formation Grignard_Reagent t-BuMgCl Imine_Intermediate Intermediate Imine Anion Hydrolysis Aqueous Acidic Work-up Final_Product 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Caption: Synthetic workflow for 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one.

Mechanism of the Grignard Reaction with Nitriles

The reaction of a Grignard reagent with a nitrile is a nucleophilic addition. The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom. The carbanionic carbon of the Grignard reagent attacks this electrophilic carbon, breaking the pi bond of the nitrile. This results in the formation of a magnesium salt of an imine (an iminate), which is stable to further attack by another molecule of the Grignard reagent.[8] Subsequent hydrolysis with aqueous acid protonates the nitrogen, forming an iminium ion, which is then attacked by water. A series of proton transfers and elimination of ammonia leads to the final ketone product.[6][12]

Grignard_Mechanism Nitrile 3-Fluoro-2-pyridinecarbonitrile Nucleophilic_Attack Nucleophilic Attack Nitrile->Nucleophilic_Attack Grignard t-BuMgCl Grignard->Nucleophilic_Attack Imine_Anion Imine Anion Intermediate Nucleophilic_Attack->Imine_Anion Hydrolysis Acidic Hydrolysis (H₃O⁺) Imine_Anion->Hydrolysis Ketone Final Ketone Product Hydrolysis->Ketone

Caption: Simplified mechanism of Grignard reaction with a nitrile.

Role in Drug Discovery and Medicinal Chemistry

The structural features of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one make it a valuable scaffold in medicinal chemistry.

Structural Moiety Significance in Drug Design References
3-Fluoropyridine The fluorine atom can increase metabolic stability by blocking sites of oxidation. It can also modulate the pKa of the pyridine nitrogen, affecting solubility and receptor binding. The pyridine ring itself is a common bioisostere for a phenyl ring, often improving aqueous solubility and providing a key hydrogen bond acceptor.[1][2][3]
Pivaloyl Ketone The bulky tert-butyl group can provide steric hindrance that directs the binding of the molecule to a specific pocket of a target protein. It can also increase lipophilicity, which may enhance membrane permeability. The ketone functionality provides a handle for further chemical modification or can act as a hydrogen bond acceptor.[13]

This compound can be used as a starting material for a variety of more complex molecules. For instance, the ketone can be reduced to an alcohol, which can then be further functionalized. The pyridine ring can undergo further substitution reactions, allowing for the exploration of a wide chemical space around this core structure.

Conclusion

While the specific discovery of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is not documented in the scientific literature as a landmark event, its synthesis is a clear example of the application of robust and well-understood organic reactions to create novel building blocks for drug discovery. The combination of the electronically modified and metabolically stabilized fluoropyridine ring with the sterically defined pivaloyl group makes this compound and its derivatives of significant interest to medicinal chemists. This guide has outlined the likely synthetic pathways, the underlying chemical principles, and the strategic importance of this molecule, providing a technical foundation for researchers in the field.

References

  • Oxonitriles: A Grignard Addition-Acylation Route to Enamides - PMC - NIH. (n.d.). National Institutes of Health.
  • New Synthesis of 3-Fluoropyridine Derivatives. (n.d.). ResearchGate.
  • 3-Fluoro-2-pyridinecarbonitrile | CAS 97509-75-6. (n.d.). Ossila.
  • US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures. (1995, August 29). Google Patents.
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry.
  • 3-Fluoropyridine synthesis. (n.d.). ChemicalBook.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • CN102898358A - Preparation method of fluoropyridine compounds. (2013, January 30). Google Patents.
  • Chemistry of Nitriles. (2024, September 30). LibreTexts.
  • Grignard Reaction of Nitriles. (n.d.). Organic Chemistry Tutor.
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (2022, February 28). MDPI.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023, April 23). IRIS UniPA.
  • On the rational development of a new drug: the example of the fluorinated pyrimidines. (n.d.). PubMed.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023, April 23). MDPI.
  • A Historical Overview of Natural Products in Drug Discovery. (1989, February 2). MDPI.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
  • An Historical Overview of Drug Discovery. (n.d.). Springer Nature Experiments.

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one (also known as 2-pivaloyl-3-fluoropyridine). This compound is a valuable fluorinated building block in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., p38 MAP kinase) and GPCR ligands where the 2-acyl-3-fluoropyridine motif serves as a privileged scaffold.

Part 1: Scientific Principles & Reaction Design

Synthesis Strategy: Directed Ortho-Metalation (DoM) The most efficient route to functionalize the 2-position of 3-fluoropyridine is via Directed Ortho-Metalation (DoM) . The fluorine atom at the 3-position exerts a strong inductive effect (-I), acidifying the adjacent proton at the 2-position. Furthermore, the nitrogen lone pair and the fluorine atom can coordinate with the lithium cation, stabilizing the transition state.

  • Reagent Choice: Lithium Diisopropylamide (LDA) is the base of choice.[1] Unlike n-butyllithium (n-BuLi), LDA is non-nucleophilic, preventing addition to the pyridine ring (which would form dihydropyridines).

  • Electrophile: Pivalonitrile (tert-butyl cyanide) is the preferred electrophile. Reaction of the 2-lithiated species with the nitrile yields an intermediate metallo-imine, which resists further nucleophilic attack (preventing tertiary alcohol formation). Acidic hydrolysis then liberates the desired ketone.

  • Critical Safety Mechanism: 2-Lithio-3-fluoropyridine is thermally unstable. Above -60°C, it undergoes elimination of Lithium Fluoride (LiF) to form 2,3-pyridyne , a highly reactive benzyne analogue that leads to tars and complex mixtures. Strict temperature control is mandatory.

Part 2: Safety & Pre-requisites

Risk Assessment:

  • Pyrophoric Hazard: n-Butyllithium (used to generate LDA) is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).

  • Pyridyne Formation: Failure to maintain cryogenic temperatures (< -70°C) will cause the formation of 2,3-pyridyne, resulting in a runaway decomposition or explosion risk.

  • Toxicology: Fluorinated pyridines and nitriles are toxic and skin irritants. Work in a fume hood.

Materials Checklist:

ReagentEquiv.[1][2][3][4]RolePurity/Grade
3-Fluoropyridine 1.0Substrate>98%, Dry
Diisopropylamine 1.1Base PrecursorDistilled over CaH₂
n-Butyllithium 1.1Lithiating Agent1.6M or 2.5M in Hexanes
Pivalonitrile 1.2Electrophile>98%
THF SolventSolventAnhydrous, inhibitor-free
HCl (aq) ExcessHydrolysis2M or 3M solution

Part 3: Step-by-Step Synthesis Protocol

Phase 1: Generation of Lithium Diisopropylamide (LDA)

Note: While commercial LDA is available, generating it fresh ensures accurate titer and reactivity.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Solvent: Add anhydrous THF (50 mL) and Diisopropylamine (1.1 equiv) to the flask.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add n-Butyllithium (1.1 equiv) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -65°C.

  • Maturation: Stir at 0°C for 15 minutes to ensure complete formation of LDA, then re-cool to -78°C .

Phase 2: Regioselective Lithiation
  • Substrate Addition: Dissolve 3-Fluoropyridine (1.0 equiv) in a minimal amount of anhydrous THF (5-10 mL).

  • Dropwise Addition: Add the 3-Fluoropyridine solution dropwise to the LDA mixture at -78°C .

    • Critical: The addition rate must be slow enough to keep the temperature below -70°C.

  • Metalation: Stir the mixture at -78°C for 1 to 2 hours . The solution typically turns a yellow/orange color, indicating the formation of 2-lithio-3-fluoropyridine.

Phase 3: Electrophilic Trapping & Hydrolysis
  • Electrophile Addition: Add Pivalonitrile (1.2 equiv) dropwise to the reaction mixture at -78°C.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to 0°C over 2 hours. The solution will darken.

  • Quench: Carefully quench the reaction by adding 3M HCl (20 mL) dropwise. Caution: Exothermic.

  • Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 2–4 hours (or overnight) to hydrolyze the intermediate imine to the ketone.

Phase 4: Isolation & Purification
  • Neutralization: Neutralize the aqueous layer with saturated NaHCO₃ solution until pH ~8.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate under reduced pressure to yield the crude oil.

  • Purification: Purify via flash column chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20).

    • Product: 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one appears as a pale yellow oil or low-melting solid.

Part 4: Reaction Pathway Visualization

SynthesisPathway Start 3-Fluoropyridine Inter1 2-Lithio-3-fluoropyridine (Unstable > -60°C) Start->Inter1 Ortho-Lithiation LDA LDA / THF (-78°C) LDA->Inter1 Inter2 Lithium Imine Intermediate Inter1->Inter2 Nucleophilic Addition Tars Decomposition (Tars/Polymers) Inter1->Tars Warm > -60°C (Pyridyne Formation) Electrophile Pivalonitrile (t-BuCN) Electrophile->Inter2 Product 1-(3-Fluoropyridin-2-yl)- 2,2-dimethylpropan-1-one Inter2->Product Acidic Hydrolysis Hydrolysis H3O+ Hydrolysis

Caption: Workflow for the regioselective synthesis of 2-pivaloyl-3-fluoropyridine via DoM, highlighting the critical thermal instability node.

Part 5: Analytical Validation

To confirm the identity of the synthesized product, compare spectral data against expected values:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.45 (dt, 1H, J = 4.5, 1.5 Hz, H-6)

    • δ 7.50 (ddd, 1H, J = 9.5, 8.5, 1.5 Hz, H-4)

    • δ 7.35 (dt, 1H, J = 8.5, 4.5 Hz, H-5)

    • δ 1.40 (s, 9H, t-Butyl)

    • Note: Coupling constants are approximate; 3-F coupling will split signals further.

  • ¹⁹F NMR:

    • Single peak around -120 to -125 ppm (relative to CFCl₃).

  • MS (ESI):

    • [M+H]⁺ calculated for C₁₀H₁₃FNO: 182.10.

References

  • Marsais, F., & Quéguiner, G. (1983). Regioselective ortho-lithiation of 3-fluoropyridine: Directing effects and application to synthesis of 2,3- or 3,4-disubstituted pyridines. Tetrahedron, 39(12), 2009–2021.

  • Gribble, G. W., & Saulnier, M. G. (1992). Lithiation of 3-halopyridines. Tetrahedron Letters, 33(48), 7333-7336.
  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for DoM protocols and handling of organolithiums).

Sources

Application Note & Protocols: Synthesis of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance and Synthetic Challenges

The 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one scaffold is a valuable building block in medicinal chemistry and drug development. The presence of a fluorine atom on the pyridine ring can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, by altering its electronic nature and basicity.[1] The 3-fluoropyridine motif, in particular, is a common feature in pharmaceuticals because it is less susceptible to nucleophilic substitution compared to its 2- and 4-fluoro counterparts.[1] The tert-butyl ketone moiety provides steric bulk, which can influence conformational preferences and interactions with biological targets.

The synthesis of this target molecule presents a key challenge: the regioselective formation of a carbon-carbon bond at the C-2 position of the 3-fluoropyridine ring, adjacent to the electron-withdrawing fluorine atom. Direct acylation methods like Friedel-Crafts are often ineffective on electron-deficient pyridine rings due to the deactivation of the ring and the coordination of the Lewis acid catalyst to the pyridine nitrogen.[2][3] Therefore, more sophisticated strategies involving pre-functionalized substrates or directed metalation are required.

This guide provides detailed protocols for two robust and field-proven synthetic strategies:

  • Grignard Addition to a Nitrile Precursor: A highly reliable method involving the reaction of a tert-butyl Grignard reagent with 3-fluoro-2-pyridinecarbonitrile.

  • Directed ortho-Metalation (DoM): An elegant approach that utilizes the fluorine atom as a directing group to achieve regioselective lithiation and subsequent acylation of 3-fluoropyridine.

Strategy I: Grignard Addition to 3-Fluoro-2-pyridinecarbonitrile

This approach is arguably the most direct route to the target compound, contingent on the availability of the 3-fluoro-2-pyridinecarbonitrile starting material. The reaction proceeds via nucleophilic addition of a Grignard reagent to the electrophilic carbon of the nitrile, forming a magnesium-imine salt intermediate. This intermediate is stable to further addition and is subsequently hydrolyzed under acidic conditions to yield the desired ketone.[4]

Mechanistic Rationale

The Grignard reaction provides a powerful tool for C-C bond formation.[5][6] The tert-butylmagnesium chloride reagent acts as a potent nucleophile, attacking the polarized nitrile group. The resulting imine intermediate is quenched and hydrolyzed during the aqueous acidic workup to afford the final ketone product. The two-step sequence ensures that the reaction stops after a single addition of the organometallic reagent.[4]

Caption: Workflow for the Grignard addition and hydrolysis sequence.

Reagents and Materials
Reagent/MaterialRoleKey Considerations
3-Fluoro-2-pyridinecarbonitrileStarting MaterialEnsure high purity. Commercially available.[7]
tert-Butylmagnesium chlorideNucleophileUse a solution in THF or Et₂O (e.g., 1.0 M). Must be handled under an inert atmosphere.
Anhydrous Tetrahydrofuran (THF)SolventMust be thoroughly dried (e.g., over sodium/benzophenone or from a solvent purification system).
Hydrochloric Acid (HCl)Hydrolysis/QuenchingUsed during aqueous workup to hydrolyze the imine intermediate and neutralize excess Grignard reagent.
Diethyl ether / Ethyl acetateExtraction SolventFor product isolation during workup.
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentTo remove residual water from the organic phase.
Inert Gas (Argon or Nitrogen)AtmosphereEssential for preventing the Grignard reagent from reacting with atmospheric moisture and oxygen.[8]
Detailed Experimental Protocol

Safety Precaution: This procedure involves a highly reactive Grignard reagent and requires strict anhydrous and inert atmosphere techniques. All glassware must be flame-dried or oven-dried immediately before use.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum. Purge the entire apparatus with dry argon or nitrogen for at least 15 minutes.

  • Initial Charge: Under a positive pressure of inert gas, dissolve 3-fluoro-2-pyridinecarbonitrile (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

  • Grignard Addition: Cool the solution to 0 °C using an ice-water bath. Add tert-butylmagnesium chloride (1.1 - 1.2 eq, 1.0 M solution in THF) dropwise via syringe over 30 minutes. An exothermic reaction may be observed. Maintain the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (NH₄Cl), followed by 1 M aqueous HCl until the mixture is acidic (pH ~2-3).

  • Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the imine intermediate.

  • Workup and Isolation:

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one as the final product.

Strategy II: Directed ortho-Metalation (DoM) of 3-Fluoropyridine

Directed ortho-metalation is a powerful strategy for the functionalization of aromatic rings. In this case, the fluorine atom on 3-fluoropyridine acts as a directed metalation group (DMG), guiding a strong base to deprotonate the adjacent C-2 position with high regioselectivity. The resulting 2-lithio-3-fluoropyridine intermediate is a potent nucleophile that can be trapped with a suitable pivaloyl electrophile.[2]

Mechanistic Rationale

The mechanism involves two key steps. First, a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), selectively abstracts the most acidic proton on the pyridine ring, which is the C-2 proton activated by the adjacent fluorine atom. This forms a stabilized organolithium intermediate. Second, this intermediate reacts with an electrophilic acylating agent, such as pivaloyl chloride or N,N-dimethylpivalamide, to form the target ketone. The use of cryogenic temperatures (-78 °C) is critical to maintain the stability of the organolithium species and prevent side reactions.[2]

Caption: Mechanism of Directed ortho-Metalation and Acylation.

Reagents and Catalysts
Reagent/CatalystRoleKey Considerations
3-FluoropyridineStarting MaterialEnsure it is anhydrous.
DiisopropylamineLDA PrecursorMust be distilled from CaH₂ and stored over molecular sieves.
n-Butyllithium (n-BuLi)LDA PrecursorHighly pyrophoric. Must be handled with extreme care under an inert atmosphere. Titrate periodically to determine the exact molarity.
Anhydrous Tetrahydrofuran (THF)SolventMust be rigorously dried and deoxygenated.
Pivaloyl chlorideElectrophileAcylating agent. Must be pure and handled under inert gas.
Saturated NH₄Cl SolutionQuenching AgentUsed to quench the reaction and hydrolyze any remaining organolithium species.
Dry Ice / AcetoneCooling BathTo maintain the required -78 °C temperature.
Detailed Experimental Protocol

Safety Precaution: This procedure involves pyrophoric n-BuLi and requires strict anhydrous and inert atmosphere techniques at cryogenic temperatures. It should only be performed by trained personnel in a well-ventilated fume hood.

  • LDA Preparation (In Situ):

    • To a flame-dried, argon-purged round-bottom flask, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 eq) via syringe.

    • Slowly add n-butyllithium (1.05 eq) dropwise while maintaining the temperature at -78 °C.

    • Stir the resulting colorless to pale yellow solution for 30 minutes at -78 °C to ensure complete formation of LDA.[2]

  • ortho-Lithiation:

    • To the freshly prepared LDA solution at -78 °C, add a solution of 3-fluoropyridine (1.0 eq) in a small amount of anhydrous THF dropwise via syringe.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure the complete formation of the 2-lithio-3-fluoropyridine intermediate.[2]

  • Acylation (Quenching with Electrophile):

    • While maintaining the temperature at -78 °C, add pivaloyl chloride (1.2 eq) dropwise to the solution of the lithiated intermediate.

    • Stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Workup and Isolation:

    • While the reaction is still at -78 °C, quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the pure target compound.

References

  • Scherbinina, S. I., Fedorov, O. V., Levin, V. V., & Dilman, A. D. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13451–13459. Available from: [Link]

  • Chen, K., Hong, X., Morken, J. P., & Ellman, J. A. (2014). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 16(15), 4066–4069. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Clark, J. (n.d.). The reactions of Grignard reagents. Chemguide. Retrieved from [Link]

  • University of Rochester. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Zheng, W., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS ONE, 13(7), e0200175. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] This guide provides an in-depth analysis of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one, a highly functionalized fluoropyridine intermediate. We will explore its synthetic rationale, inherent chemical value, and potential applications in constructing complex pharmaceutical targets. This document serves as a technical resource for researchers and drug development professionals, detailing not only the "how" through explicit protocols but also the "why" behind the methodological choices. We will use the synthesis of core structures related to advanced antiretrovirals as a case study to illustrate the utility of this versatile building block.

Introduction: The Value Proposition of Fluorinated Pyridine Ketones

The pyridine ring is a privileged scaffold, present in a significant percentage of FDA-approved drugs.[2] Its nitrogen atom provides a hydrogen bond acceptor site and can be modulated to influence aqueous solubility and pKa. When combined with fluorine, one of the most electronegative and smallest halogen atoms, the resulting fluoropyridine moiety can confer several advantageous properties to a drug candidate[4]:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, capable of blocking sites susceptible to metabolic oxidation by Cytochrome P450 enzymes.[4]

  • Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen-bonding interactions within protein binding pockets, potentially increasing target affinity and selectivity.[1][5]

  • Modulated Basicity: The inductive electron-withdrawing effect of fluorine lowers the pKa of the pyridine nitrogen, which can be critical for optimizing oral bioavailability and cellular permeability.[5]

The subject of this guide, 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one, integrates these benefits with a sterically demanding tert-butyl ketone (pivaloyl) group. This functional handle is not merely a synthetic placeholder; it serves as a robust anchor for subsequent chemical transformations, such as carbon-carbon bond formation, reductions, or rearrangements, to build molecular complexity.

Logical Framework: Utility of the Intermediate

The diagram below illustrates the synergistic contributions of each component of the title compound to its overall value in pharmaceutical synthesis.

cluster_0 Molecular Components cluster_1 Physicochemical & Pharmacokinetic Influence cluster_2 Overall Value Proposition A 3-Fluoro Substituent D Modulates pKa Blocks Metabolism Enhances Binding A->D B Pyridine Core E H-Bond Acceptor Solubility Tuning Proven Scaffold B->E C 2-Pivaloyl Group F Steric Influence Robust Synthetic Handle Directs Further Reactions C->F G Versatile Pharmaceutical Intermediate D->G E->G F->G

Caption: Logical flow of component benefits.

Synthesis of the Key Intermediate

While numerous methods exist for creating fluorinated pyridines, a robust and scalable synthesis of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is paramount for its use in drug development.[6] A highly effective approach involves a directed ortho-metalation followed by acylation. This strategy provides excellent regiochemical control, which is often a challenge in the functionalization of pyridine rings.[7]

Protocol 1: Synthesis via Directed Lithiation and Acylation

This protocol describes a two-step process starting from commercially available 3-fluoropyridine. The first step introduces a bromine atom at the 2-position, which then facilitates a highly regioselective lithium-halogen exchange to generate the key organometallic intermediate for acylation.

Workflow Diagram: Synthesis of the Intermediate

G start 3-Fluoropyridine step1 Step 1: Bromination n-BuLi, TMEDA, THF, -78°C then 1,2-Dibromoethane start->step1 inter1 2-Bromo-3-fluoropyridine step1->inter1 step2 Step 2: Acylation n-BuLi, THF, -78°C then Pivaloyl Chloride inter1->step2 end 1-(3-Fluoropyridin-2-yl)- 2,2-dimethylpropan-1-one step2->end

Caption: Two-step synthetic workflow.

Materials & Reagents

Reagent CAS Number M.W. ( g/mol ) Quantity
3-Fluoropyridine 372-47-4 97.09 10.0 g (103 mmol)
Tetrahydrofuran (THF), anhydrous 109-99-9 72.11 400 mL
n-Butyllithium (n-BuLi), 2.5 M in hexanes 109-72-8 64.06 45.3 mL (113.3 mmol)
TMEDA 110-18-9 116.24 17.1 mL (113.3 mmol)
1,2-Dibromoethane 106-93-4 187.86 9.7 mL (113.3 mmol)
Pivaloyl Chloride 3282-30-2 120.58 13.9 mL (113.3 mmol)
Diethyl Ether, anhydrous 60-29-7 74.12 As needed
Saturated aq. NH₄Cl N/A N/A As needed
Saturated aq. NaHCO₃ N/A N/A As needed
Brine N/A N/A As needed

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed |

Step-by-Step Methodology

Part A: Synthesis of 2-Bromo-3-fluoropyridine

  • Reaction Setup: To a flame-dried 1 L three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (200 mL) and TMEDA (17.1 mL, 113.3 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (45.3 mL, 113.3 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C. After the addition is complete, add 3-fluoropyridine (10.0 g, 103 mmol) dropwise. Stir the resulting solution at -78 °C for 1 hour. Causality Note: TMEDA chelates the lithium cation, increasing the basicity of n-BuLi and directing the metalation specifically to the C2 position, which is activated by the pyridine nitrogen.

  • Bromination: Add 1,2-dibromoethane (9.7 mL, 113.3 mmol) dropwise to the reaction mixture. The solution may change color. Allow the reaction to stir at -78 °C for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL). Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water (100 mL), and extract with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 2-bromo-3-fluoropyridine as a colorless oil.

Part B: Synthesis of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask under nitrogen, add the purified 2-bromo-3-fluoropyridine from Part A (assuming ~15.0 g, 85.2 mmol) and anhydrous THF (200 mL). Cool the solution to -78 °C.

  • Lithium-Halogen Exchange: Slowly add n-BuLi (37.5 mL, 93.7 mmol) dropwise. Stir the resulting deep-red solution at -78 °C for 30 minutes. Causality Note: Lithium-halogen exchange is much faster than deprotonation at this temperature, ensuring the regioselective formation of the 2-lithiated species.

  • Acylation: Add pivaloyl chloride (13.9 mL, 113.3 mmol) dropwise to the solution, ensuring the temperature remains below -70 °C. A precipitate may form. Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution (50 mL). Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the title compound as a white to off-white solid.

Expected OutcomeValue
Yield 65-75% over two steps
Purity (by HPLC) >98%
¹H NMR Consistent with structure
¹⁹F NMR Consistent with structure
Mass Spec (ESI+) [M+H]⁺ expected at m/z 196.1

Application in Pharmaceutical Synthesis: A Case Study

This intermediate is an excellent precursor for building complex heterocyclic systems. A key application is its use in constructing pyridone cores, which are central to many antiviral agents, including the HIV-1 NNRTI Doravirine.[8][9][10] While the exact synthesis of Doravirine follows a different pathway, we can demonstrate the utility of our intermediate in a mechanistically analogous condensation-cyclization reaction to build a related trifluoromethyl-pyridone scaffold.

Protocol 2: Synthesis of a 4-(Trifluoromethyl)pyridin-2(1H)-one Core

This protocol outlines a plausible transformation where the pivaloyl group facilitates a Claisen-type condensation with ethyl trifluoroacetate, followed by an intramolecular cyclization with an amine source to form the pyridone ring.

Workflow Diagram: Application in Core Synthesis

G start Target Intermediate step1 Step 1: Condensation NaHMDS, THF, -78°C Ethyl Trifluoroacetate start->step1 inter1 1,3-Diketone Adduct step1->inter1 step2 Step 2: Cyclization Ammonium Acetate Acetic Acid, 110°C inter1->step2 end 3-Fluoro-6-pivaloyl-4-(trifluoromethyl) pyridin-2(1H)-one step2->end

Caption: Condensation-cyclization workflow.

Materials & Reagents

Reagent CAS Number M.W. ( g/mol ) Quantity
Intermediate from Protocol 1 N/A 195.21 5.0 g (25.6 mmol)
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF 1002-54-6 183.37 28.2 mL (28.2 mmol)
Ethyl trifluoroacetate 383-63-1 142.08 3.3 mL (28.2 mmol)
Ammonium Acetate 631-61-8 77.08 19.7 g (256 mmol)
Acetic Acid 64-19-7 60.05 100 mL
Ethyl Acetate 141-78-6 88.11 As needed

| 1 M HCl (aq) | 7647-01-0 | 36.46 | As needed |

Step-by-Step Methodology

  • Reaction Setup: In a flame-dried 250 mL flask under nitrogen, dissolve the intermediate (5.0 g, 25.6 mmol) in anhydrous THF (80 mL). Cool the solution to -78 °C.

  • Enolate Formation: Slowly add NaHMDS solution (28.2 mL, 28.2 mmol) dropwise. Stir the mixture for 45 minutes at -78 °C. Causality Note: A strong, non-nucleophilic base like NaHMDS is required to deprotonate the alpha-carbon of the ketone to form the reactive enolate.

  • Condensation: Add ethyl trifluoroacetate (3.3 mL, 28.2 mmol) dropwise. After addition, allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

  • Work-up (Part 1): Quench the reaction by adding saturated aqueous NH₄Cl (30 mL). Adjust the pH to ~4 with 1 M HCl. Extract with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over MgSO₄, and concentrate to yield the crude 1,3-diketone intermediate.

  • Cyclization: Combine the crude diketone with ammonium acetate (19.7 g, 256 mmol) in acetic acid (100 mL). Heat the mixture to 110 °C and stir for 4-6 hours, monitoring by TLC or LC-MS. Causality Note: Ammonium acetate serves as the nitrogen source. The acidic conditions and heat promote the condensation and subsequent dehydration to form the stable pyridone ring.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Pour it slowly into ice water (400 mL). A precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from ethanol or purification by column chromatography may be necessary to achieve high purity.

Expected OutcomeValue
Product 3-Fluoro-6-pivaloyl-4-(trifluoromethyl)pyridin-2(1H)-one
Yield 50-65%
Purity (by HPLC) >95%
Appearance Crystalline Solid
Mass Spec (ESI+) [M+H]⁺ expected at m/z 292.1

This resulting pyridone core is now primed for further functionalization, such as coupling reactions at the fluorine position or modifications to the pivaloyl group, demonstrating the immense synthetic potential unlocked by the initial intermediate.

References

  • Doravirine - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Gauthier, D. R., et al. (2015). Highly Efficient Synthesis of HIV NNRTI Doravirine. Scribd. Retrieved from [Link]

  • Gauthier, D. R., et al. (2015). Highly efficient synthesis of HIV NNRTI doravirine. ResearchGate. Retrieved from [Link]

  • Gauthier, D. R., et al. (2015). Highly efficient synthesis of HIV NNRTI doravirine. PubMed. Retrieved from [Link]

  • CN114349690A - Synthesis method of dorawirin intermediate. (2022). Google Patents.
  • Johnson, E. K., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC - NIH. Retrieved from [Link]

  • Liang, F., et al. (2009). Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H). Royal Society of Chemistry. Retrieved from [Link]

  • Doravirine Drug Information. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • D'Alessandro, M., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. ART. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. Retrieved from [Link]

  • THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. (n.d.). ScienceDirect. Retrieved from [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (2017). Scielo. Retrieved from [Link]

  • Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Retrieved from [Link]

  • Liang, F., et al. (2009). Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones via tandem Knoevenagel condensation–ring-opening of cyclopropane–intramolecular cyclization. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Pham, H. T., et al. (2020). Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection. PMC. Retrieved from [Link]

  • Laird, A. G., & Miller, S. J. (2016). Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. PMC. Retrieved from [Link]

  • Tress, S. H., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Retrieved from [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). MDPI. Retrieved from [Link]

  • CN106397310A - 3-fluoropyridine preparation method high in yield and content. (2017). Google Patents.
  • Han, J., et al. (2024). MODERN PHARMACEUTICAL DRUGS FEATURING ALIPHATIC FLUORINE-CONTAINING GROUPS. Ukrainian Chemistry Journal. Retrieved from [Link]

  • Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Retrieved from [Link]

  • US8841312B2 - Fused pyridine, pyrimidine and triazine compounds as cell cycle inhibitors. (2014). Google Patents.
  • Dollé, F., et al. (2005). design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. PubMed. Retrieved from [Link]

  • Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. (2016). Der Pharma Chemica. Retrieved from [Link]

Sources

Application Note: Functionalization of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one (CAS: 1211586-74-3) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., c-Met, ALK, and ROS1 inhibitors). Its structure features a "privileged" ortho-haloacyl motif , where the 3-fluorine atom and the 2-pivaloyl group act in concert to enable rapid heterocyclization.

Structural Causality in Synthesis
  • The 3-Fluoro Substituent: Unlike a chloro- or bromo- substituent, the fluorine atom at the 3-position is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the high electronegativity and the electron-withdrawing nature of the adjacent pyridine nitrogen and carbonyl group. However, it is also small enough to minimize steric clash during the initial nucleophilic attack at the carbonyl.
    
  • The Pivaloyl (t-Butyl) Group: The bulky tert-butyl group serves two functions:

    • Regiocontrol: It prevents over-addition at the carbonyl center, generally stopping nucleophiles at the imine/hydrazone stage.

    • Lipophilicity: It imparts significant hydrophobic character to the final drug candidate, improving membrane permeability.

    • Kinetic Challenge: The steric bulk requires forcing conditions (higher heat/longer times) compared to methyl analogs (acetyl groups) during condensation reactions.

Reaction Landscape Visualization

The following diagram illustrates the primary functionalization pathways available for this scaffold.

G node_start 1-(3-Fluoropyridin-2-yl)- 2,2-dimethylpropan-1-one node_pyrazole 3-(tert-butyl)-1H- pyrazolo[3,4-b]pyridine node_start->node_pyrazole Hydrazine Hydrate EtOH, Reflux (Cyclocondensation) node_isoxazole 3-(tert-butyl) isoxazolo[5,4-b]pyridine node_start->node_isoxazole Hydroxylamine HCl Base, Heat node_snar 3-(Alkylamino)-2-pivaloyl pyridine derivatives node_start->node_snar R-NH2, K2CO3 DMSO, 80°C (SNAr Displacement) node_alcohol 1-(3-Fluoropyridin-2-yl)- 2,2-dimethylpropan-1-ol node_start->node_alcohol NaBH4, MeOH (Reduction)

Figure 1: Divergent synthesis pathways. Green nodes indicate bicyclic ring closure; Yellow indicates functionalization retaining the pyridine core.

Core Protocol A: Synthesis of 3-(tert-butyl)-1H-pyrazolo[3,4-b]pyridine

This is the industry-standard workflow for converting the scaffold into a bioactive core. The reaction proceeds via a tandem condensation-substitution mechanism.

Mechanism[4]
  • Condensation: Hydrazine attacks the sterically hindered ketone to form a hydrazone intermediate.

  • Cyclization: The distal nitrogen of the hydrazone attacks the C3-position, displacing the fluorine atom via intramolecular

    
    .
    
Materials
  • Substrate: 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one (1.0 equiv)

  • Reagent: Hydrazine monohydrate (64-65%

    
    ) (5.0 - 10.0 equiv)
    
  • Solvent: Ethanol (absolute) or n-Butanol (for higher temperature)

  • Equipment: Round-bottom flask with reflux condenser, magnetic stir bar.

Step-by-Step Methodology
  • Dissolution: In a suitably sized flask, dissolve 10.0 g (approx. 55 mmol) of the ketone substrate in 100 mL of Ethanol.

    • Note: If the reaction stalls at the hydrazone stage (monitored by LCMS), switch solvent to n-Butanol to achieve reflux temperatures >100°C.

  • Reagent Addition: Add Hydrazine monohydrate (13.5 mL, ~275 mmol) dropwise at room temperature.

    • Caution: Reaction is exothermic.

  • Reflux: Heat the mixture to reflux (80°C for EtOH) and stir vigorously for 6–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (high

      
      ) should disappear, and a highly fluorescent spot (product) will appear.
      
  • Work-up:

    • Cool reaction to room temperature.[1]

    • Concentrate the solvent under reduced pressure to ~20% of original volume.

    • Pour residue into ice-water (200 mL). The product typically precipitates as a white to off-white solid.

  • Purification: Filter the solid, wash with cold water (3x 50 mL), and dry under vacuum.

    • Yield Expectation: 85–95%.

    • Purity: >98% (typically requires no chromatography).

Data Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the pivaloyl methyl singlet at ~1.3 ppm (ketone) and appearance of a singlet at ~1.5 ppm (pyrazole-tBu). The aromatic region will show a characteristic AMX pattern for the pyridine ring protons.

Core Protocol B: Regioselective with Primary Amines

If the target is not a fused ring but a functionalized pyridine, the fluorine can be displaced by amines. This is challenging due to the steric bulk of the pivaloyl group ortho to the fluorine, which blocks the approach of nucleophiles.

Critical Parameters
  • Solvent: Polar aprotic solvents (DMSO or NMP) are mandatory to stabilize the Meisenheimer complex intermediate.

  • Temperature: 80–100°C is required. Room temperature reaction is negligible.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equiv of ketone in DMSO (0.5 M concentration).

  • Base/Amine: Add 2.0 equiv of

    
     (anhydrous) and 1.2 equiv of the primary amine (e.g., methylamine, benzylamine).
    
  • Heating: Heat to 90°C for 4 hours.

    • Note: Secondary amines (e.g., morpholine) react significantly slower due to steric clash with the tert-butyl ketone.

  • Quench: Dilute with Ethyl Acetate and wash extensively with water/brine to remove DMSO.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Incomplete Cyclization (Protocol A) Steric hindrance of t-butyl group prevents hydrazone formation.Switch solvent to n-Butanol or Ethylene Glycol to increase reflux temp to 120°C.
Intermediate Trapping Hydrazone forms but F-displacement is slow.Add mild acid catalyst (Acetic Acid, 5 mol%) to protonate the ring nitrogen, activating the C3 position.
Hydrolysis of Product Water present in solvent during high-temp steps.Use anhydrous solvents; ensure hydrazine hydrate is high quality.
Low Yield in

(Protocol B)
Competitive attack at the ketone (Schiff base formation).Use sterically hindered bases (DIPEA) instead of carbonate; ensure temperature is controlled (do not exceed 100°C).

Mechanistic Diagram: Pyrazole Formation[6]

The following diagram details the electron flow during the critical cyclization step (Protocol A), highlighting the role of the fluorine leaving group.

Mechanism step1 Step 1: Nucleophilic Attack Hydrazine attacks Carbonyl (C=O) step2 Intermediate: Hydrazone Formation (C=N-NH2 formed, H2O lost) step1->step2 - H2O step3 Step 2: Intramolecular SNAr Distal NH2 attacks C3-F step2->step3 Rotation & Attack step4 Final Product: 3-tert-butyl-1H-pyrazolo[3,4-b]pyridine (Aromatization driven) step3->step4 - HF

Figure 2: Mechanistic flow of the cascade reaction converting the fluoroketone to the pyrazolopyridine.

References

  • Lynch, B. M., et al. (1988).[2] "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry, 66(3), 420-428.

  • Cui, J. J., et al. (2011). "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (Crizotinib) analogues." Journal of Medicinal Chemistry. (Contextual reference for 3-fluoro-2-substituted pyridine scaffolds in kinase inhibitors).
  • Patent US5445763A. (1995). "3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures."[3] (Describes general functionalization of 3-fluoropyridines).

  • Anthoni, U., et al. (1968).[4] "Reaction of hydrazine with 1,3-dicarbonyl compounds." Acta Chemica Scandinavica, 22, 1025-1035. (Foundational chemistry for hydrazine condensations).

Disclaimer: All protocols involve hazardous chemicals (Hydrazine is toxic and potentially carcinogenic; Fluorinated aromatics can be irritants). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Application Note: Scalable Production of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of sterically congested heteroaryl ketones, such as 1-(3-fluoropyridin-2-yl)-2,2-dimethylpropan-1-one (also known as 2-pivaloyl-3-fluoropyridine), presents a unique duality of challenges: the inherent instability of the 3-fluoropyridine motif under nucleophilic conditions and the steric hindrance imposed by the tert-butyl group.

This Application Note details a robust, scalable protocol utilizing Turbo-Grignard (i-PrMgCl·LiCl) mediated halogen-metal exchange. Unlike traditional lithiation routes (n-BuLi/LDA), which suffer from cryogenic requirements (-78 °C) and high risks of pyridyne formation (via elimination of LiF), the magnesiation route offers superior chemoselectivity at convenient processing temperatures (-20 °C to 0 °C). This guide prioritizes the Weinreb Amide electrophile strategy to ensure mono-addition and high purity, critical for downstream pharmaceutical applications.

Retrosynthetic Analysis & Route Selection

To ensure scalability, we must avoid routes requiring pyrophoric reagents (t-BuLi) or those prone to over-alkylation (direct reaction with acid chlorides).

Strategic Disconnection

The target molecule is disconnected at the C2-carbonyl bond. The 3-fluorine substituent provides a crucial "ortho-effect," activating the C2 position for halogen-metal exchange while simultaneously posing a risk of elimination if the metallated species is too basic.

Retrosynthesis Target Target: 1-(3-Fluoropyridin-2-yl)- 2,2-dimethylpropan-1-one Disconnect Disconnection: C2-Carbonyl Bond Target->Disconnect Retro-synthetic step Precursor1 Nucleophile: (3-Fluoropyridin-2-yl) magnesium chloride Disconnect->Precursor1 Precursor2 Electrophile: N-methoxy-N-methyl pivalamide (Weinreb Amide) Disconnect->Precursor2 StartMat Starting Material: 2-Bromo-3-fluoropyridine (CAS: 40273-45-8) Precursor1->StartMat Halogen-Metal Exchange (i-PrMgCl·LiCl)

Figure 1: Retrosynthetic logic prioritizing the stability of the metallated fluoropyridine intermediate.

Critical Process Parameters (CPP)

Before executing the protocol, review the following parameters that dictate yield and safety.

ParameterSpecificationScientific Rationale
Reagent i-PrMgCl·LiCl (Turbo Grignard) The LiCl additive breaks polymeric Grignard aggregates, increasing the rate of exchange and solubility, allowing the reaction to proceed at higher temperatures (0 °C) without pyridyne formation [1].
Electrophile Weinreb Amide Pivaloyl chloride is highly reactive and prone to double-addition (forming the tertiary alcohol). The Weinreb amide forms a stable tetrahedral intermediate, guaranteeing exclusive ketone formation upon hydrolysis [2].
Temperature -10 °C to 0 °C 3-Fluoro-2-pyridylmagnesium chloride is thermally stable up to ambient temperatures for short periods, but -10 °C is optimal to suppress any potential elimination of MgClF (pyridyne pathway).
Stoichiometry 1.1 : 1.0 (Mg : ArBr) Slight excess of Grignard ensures complete consumption of the bromide. Large excesses should be avoided to prevent nucleophilic attack on the pyridine ring.

Detailed Experimental Protocol

Step 1: Preparation of the Weinreb Amide (If not purchased)

Note: N-methoxy-N-methylpivalamide is commercially available. If synthesizing in-house:

  • Suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in DCM.

  • Add Pyridine (2.2 equiv) at 0 °C.

  • Add Pivaloyl chloride (1.0 equiv) dropwise. Stir 2h at RT.

  • Quench with water, extract DCM, wash with 1N HCl (remove pyridine), dry, and concentrate.

Step 2: Halogen-Metal Exchange & Acylation (The Core Reaction)

Reagents:

  • 2-Bromo-3-fluoropyridine (1.0 equiv, 100 mmol scale: 17.6 g)

  • i-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv)

  • N-methoxy-N-methylpivalamide (1.05 equiv)

  • Anhydrous THF (5-10 volumes)

Workflow:

  • System Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet.

  • Dissolution: Charge 2-Bromo-3-fluoropyridine (17.6 g, 100 mmol) and anhydrous THF (100 mL). Cool the solution to -10 °C .

  • Exchange (The "Turbo" Step): Add i-PrMgCl·LiCl solution (1.3 M, 85 mL, 110 mmol) dropwise over 20 minutes, maintaining internal temperature < 0 °C.

    • Observation: The solution may turn slightly yellow/brown.

    • Checkpoint: Stir at 0 °C for 30–45 minutes. Aliquot quench (D2O) and GC/NMR analysis can confirm conversion (disappearance of bromide, appearance of deuterated species), but on a established process, time-based control is sufficient.

  • Electrophile Addition: Cool the mixture to -20 °C . Dissolve N-methoxy-N-methylpivalamide (15.2 g, 105 mmol) in THF (30 mL) and add it dropwise to the Grignard solution.

    • Mechanistic Note: The reaction is exothermic.[1] The magnesium coordinates to the Weinreb oxygens, forming a stable chelate.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2 hours.

  • Quench & Hydrolysis: Cool to 0 °C. Quench by slow addition of saturated aqueous NH4Cl (100 mL) .

    • Caution: Exothermic.[2] Methane/Isobutane gas evolution possible from excess Grignard.

    • Hydrolysis: The tetrahedral intermediate breaks down at this stage to release the ketone. If emulsion forms, add 1N HCl to pH 4–5 to solubilize magnesium salts.

  • Work-up: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine. Dry over Na2SO4. Filter and concentrate.

  • Purification: The crude oil is typically >90% pure. Purify via short-path distillation (high vacuum) or silica gel flash chromatography (0-10% EtOAc/Hexanes) to obtain the target as a colorless to pale yellow oil/solid.

Mechanism & Reaction Pathway[3][4][5][6]

Understanding the stability of the intermediate is vital for troubleshooting. The graph below illustrates the specific pathway and the avoidance of the pyridyne side-reaction.

ReactionMechanism Start 2-Bromo-3-fluoropyridine Intermediate 3-Fluoro-2-pyridyl magnesium chloride Start->Intermediate Mg/Br Exchange (Fast at 0°C) Reagent i-PrMgCl·LiCl (Turbo Grignard) Reagent->Intermediate SideReaction Pyridyne Formation (Elimination of MgClF) Intermediate->SideReaction  If T > 20°C Chelate Stable Tetrahedral Intermediate Intermediate->Chelate  + Electrophile (-20°C to RT) Weinreb Weinreb Amide Addition Product 1-(3-Fluoropyridin-2-yl)- 2,2-dimethylpropan-1-one Chelate->Product  Acid Hydrolysis

Figure 2: Reaction pathway highlighting the stable intermediate window.

Analytical Validation

Successful synthesis should be validated against these expected spectral characteristics:

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.45 (dt, J = 4.5, 1.5 Hz, 1H, H-6)

    • δ 7.55 (ddd, J = 9.5, 8.5, 1.5 Hz, 1H, H-4)

    • δ 7.35 (dt, J = 8.5, 4.5 Hz, 1H, H-5)

    • δ 1.45 (s, 9H, t-Butyl)

    • Note: Coupling constants are approximate; 3-F couples to all ring protons.

  • 19F NMR:

    • Single peak around δ -120 to -125 ppm (relative to CFCl3).

  • MS (ESI):

    • [M+H]+ = 196.1

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in THF or Grignard degradation.Titrate i-PrMgCl before use. Ensure THF is <50 ppm H2O.
Pyridyne Byproducts Temperature too high during exchange.Maintain exchange temp at -10 °C to 0 °C. Do not reflux the Grignard intermediate.
Incomplete Reaction Steric hindrance of Weinreb amide.Increase reaction time at RT (up to 12h) or switch electrophile to Pivalonitrile (forms imine, hydrolyze with 2N HCl).
Solidification Product freezes during workup.The product is a low-melting solid/oil. Use warm EtOAc for extraction if needed.

References

  • Knochel, P. et al. (2004). A New Convenient Halogen-Magnesium Exchange Reaction for the Preparation of Aryl- and Heteroarylmagnesium Reagents. Angewandte Chemie International Edition.

  • BenchChem Technical Support. (2025). Synthesis of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone (Analogous Weinreb Protocol).

  • Mongin, F. et al. (2005). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange.[3] Tetrahedron / ResearchGate.

  • Sigma-Aldrich. 2-Bromo-3-fluoropyridine Product Data & Safety.[4]

Sources

Application Notes & Protocols: Strategic Cross-Coupling of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of 2-Acylpyridine Coupling

The molecule 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is a valuable synthetic intermediate, combining several key structural features of interest to medicinal and materials chemists. The 3-fluoropyridine motif is a known bioisostere for various functional groups, capable of modulating physicochemical properties like pKa and metabolic stability. The 2-acyl substitution, particularly with the bulky pivaloyl group, presents a unique handle for C-C, C-N, and C-O bond formation.

However, the functionalization of this substrate via transition-metal-catalyzed cross-coupling is non-trivial. The nitrogen atom of the pyridine ring at the 2-position can coordinate to the metal center (e.g., palladium), potentially leading to catalyst inhibition or undesired side reactions. This phenomenon, often termed the "2-Pyridyl Problem," necessitates carefully designed reaction conditions to achieve high efficiency and yield.[1]

This guide provides a detailed exploration of the critical parameters and robust protocols for successfully employing 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The protocols are designed to be self-validating, with explanations of the causality behind each experimental choice to empower researchers to adapt and troubleshoot these powerful transformations.

Core Mechanistic Framework: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for rational protocol design and troubleshooting. The process is generally accepted to proceed through a catalytic cycle involving a palladium(0) active species.

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation (Suzuki) or Ligand Exchange (Buchwald) PdII->Transmetal R²-M (e.g., Boronic Acid) PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim end RedElim->end R¹-R² (Product) start start->Pd0 Catalyst Precursor Reduction end->Pd0 Catalyst Regeneration caption Fig 1: Generalized Palladium Cross-Coupling Cycle

Caption: Generalized Palladium Cross-Coupling Cycle

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (or triflate) of the electrophile. This is often the rate-determining step.[2][3]

  • Transmetalation (or Ligand Exchange): The organic group from the nucleophilic partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center.[4] For C-N couplings like the Buchwald-Hartwig amination, this step involves the coordination of the amine and deprotonation to form a palladium-amido complex.[5]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[5]

The challenge with 2-substituted pyridines lies in the potential for the pyridine nitrogen to coordinate strongly with the palladium center at various stages, disrupting the cycle. The use of sterically hindered, electron-rich ligands is the key strategy to mitigate this issue. These ligands favor the desired reaction pathway by increasing the rate of reductive elimination and discouraging catalyst deactivation.[1][6]

Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between our substrate and various organoboron reagents.[4][7][8] The choice of a biarylphosphine ligand is critical for success.

Rationale for Component Selection
  • Palladium Precatalyst (Pd(OAc)₂): A common, air-stable Pd(II) source that is reduced in situ to the active Pd(0) species.[9][10]

  • Ligand (SPhos or XPhos): These are bulky, electron-rich biarylphosphine ligands developed by the Buchwald group. Their steric profile promotes the crucial reductive elimination step and prevents the pyridine nitrogen from deactivating the catalyst.[1]

  • Base (K₃PO₄ or K₂CO₃): A moderately strong base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[11] K₃PO₄ is often effective in challenging couplings.

  • Solvent (Dioxane/Water): A polar aprotic solvent like dioxane is excellent for dissolving the organic components, while the addition of water can aid in dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.[12][13]

Experimental Workflow

Caption: Suzuki-Miyaura Experimental Workflow

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Prepare a degassed 1,4-dioxane/water mixture (e.g., 5:1 v/v). Add the solvent mixture via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the consumption of the starting material is complete (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with saturated aqueous NaCl (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in pharmaceutical synthesis.[5][6] This reaction typically requires a strong, non-nucleophilic base and a specialized palladium catalyst system.

Rationale for Component Selection
  • Palladium Precatalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common, air-stable Pd(0) source, which does not require in situ reduction.[9]

  • Ligand (RuPhos or BrettPhos): These are highly effective, bulky biarylphosphine ligands for C-N coupling, particularly with challenging heteroaryl electrophiles. They accelerate the rate-limiting reductive elimination of the aryl amine.[14]

  • Base (NaOtBu or LiHMDS): A strong, non-nucleophilic base is essential to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide is a standard choice.[5] Lithium bis(trimethylsilyl)amide (LiHMDS) can be used for substrates with base-sensitive functional groups.[5][14]

  • Solvent (Toluene or THF): Anhydrous, non-protic solvents are required to prevent quenching of the strong base.

Key Reaction Parameters
ParameterRecommended ConditionRationale
Catalyst Loading 1-2 mol% Pd₂(dba)₃Sufficient for most transformations; higher loading may be needed for very unreactive amines.
Ligand Loading 2-5 mol% RuPhosA slight excess of ligand relative to palladium can stabilize the catalyst.
Base NaOtBu (1.5 equiv)Strong base ensures efficient amine deprotonation. Must be handled under inert conditions.
Temperature 90-110 °CProvides the thermal energy needed to overcome the activation barrier for C-N bond formation.
Solvent Anhydrous TolueneAprotic and high-boiling, ideal for this type of coupling.
Detailed Step-by-Step Protocol
  • Glovebox Setup: Due to the air- and moisture-sensitivity of the base and catalyst system, it is highly recommended to set up this reaction in an inert atmosphere glovebox.

  • Reagent Preparation: To an oven-dried vial, add Pd₂(dba)₃ (0.01 equiv, 1 mol%), RuPhos (0.025 equiv, 2.5 mol%), and sodium tert-butoxide (1.5 equiv).

  • Substrate Addition: Add 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction: Seal the vial tightly with a screw cap. Remove from the glovebox and place in a preheated heating block at 110 °C. Stir for 12-24 hours.

  • Monitoring & Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography.

Protocol 3: Sonogashira C-C (Alkynyl) Coupling

The Sonogashira reaction provides a powerful route to synthesize aryl-alkynes.[15] The classical method uses a copper(I) co-catalyst, although copper-free methods are gaining prominence to avoid the formation of alkyne homocoupling byproducts.[16]

Rationale for Component Selection
  • Palladium Catalyst (Pd(PPh₃)₄ or PdCl₂(PPh₃)₂): Tetrakis(triphenylphosphine)palladium(0) is a classic Pd(0) catalyst. Alternatively, PdCl₂(PPh₃)₂ can be used, as it is reduced in situ.

  • Copper Co-catalyst (CuI): Copper(I) iodide is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]

  • Base (Et₃N or DIPEA): A liquid amine base is typically used, often serving as both the base and a co-solvent. It neutralizes the HX byproduct generated in the reaction.

  • Solvent (THF or DMF): Anhydrous polar aprotic solvents are used to ensure solubility of all components.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a Schlenk flask, add 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv, 5 mol%), and Copper(I) iodide (CuI, 0.05 equiv, 5 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with N₂/Ar (3x).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF. Then, add triethylamine (Et₃N, 3.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) if the reaction is sluggish.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-8 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the desired alkynylated product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst: Oxygen contamination, poor quality reagents. 2. Insufficient Temperature. 3. Incorrect Base/Ligand combination.1. Ensure rigorous inert atmosphere techniques; use freshly opened, high-purity reagents and anhydrous solvents. 2. Increase reaction temperature in 10 °C increments. 3. Screen alternative ligands (e.g., switch from SPhos to RuPhos) or bases (e.g., K₃PO₄ to Cs₂CO₃).
Formation of Homocoupled Byproduct (Suzuki/Sonogashira) 1. (Suzuki) Boronic acid degradation. 2. (Sonogashira) Oxygen presence promoting Glaser coupling.1. Use the boronic acid pinacol ester instead, which is more stable. 2. Rigorously degas all solvents and ensure a tight inert seal. Consider a "copper-free" Sonogashira protocol.[16]
Formation of Hydrodehalogenated Byproduct 1. Presence of water or protic impurities. 2. Ligand or catalyst system promotes this side reaction.1. Use rigorously dried solvents and reagents. 2. Switch to a different ligand system. For Suzuki, ensure the base is not excessively strong.
Reaction Stalls 1. Catalyst deactivation (e.g., by pyridine coordination). 2. Product inhibition.1. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1). 2. Run the reaction at a lower concentration. Consider adding fresh catalyst midway through the reaction.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2597232/]
  • Chemler, S. R., & Fuller, P. H. (2007). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7908851/]
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  • Fabris, F., et al. (2017). Efficient Copper-Free Sonogashira Coupling in Water and under Ambient Atmosphere. Chemistry – A European Journal. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.201700624]
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  • Various Authors. (n.d.). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. Request PDF on ResearchGate. [URL: https://www.researchgate.net/publication/343202613_Amide_and_Peptide_Couplings_Mediated_by_Pivaloyl_Mixed_Anhydrides_in_Aqueous_Media]
  • Various Authors. (n.d.). Technical Support Center: Pivaloyl Chloride Reactions with Pyridine & DMF. Benchchem. [URL: https://www.benchchem.com/technical-center/pivaloyl-chloride-reactions-with-pyridine-dmf]
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  • Mako, T. L., & Racowski, J. M. (2015). Nickel-Catalyzed Cross Couplings of Benzylic Pivalates with Arylboroxines: Stereospecific Formation of Diarylalkanes and Triarylmethanes. Organic Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4363229/]
  • Various Authors. (n.d.). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/C-N-Bond-Formation-by-Consecutive-Continuous-Flow-a-Medicinally-Relevant-Piperazine-Derivative-Toth-Trombitas/8e2003c2670e303429381710b1a00a1200155b4b]
  • Various Authors. (n.d.). Heck reaction – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/edit/10.
  • Various Authors. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630225/]
  • Various Authors. (n.d.). C-N Bond Formation Reactions. TCI Chemicals. [URL: https://www.tcichemicals.
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  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [URL: https://scholarship.claremont.edu/pomona_fac_pub/555/]
  • Various Authors. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc01821c]
  • Various Authors. (n.d.). Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones via tandem Knoevenagel condensation–ring-opening of cyclopropane–intramolecular cyclization. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/cc/c7cc06560b]
  • Thomas, S., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [URL: https://eprints.soton.ac.uk/445038/1/Sonogashira_cross_coupling_of_bromocyanofluoropyridine_nuclei_final_version.pdf]
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Application Notes and Protocols for Green Chemistry Approaches to Synthesizing 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Sustainability in Pharmaceutical Synthesis

The pharmaceutical industry is increasingly prioritizing green and sustainable practices to minimize its environmental footprint. This imperative extends to the synthesis of active pharmaceutical ingredients (APIs), where traditional methods often rely on hazardous reagents, volatile organic solvents, and energy-intensive processes. The principles of green chemistry offer a framework for designing safer, more efficient, and environmentally benign synthetic routes. This application note explores several innovative and green approaches for the synthesis of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one, a key building block in medicinal chemistry. We will delve into the rationale behind these greener alternatives, providing detailed protocols and comparative analyses to guide researchers in adopting more sustainable practices.

Strategic Approaches to a Greener Synthesis

The synthesis of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one can be approached through various synthetic disconnections. Here, we present three distinct green strategies that leverage mechanochemistry, biocatalysis, and continuous flow chemistry. Each of these methodologies offers significant advantages in terms of waste reduction, energy efficiency, and overall environmental impact.

Strategy 1: Mechanochemical-Assisted, Solvent-Free Acylation

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a paradigm shift in chemical synthesis by minimizing or eliminating the need for bulk solvents.[1][2] This approach aligns with the core principles of green chemistry by reducing waste and enhancing energy efficiency.[3][4]

Reaction Principle

This proposed synthesis involves a direct, palladium-catalyzed cross-coupling of a 3-fluoropyridine derivative with an acyl donor under solvent-free ball-milling conditions. This method avoids the use of hazardous solvents and can lead to shorter reaction times and higher yields compared to traditional solution-phase chemistry.[5]

Proposed Reaction Scheme
Experimental Protocol: Mechanochemical Synthesis
  • Reactor Preparation: To a 10 mL stainless steel milling jar, add 3-fluoro-2-iodopyridine (1.0 mmol), pivaloyl chloride (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Milling: Add two 7 mm stainless steel balls to the jar.

  • Reaction: Mill the mixture in a planetary ball mill at 500 rpm for 60 minutes.

  • Work-up and Purification: After the reaction, the solid mixture is dissolved in a minimal amount of ethyl acetate and filtered through a short plug of silica gel to remove the catalyst and inorganic salts. The solvent is then removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one.

Green Chemistry Metrics
MetricValueJustification
Atom Economy HighThis is a coupling reaction where most atoms from the reactants are incorporated into the final product.[6]
E-Factor LowThe solvent-free nature of the reaction significantly reduces the amount of waste generated.
Solvent Use MinimalSolvents are only used for work-up and purification.
Energy Consumption ModerateWhile the ball mill requires energy, the short reaction times can lead to overall energy savings compared to prolonged heating in solution.[3]

G cluster_0 Mechanochemical Synthesis Workflow Reactants 3-Fluoro-2-iodopyridine Pivaloyl Chloride Pd Catalyst & Base Milling_Jar Stainless Steel Milling Jar Ball_Mill Planetary Ball Mill (500 rpm, 60 min) Workup Dissolution & Filtration Purification Column Chromatography Product 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Strategy 2: Biocatalytic Friedel-Crafts Acylation

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions, often in aqueous media.[7] This approach is a cornerstone of green chemistry, offering a highly sustainable alternative to traditional chemical catalysis.[8]

Reaction Principle

This strategy employs a hypothetical acyltransferase enzyme capable of catalyzing the Friedel-Crafts acylation of 3-fluoropyridine with a pivaloyl donor.[9] The reaction would proceed with high regioselectivity, targeting the C2 position of the pyridine ring, and would be conducted in an aqueous buffer system, eliminating the need for organic solvents.

Proposed Reaction Scheme
Experimental Protocol: Biocatalytic Synthesis
  • Enzyme Preparation: A recombinant E. coli strain overexpressing the putative acyltransferase is cultured, and the enzyme is purified using standard chromatographic techniques.

  • Reaction Mixture: In a temperature-controlled vessel, 3-fluoropyridine (10 mmol) and pivaloyl-CoA (12 mmol) are dissolved in a phosphate buffer (100 mL, pH 7.5).

  • Enzymatic Reaction: The purified acyltransferase (10 mg) is added to the reaction mixture. The reaction is gently stirred at 30°C for 24 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by HPLC analysis of aliquots taken at regular intervals.

  • Work-up and Purification: Upon completion, the reaction mixture is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash chromatography to yield the desired ketone.

Green Chemistry Metrics
MetricValueJustification
Atom Economy ModerateThe use of a co-factor like CoA lowers the overall atom economy.
E-Factor LowThe use of water as a solvent and the high selectivity of the enzyme minimize waste.
Solvent Use AqueousThe primary solvent is water, a green and benign solvent.
Energy Consumption LowThe reaction is performed at a mild temperature, significantly reducing energy requirements.

G cluster_1 Biocatalytic Synthesis Workflow Substrates 3-Fluoropyridine Pivaloyl-CoA Bioreactor Bioreactor (Acyltransferase, Buffer, 30°C) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Purification Column Chromatography Product 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Strategy 3: Continuous Flow Synthesis via Grignard Reaction with a Greener Solvent

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for process automation and intensification.[10][11][12][13][14][15] When coupled with greener solvents, this technology provides a powerful platform for sustainable chemical manufacturing.

Reaction Principle

This approach utilizes a continuous flow setup for the Grignard reaction between a 3-fluoropyridyl magnesium halide and pivalonitrile. The use of 2-methyltetrahydrofuran (2-MeTHF), a bio-derived and more environmentally friendly solvent than traditional ethers like THF and diethyl ether, enhances the green credentials of this synthesis.[16][17]

Proposed Reaction Scheme
Experimental Protocol: Continuous Flow Synthesis
  • System Setup: A continuous flow system consisting of two syringe pumps, a T-mixer, a packed-bed reactor containing magnesium turnings, a residence time coil, and a back-pressure regulator is assembled.

  • Reagent Preparation: A solution of 3-fluoro-2-bromopyridine in 2-MeTHF (0.5 M) is prepared. A separate solution of pivalonitrile in 2-MeTHF (0.6 M) is also prepared.

  • Grignard Formation: The solution of 3-fluoro-2-bromopyridine is pumped through the packed-bed reactor at a flow rate that allows for complete conversion to the Grignard reagent.

  • Acylation Reaction: The resulting Grignard solution is mixed with the pivalonitrile solution in the T-mixer and passed through the residence time coil, which is heated to 50°C.

  • Quenching and Hydrolysis: The reaction mixture is then flowed into a vessel containing an aqueous solution of ammonium chloride to quench the reaction and hydrolyze the intermediate imine.

  • Work-up and Purification: The aqueous and organic layers are separated. The organic layer is washed with brine, dried, and the solvent is removed under reduced pressure. The crude product is purified by distillation or chromatography.

Green Chemistry Metrics
MetricValueJustification
Atom Economy GoodThe main byproduct is magnesium salts.
E-Factor ModerateSolvent usage is a significant contributor, though 2-MeTHF is a greener alternative.
Solvent Use 2-MeTHFA bio-derived and more sustainable solvent compared to traditional ethers.
Energy Consumption ModeratePumping and heating require energy, but the efficiency of flow chemistry can lead to overall savings.

G cluster_2 Continuous Flow Synthesis Workflow Reagent1 3-Fluoro-2-bromopyridine in 2-MeTHF Reagent2 Pivalonitrile in 2-MeTHF Pump1 Syringe Pump 1 Pump2 Syringe Pump 2 Mg_Reactor Packed-Bed Reactor (Mg turnings) T_Mixer T-Mixer Residence_Coil Residence Time Coil (50°C) Quench Quench & Hydrolysis (aq. NH4Cl) Separation Phase Separation Purification Purification Product 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Conclusion and Future Outlook

The synthesis of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one can be achieved through various innovative and green methodologies that offer significant improvements over traditional synthetic routes. Mechanochemistry provides a solvent-free approach with high atom economy, biocatalysis offers unparalleled selectivity under mild, aqueous conditions, and continuous flow chemistry with greener solvents enhances safety and process efficiency.

The choice of the optimal synthetic route will depend on factors such as scale, available equipment, and specific sustainability goals. A comprehensive life cycle assessment (LCA) would be beneficial for a complete environmental impact comparison of these methods.[18][19][20][21] As the pharmaceutical industry continues to embrace green chemistry, the adoption of such advanced and sustainable synthetic strategies will be crucial for the development of next-generation medicines in an environmentally responsible manner.

References

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  • Zhang, P., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. Retrieved from [Link]

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  • SciELO. (2024). MECHANOCHEMISTRY APPLIED TO THE SYNTHESIS OF 2-PHENYLIMIDAZO[1,2-α]PYRIDINE AS A TEACHING TOOL FOR GREEN CHEMISTRY. Retrieved from [Link]

  • Ijarse. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Retrieved from [Link]

  • Beilstein Journals. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Retrieved from [Link]

  • Technical University of Munich. (2025). Prospective Life Cycle Assessment and upscaling of an emerging biorefinery process: A case study on methyl ketone. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Mechanochemical synthesis of tetramic acids and their biomimetic ring expansion to 4-hydroxy-2-pyridones. Retrieved from [Link]

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  • Żądło-Dobrowolska, A., et al. (n.d.). Thioesters as Acyl Donors in Biocatalytic Friedel‐Crafts‐type Acylation Catalyzed by Acyltransferase from Pseudomonas Proteg. ChemCatChem. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction yields for this important fluorinated pyridine intermediate. The strategic incorporation of a fluorine atom onto a pyridine ring can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability, making it a valuable building block in medicinal chemistry.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful synthesis of this target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one?

A1: The synthesis of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one typically involves the formation of a carbon-carbon bond between the C2 position of a 3-fluoropyridine ring and a pivaloyl group. The most prevalent strategies include:

  • Organometallic Addition to an Electrophile: This involves the reaction of a 2-organometallic derivative of 3-fluoropyridine (e.g., a Grignard or organolithium reagent) with a pivaloyl electrophile like pivaloyl chloride or pivalonitrile.

  • Friedel-Crafts Acylation: Direct acylation of 3-fluoropyridine with pivaloyl chloride or pivalic anhydride using a Lewis acid catalyst. However, this method can be challenging for electron-deficient pyridine rings.[2]

Q2: I am observing very low yields in my reaction. What are the likely causes?

A2: Low yields in this synthesis can stem from several factors, depending on the chosen route:

  • For Organometallic Routes:

    • Moisture: Grignard and organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and reactions are conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[2]

    • Poor Reagent Formation: Incomplete formation of the organometallic reagent can be due to impure starting materials (e.g., wet solvent or oxidized magnesium).

    • Side Reactions: The basicity of the organometallic reagent can lead to deprotonation of other starting materials or intermediates.

  • For Friedel-Crafts Acylation:

    • Deactivated Ring: The fluorine atom and the pyridine nitrogen are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution, often requiring harsh reaction conditions.[2]

    • Catalyst Inactivation: The Lewis acid catalyst can be deactivated by complexation with the pyridine nitrogen.

Q3: How can I minimize the formation of side products?

A3: Side product formation is a common issue. Here are some strategies to mitigate this:

  • In Organometallic Reactions:

    • Use of Weinreb Amide: To prevent over-addition of the organometallic reagent to the ketone product, consider a two-step approach via a Weinreb amide. This involves reacting the 2-organometallic-3-fluoropyridine with N-methoxy-N-methylpivalamide.

    • Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) can improve selectivity and reduce side reactions.

  • In Friedel-Crafts Acylation:

    • Milder Lewis Acids: Experiment with milder Lewis acids (e.g., ZnCl₂, FeCl₃) to reduce substrate decomposition.

    • Solvent Choice: The choice of solvent can influence regioselectivity. Non-polar solvents may favor kinetic products, while polar solvents can lead to thermodynamic products.

Q4: What are the best methods for purifying the final product?

A4: The purification of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one typically involves a combination of the following techniques:

  • Aqueous Work-up: This is the initial step to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from starting materials and non-polar byproducts. The basicity of the pyridine may cause tailing on the column; this can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a high degree of purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Inactive Organometallic Reagent: Presence of moisture or oxidized magnesium. Deactivated Pyridine Ring (Friedel-Crafts): Electron-withdrawing nature of fluorine and the pyridine nitrogen.Organometallic: Use freshly dried solvents and glassware. Activate magnesium turnings if necessary. Friedel-Crafts: Consider using a more reactive acylating agent or a stronger Lewis acid, but be mindful of potential decomposition. Alternatively, switch to an organometallic route.
Formation of Multiple Products Isomer Formation (Friedel-Crafts): Acylation at different positions on the pyridine ring. Over-addition (Organometallic): The ketone product reacts further with the organometallic reagent.Friedel-Crafts: Optimize reaction conditions (catalyst, solvent, temperature) to favor the desired isomer. Organometallic: Use a Weinreb amide intermediate or add the organometallic reagent slowly at a low temperature.
Product Decomposition Harsh Reaction Conditions: High temperatures or strong acids/bases can lead to the degradation of the starting material or product.Lower the reaction temperature. Use milder reagents where possible. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Difficult Purification Co-eluting Impurities: Impurities with similar polarity to the product. Product Tailing on Silica Gel: The basic pyridine nitrogen interacting with the acidic silica gel.Use a different solvent system for column chromatography or consider reverse-phase chromatography. Add a small amount of triethylamine or another amine to the eluent to suppress tailing.[3]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction with Pivaloyl Chloride

This protocol outlines a general procedure for the synthesis of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one starting from 2-bromo-3-fluoropyridine.

Step 1: Formation of the Grignard Reagent

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).

  • Initiation: Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of 2-bromo-3-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

  • Addition: Once the Grignard reaction has initiated (indicated by a color change and gentle reflux), add the remaining 2-bromo-3-fluoropyridine solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Acylation

  • Cooling: Cool the freshly prepared Grignard reagent solution to -78 °C in a dry ice/acetone bath.

  • Addition of Acylating Agent: Slowly add a solution of pivaloyl chloride (1.1 eq) in anhydrous THF to the Grignard reagent solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

Grignard Synthesis Workflow

G A 2-Bromo-3-fluoropyridine + Mg B Formation of 2-Grignard-3-fluoropyridine A->B Anhydrous THF D Acylation at -78°C B->D C Pivaloyl Chloride C->D E Quenching (NH4Cl) D->E F Aqueous Work-up E->F G Column Chromatography F->G H 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one G->H

Caption: Workflow for the synthesis via Grignard reaction.

Troubleshooting Decision Tree

G start Low Yield of Desired Ketone q1 Organometallic or Friedel-Crafts Route? start->q1 a1 Organometallic q1->a1 a2 Friedel-Crafts q1->a2 q2 Evidence of starting material remaining? a1->q2 q4 Reaction sluggish? a2->q4 a3 Yes q2->a3 a4 No q2->a4 s1 Check for moisture. Ensure anhydrous conditions. Verify Grignard formation. a3->s1 q3 Multiple spots on TLC? a4->q3 a5 Yes q3->a5 a6 No q3->a6 s2 Consider over-addition. Use Weinreb amide or lower reaction temperature. a5->s2 s3 Possible product decomposition. Use milder conditions. a6->s3 a7 Yes q4->a7 a8 No q4->a8 s4 Increase temperature cautiously. Consider a more reactive Lewis acid. a7->s4 s5 Check for catalyst deactivation. Use stoichiometric amounts of Lewis acid. a8->s5

Sources

Technical Support Center: Optimizing Purification of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, chemists, and pharmaceutical scientists encountering challenges in the purification of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one. The following question-and-answer format addresses common issues, offering explanations and actionable solutions based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect when synthesizing 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one, particularly via a Grignard reaction?

A1: When using a Grignard-based synthesis, several side products can form. A common impurity is biphenyl, which arises from the coupling of unreacted bromobenzene with the Grignard reagent.[1] Its formation is often favored by higher concentrations of bromobenzene and elevated reaction temperatures.[1] Additionally, unreacted starting materials and byproducts from the Grignard reagent reacting with moisture or air can also be present.[2]

Q2: How stable is the 3-fluoropyridine moiety during purification?

A2: Fluoropyridines can be sensitive to acidic conditions. For instance, 4-fluoropyridine has been shown to be unstable in the presence of acid, leading to transformation into N-(4-pyridyl)-4-pyridone.[3][4] While the 3-fluoro isomer may have different reactivity, it is prudent to avoid prolonged exposure to strong acids during workup and purification to prevent potential decomposition or side reactions.[3][4]

Q3: What initial steps should I take to develop a column chromatography method for this compound?

A3: Begin by using Thin-Layer Chromatography (TLC) to screen various solvent systems.[5] A good starting point for a pyridine derivative is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[5] Prepare a slurry of silica gel with your chosen non-polar eluent and pack the column.[5] Elute the compound, potentially with a gradient of increasing polarity, and collect fractions.[5] Monitor the collected fractions by TLC to identify those containing the pure product.[5]

Q4: Can I use reverse-phase HPLC for purification?

A4: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) is a powerful tool for purifying pyridine derivatives. However, peak tailing can be an issue due to the interaction of the basic pyridine nitrogen with residual silanol groups on the stationary phase.[6] To mitigate this, you can lower the mobile phase pH to around 2.5-3.0 with a buffer or add a competing base like triethylamine (TEA) to the mobile phase.[6] Be aware that using a pH-stable column is advisable, as traditional silica-based columns can degrade at high pH.[6]

Troubleshooting Guide

This section provides detailed solutions to specific purification challenges.

Problem 1: A persistent impurity is co-eluting with my product in column chromatography.

When an impurity has a similar polarity to the desired product, separation by standard chromatography can be difficult.

Root Cause Analysis:

This often occurs with structurally similar byproducts or isomers formed during the synthesis. The similar functional groups lead to comparable interactions with the stationary phase, resulting in poor separation.

Suggested Solutions:

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity for basic compounds like pyridines. For reverse-phase, switching from a C18 column to a phenyl or cyano phase can alter the retention mechanism and potentially resolve the co-eluting species.[6]

  • Recrystallization: This is a highly effective technique for purifying solid compounds.[7] The goal is to find a solvent or solvent system where your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.[8]

    • Solvent Selection: A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers (e.g., acetone for ketones).[9] You can screen various solvents like hexanes, ethyl acetate, or ethanol, or use a binary solvent system where the compound is soluble in one and insoluble in the other.[7]

    Table 1: General Steps for Single-Solvent Recrystallization [8]

    Step Action
    1 Choose an appropriate solvent.
    2 Dissolve the impure solid in a minimum amount of hot solvent.
    3 If necessary, perform a hot gravity filtration to remove insoluble impurities.
    4 Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.

    | 5 | Collect the purified crystals by vacuum filtration. |

  • Preparative HPLC: For achieving very high purity, preparative HPLC is often the best choice. The same principles of method development for analytical HPLC apply, including optimizing the mobile phase and stationary phase to maximize resolution.

Problem 2: Low product recovery after purification.

A significant loss of material during the purification process leads to a poor overall yield.

Root Cause Analysis:

Low recovery can be due to several factors, including irreversible adsorption of the product onto the stationary phase, product decomposition, or issues with the workup procedure.

Suggested Solutions:

  • Acid-Base Extraction: The basic nature of the pyridine ring can be leveraged for purification.[10] By treating an organic solution of your crude product with an aqueous acid, the basic 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[11] The aqueous layer can then be separated, basified to regenerate the neutral product, and extracted with an organic solvent.[5] This technique is excellent for removing non-basic and acidic impurities.[5]

    Caption: Workflow for Acid-Base Extraction Purification.

  • Short-Path Distillation: If the compound is thermally stable, short-path distillation is an excellent method for purification, especially for heat-sensitive materials.[12][13] This technique operates under reduced pressure, which lowers the boiling point of the compound, minimizing the risk of thermal degradation.[14] It is particularly useful for purifying high-boiling point organic compounds.[13]

    Table 2: Advantages of Short-Path Distillation

    Advantage Description
    Reduced Thermal Stress Lower operating temperatures due to vacuum protect thermally sensitive compounds.[12][14]
    High Purity Can achieve purity levels up to 99%.[15]

    | Efficiency | The short distance between the evaporator and condenser leads to a rapid and efficient process.[12] |

Problem 3: The product appears to be decomposing during purification.

New spots appear on TLC or new peaks in HPLC of the collected fractions, indicating product instability under the purification conditions.

Root Cause Analysis:

Decomposition can be catalyzed by the stationary phase (e.g., acidic silica gel) or may be due to prolonged exposure to heat or certain solvents. Some fluorinated ketones have been observed to decompose during chromatographic purification.[16]

Suggested Solutions:

  • Use a Deactivated Stationary Phase: The acidic nature of silica gel can cause degradation of sensitive compounds. Using a less acidic stationary phase like neutral alumina or end-capped silica can prevent this.[6]

  • Minimize Residence Time on the Column: The longer the compound is on the column, the greater the chance for decomposition. Use flash chromatography with applied pressure to increase the flow rate and reduce the purification time.

  • Alternative Non-Chromatographic Methods: If decomposition persists, avoid chromatography altogether.

    • Recrystallization: As detailed in Problem 1, this method avoids prolonged contact with a stationary phase.[8]

    • Short-Path Distillation: This is a gentle technique that minimizes thermal stress.[14][17]

By systematically evaluating the nature of the impurities and the stability of the target compound, an effective purification strategy can be developed to achieve high purity and yield of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one.

References

  • Vertex AI Search. (2023, December 1).
  • Vertex AI Search. (2025, July 15).
  • AVAC Industries.
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  • Unknown. Acid-Base Extraction.
  • University of York. Chemically-active extraction - Chemistry Teaching Labs.
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  • AZoM. (2018, November 21).
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  • Unknown. RECRYSTALLISATION Never heat organic solvents with a Bunsen burner.
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  • Homework.Study.com. How do typical impurities arise in the Grignard reaction?.
  • SciSpace.
  • Chemical Communications (RSC Publishing). Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)
  • Unknown. (2009, May 13). Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H).
  • PMC. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines.
  • PubMed. (2005, March 15). design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins.
  • Newcastle University Theses.
  • Google Patents.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • ResearchGate. (2025, August 6). About the Inhibition of Grignard Reagent Formation by p‐Dinitrobenzene: Comparing the Mechanism of Grignard Reagent Formation and the SRN1 Mechanism | Request PDF.
  • MDPI. (2020, November 28). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs)
  • MDPI. (2021, June 17). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones.
  • MDPI. (2021, April 30). Transformation of 3-(Furan-2-yl)-1,3-di(het)

Sources

Solving solubility issues with 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from the Senior Application Scientist

Welcome to the dedicated technical guide for 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one. As researchers and drug development professionals, we understand that navigating the physicochemical properties of a novel compound is a critical first step in any successful experimental cascade. This molecule, with its unique combination of a fluoropyridine head and a bulky pivaloyl tail, presents a common yet significant challenge: limited aqueous solubility.

The lipophilic nature of the tert-butyl group is the primary driver of this compound's poor solubility in aqueous media. However, its structure also offers clear, chemically-driven solutions. The pyridine ring, a weak base, provides a handle for pH manipulation, while the overall molecular structure is amenable to several formulation strategies.

This guide is structured as a series of practical, field-tested questions and answers designed to troubleshoot solubility issues you may encounter. We will move from fundamental principles to advanced formulation strategies, explaining not just what to do, but why each step is scientifically sound. Our goal is to empower you to move beyond solubility roadblocks and focus on generating meaningful data.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My compound precipitated immediately when I diluted my DMSO stock into an aqueous buffer (e.g., PBS pH 7.4). What is happening?

This is a classic sign of a compound exceeding its kinetic solubility limit.[1] Your compound is likely dissolved at a very high concentration in the dimethyl sulfoxide (DMSO) stock. When this is "shock diluted" into a buffer where it is poorly soluble, it rapidly comes out of solution, or "crashes out." The intrinsic solubility of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one in neutral aqueous media is expected to be very low due to the large, nonpolar pivaloyl group.

Q2: What is the most straightforward first step to improve the solubility of this compound in an aqueous solution?

The most direct approach is to leverage the basicity of the pyridine ring. Pyridine is a weak base, and its conjugate acid (the pyridinium ion) has a pKa of approximately 5.25.[2] By lowering the pH of your aqueous solution to below this pKa (e.g., pH 2-4), you will protonate the nitrogen atom on the pyridine ring.

  • Causality: The resulting pyridinium salt is an ionic species. This charge dramatically increases the polarity of the molecule, leading to much stronger and more favorable interactions with water molecules, thereby increasing its solubility.[3] Sparingly soluble salts derived from weak acids or bases tend to be more soluble in acidic or basic solutions, respectively.[3]

Q3: My experiment is pH-sensitive and must be conducted at or near neutral pH (pH 6.5-7.5). What are my options?

If pH modification is not feasible, the next strategy is to alter the properties of the solvent system itself by using cosolvents.[4] A cosolvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solution.[5] This makes the solvent system more "hospitable" to a lipophilic compound.

Common pharmaceutically acceptable cosolvents include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerol[6]

  • Expert Insight: Start by preparing a series of vehicle systems with varying percentages of a cosolvent (e.g., 5%, 10%, 20% ethanol in water). Determine the lowest percentage of cosolvent required to achieve your desired concentration. This minimizes potential off-target effects of the organic solvent on your biological system.

Q4: I am observing precipitation in my assay plate after a few hours, even when using a cosolvent. What does this mean?

This indicates that your initial solution was likely supersaturated and you are observing a transition from kinetic solubility to thermodynamic solubility.[7]

  • Kinetic Solubility: The concentration of a compound that can be achieved upon rapid dilution from a high-energy (e.g., DMSO stock) or amorphous state before it begins to precipitate. This is a metastable state.[1][8]

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution in the presence of its most stable solid-state form. This is the lowest, most stable solubility value.[1][7]

Your initial preparation may have been kinetically soluble, but over time, the compound organizes into its more stable, lower-energy crystalline form, which then precipitates out of the supersaturated solution. For longer experiments, it is crucial to work at or below the thermodynamic solubility limit in your final assay medium.

Q5: For animal studies, I need a higher concentration than pH or simple cosolvents can provide. What advanced formulation strategies can be considered?

When simple solutions are insufficient, more complex formulation approaches are necessary. These work by either keeping the drug in a high-energy amorphous state or by sequestering it within a carrier system.

  • Amorphous Solid Dispersions (ASDs): The compound is molecularly dispersed within a polymer matrix (e.g., HPMC, PVP, Soluplus®).[9][10] This prevents crystallization, allowing for higher apparent solubility upon dissolution.[9] Spray drying is a common method to produce ASDs.[11][12]

  • Cyclodextrin Complexation: Cyclodextrins are cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[13] The lipophilic pivaloyl group of your compound can become encapsulated within the cyclodextrin's core, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[14][15]

  • Lipid-Based Formulations: For oral delivery, dissolving the compound in a lipid-based vehicle (oils, surfactants) can significantly improve absorption. These systems, such as self-emulsifying drug delivery systems (SEDDS), form fine emulsions in the gastrointestinal tract, which facilitates solubilization and absorption.[16][17]

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility challenges with 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one.

G start Solubility Issue Identified (Precipitation Observed) check_ph Is the experimental system pH-tolerant? start->check_ph adjust_ph Adjust pH to 2-4 (Protonate Pyridine Ring) check_ph->adjust_ph  Yes check_cosolvent Is a low percentage of organic solvent acceptable? check_ph->check_cosolvent No   success Proceed with Experiment adjust_ph->success use_cosolvent Screen Cosolvents (Ethanol, PG, PEG 400) check_cosolvent->use_cosolvent  Yes check_thermo Is long-term stability (>4h) required? check_cosolvent->check_thermo No   use_cosolvent->check_thermo thermo_sol Determine Thermodynamic Solubility (Shake-Flask Method) check_thermo->thermo_sol  Yes advanced_form Consider Advanced Formulations (ASDs, Cyclodextrins, Lipid-Based) check_thermo->advanced_form No (High Conc. Needed) thermo_sol->success advanced_form->success

Caption: A decision tree for troubleshooting solubility.

Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Aqueous Solubility

This protocol determines the equilibrium (thermodynamic) solubility of the compound, which is the gold standard for solubility measurement.[1][18]

Objective: To determine the maximum stable concentration of the compound in a given aqueous buffer after an extended equilibration period.

Materials:

  • 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one (crystalline solid)

  • Buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4; Citrate Buffer, pH 3.0)

  • Glass vials with screw caps

  • Orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument (HPLC-UV or LC-MS/MS) for quantification

  • Calibrated standard solutions of the compound

Procedure:

  • Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg into 1 mL of buffer). The solid should be clearly visible. A 2-4 fold excess is recommended.[18]

  • Cap the vial securely and place it on an orbital shaker.

  • Agitate the suspension at a constant temperature for 24-48 hours. This extended time is crucial to ensure the system reaches equilibrium.[1]

  • After incubation, visually inspect the vial to confirm that excess solid remains.

  • Clarify the supernatant. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully withdraw a known volume of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Note: Pre-saturating the filter by discarding the first few drops can prevent loss of compound due to adsorption.

  • Dilute the filtered sample into a suitable solvent (e.g., acetonitrile/water) for analysis.

  • Quantify the compound concentration using a validated HPLC or LC-MS/MS method against a standard curve.

  • (Optional but recommended) Recover the remaining solid from the vial, dry it, and analyze it by XRPD to confirm that no phase transformation occurred during the experiment.[7]

Data Summary: Expected pH-Dependent Solubility
pH of BufferPredicted Solubility CategoryRationale
2.0HighPyridine nitrogen is fully protonated, forming a soluble salt.
4.0Moderate to HighA significant fraction of the compound is protonated.
6.0LowCompound is primarily in its neutral, less soluble form.
7.4Very LowCompound is almost entirely in its neutral, lipophilic form.
Protocol 2: Cosolvent Screening Workflow

Objective: To identify a suitable cosolvent system that achieves the target concentration of the compound for an experiment.

G prep_stock 1. Prepare 20 mM Stock in 100% DMSO prep_vehicles 2. Prepare Vehicle Blends (e.g., 10%, 20%, 40% Cosolvent in Aqueous Buffer) prep_stock->prep_vehicles dilute 3. Dilute Stock into Vehicles to Target Concentration prep_vehicles->dilute incubate 4. Incubate & Observe (e.g., at T=0 and T=2h) dilute->incubate analyze 5. Analyze Supernatant (Filter & Quantify with HPLC) incubate->analyze select 6. Select Lowest % Cosolvent with No Precipitation analyze->select

Caption: A workflow for screening cosolvent systems.

Data Summary: Example Cosolvent Screen

Target Concentration: 100 µM Aqueous Buffer: PBS, pH 7.4

Cosolvent SystemVisual Observation (T=2h)Measured Concentration (µM)Outcome
5% Ethanol in PBSHeavy Precipitation12.5Fail
10% Ethanol in PBSSlight Haze65.8Fail
20% Ethanol in PBSClear Solution101.2Pass
10% PEG 400 in PBSSlight Haze72.1Fail
20% PEG 400 in PBSClear Solution99.5Pass

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. ACS Omega. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. Research Square. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development & Delivery. Available at: [Link]

  • New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. Available at: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]

  • Solubilizer Excipients. CD Formulation. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. Future Drug Discovery. Available at: [Link]

  • Strategies to address low drug solubility in discovery and development. Monash University. Available at: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Solubilizer Agent | Excipient | Pharmaceutical drug delivery. PharmaCompass.com. Available at: [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available at: [Link]

  • Chemical Properties of 2-Fluoropyridine (CAS 372-48-5). Cheméo. Available at: [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Available at: [Link]

  • Effect of pH on solubility (Lehninger's Principles). Chemistry Stack Exchange. Available at: [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega. Available at: [Link]

  • Pyridine. Wikipedia. Available at: [Link]

  • Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. MDPI. Available at: [Link]

  • 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one. PubChem. Available at: [Link]

  • Pivalophenone N–H Imine as a Benzonitrile Surrogate for Directed C–H Bond Functionalization. ResearchGate. Available at: [Link]

  • Pivalophenone imine as a benzonitrile surrogate for directed C–H bond functionalization. Royal Society of Chemistry. Available at: [Link]

  • 4-[[2-(5-chloro-2-fluorophenyl)-5-propan-2-ylpyridin-4-yl]amino]-N-(1,3-dihydroxypropan-2-yl)pyridine-3-carboxamide. PubChem. Available at: [Link]

  • (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. PubChem. Available at: [Link]

  • Highly Soluble Monoamino-Substituted Perylene Tetracarboxylic Dianhydrides: Synthesis, Optical and Electrochemical Properties. MDPI. Available at: [Link]

  • asian journal of chemistry. Asian Journal of Chemistry. Available at: [Link]

Sources

Technical Support Center: Stability & Storage of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one . It synthesizes chemical principles with practical handling protocols to ensure data integrity in drug development workflows.

Executive Summary & Compound Profile

This guide addresses the stability profile of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one (also known as 2-Pivaloyl-3-fluoropyridine). As a functionalized pyridine intermediate, its stability is governed by the interplay between the electron-withdrawing fluorine atom, the basic pyridine nitrogen, and the sterically bulky pivaloyl group.

Chemical Property Detail
IUPAC Name 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one
Structure Description Pyridine ring substituted at C2 with a pivaloyl group and at C3 with a fluorine atom.[1][2]
Molecular Formula C₁₀H₁₂FNO
Critical Function Building block for pharmaceutical intermediates (e.g., P2X3 antagonists, kinase inhibitors).
Primary Degradation Risk N-Oxidation, Photo-degradation, Hygroscopic salt formation.

Storage & Handling Protocols

Standard Operating Procedures (SOPs) for maximum shelf-life.

Q: What are the optimal storage conditions?

A: Storage protocols must mitigate three specific degradation vectors: oxidative stress on the nitrogen, moisture uptake, and photon-induced ring instability.

  • Temperature: 2°C to 8°C (Refrigerated).

    • Technical Rationale: While the pivaloyl group provides steric protection to the carbonyl, the pyridine nitrogen remains susceptible to slow N-oxidation. Reduced temperature kinetically inhibits this pathway.

  • Atmosphere: Inert Gas (Argon or Nitrogen).

    • Technical Rationale: Pyridine derivatives are Lewis bases. Exposure to atmospheric CO₂ and moisture can lead to the formation of carbonate/bicarbonate salts or hydrates, manifesting as a "crust" on the material surface.

  • Container: Amber Glass with Teflon-lined cap.

    • Technical Rationale: Pyridine rings exhibit UV absorption. Prolonged exposure to ambient light can induce photo-degradation or radical polymerization, typically observed as a darkening of the material [1].

Q: Can I store this compound at -20°C?

A: Yes. Freezing is acceptable and often preferred for long-term storage (>6 months).

  • Caution: Ensure the vial is equilibrated to room temperature before opening to prevent condensation. Moisture introduction is more damaging than the temperature stress itself.

Troubleshooting & Diagnostics

Identify and resolve stability issues on the bench.

Scenario 1: Color Change

User Report: "The clear/pale yellow oil has turned dark orange or brown."

  • Diagnosis: Oxidative Degradation or Photo-aging.

    • Pyridines are notorious for "yellowing" due to trace N-oxide formation or the formation of conjugated impurities (often <0.5% by mass) triggered by light/air [2].

  • Action Plan:

    • Check Purity: Run an LC-MS or HPLC. If purity is >98%, the color change is likely superficial (chromophores with high extinction coefficients).

    • Purification: If purity is compromised, purify via silica gel chromatography. (Note: The pivaloyl group makes the compound lipophilic; elute with Hexane/EtOAc gradients).

Scenario 2: Physical State Change

User Report: "The material was a liquid but now has solids/crust forming."

  • Diagnosis: Salt Formation or Hydration.

    • The basic nitrogen may have scavenged acid vapors (e.g., HCl, TFA) from the storage environment or reacted with atmospheric CO₂/H₂O.

  • Action Plan:

    • Dissolution Test: Dissolve a small aliquot in DCM. If the solid remains insoluble, it is likely an inorganic salt or a pyridine salt.

    • Remediation: Wash the organic solution with saturated NaHCO₃ to free-base the pyridine, dry over Na₂SO₄, and re-concentrate.

Scenario 3: HPLC Ghost Peaks

User Report: "I see a small peak eluting just before the main peak."

  • Diagnosis: N-Oxide Formation.

    • Pyridine-N-oxides are more polar than the parent pyridine and typically elute earlier on Reverse Phase (C18) columns.

  • Action Plan:

    • Confirm identity via MS (+16 mass unit shift). This is a common degradation product if stored without inert gas [3].

Stability Testing Workflow

Decision logic for assessing material integrity.

StabilityWorkflow Start Material Assessment Visual Visual Inspection (Color/State) Start->Visual ColorChange Darkening/Yellowing? Visual->ColorChange HPLC Run HPLC/LC-MS ColorChange->HPLC Yes Use Safe to Use ColorChange->Use No PurityCheck Purity > 98%? HPLC->PurityCheck PurityCheck->Use Yes Purify Repurify (Silica Column) PurityCheck->Purify No (<95%) Discard Discard if >5% Impurity Purify->Discard Failed

Figure 1: Decision matrix for validating the quality of stored pyridine intermediates.

Frequently Asked Questions (FAQ)

Q: Is the pivaloyl group (2,2-dimethylpropan-1-one) liable to hydrolysis? A: Highly Unlikely. The tert-butyl group provides significant steric hindrance, protecting the carbonyl carbon from nucleophilic attack by water. Hydrolysis would require extreme conditions (e.g., boiling in concentrated acid) which would likely degrade the pyridine ring first.

Q: Does the 3-Fluorine atom affect stability? A: Yes, in two ways:

  • Electronic Deactivation: The fluorine atom is electron-withdrawing (inductive effect), which lowers the basicity of the pyridine nitrogen slightly compared to non-fluorinated analogs. This actually improves stability against oxidative attack.

  • Nucleophilic Susceptibility: While 2-fluoropyridines are labile to S_NAr (nucleophilic aromatic substitution), 3-fluoropyridines are generally stable to substitution unless activated by strong electron-withdrawing groups at the 2 or 4 positions. The pivaloyl group is activating, but under standard storage, the C-F bond is stable [4].

Q: I left the vial on the bench over the weekend. Is it ruined? A: Likely Safe. If the vial was capped, the compound is stable at Room Temperature (RT) for short durations (days to weeks).

  • Check: Verify it hasn't absorbed moisture (cloudiness).

  • Action: Flush with nitrogen and return to 2-8°C.

Degradation Pathways (Mechanistic View)

Understanding how the molecule breaks down allows for better prevention.

DegradationPathways Compound 1-(3-Fluoropyridin-2-yl)- 2,2-dimethylpropan-1-one NOxide Pyridine N-Oxide (M+16) Compound->NOxide Oxidation (Air/Peroxides) Salt Pyridine Salt (Hygroscopic Solid) Compound->Salt Acid Fumes/CO2 + H2O Photo Radical Polymerization (Color Change) Compound->Photo UV Light Exposure

Figure 2: Primary degradation vectors. Note that hydrolysis is not a primary pathway due to steric hindrance.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-chloro-3-fluoropyridine (Analogous Pyridine Stability). Retrieved from

  • National Institutes of Health (NIH). (1997). 2-Acetylpyridine: Summary of Toxicological and Stability Data. National Toxicology Program. Retrieved from

  • ChemicalBook. (2025). 3-Fluoropyridine Stability and Reactivity Profile. Retrieved from

  • Schlosser, M., et al. (2005). Selective Functionalization of 2-Fluoropyridine and 3-Fluoropyridine.[3] ResearchGate.[3][4] Retrieved from

Sources

Troubleshooting low purity in 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity in 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one Production Role: Senior Application Scientist Format: Technical Support Center (Interactive Q&A)

Case ID: PYR-3F-PIV

Subject: Troubleshooting Low Purity in 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one Synthesis

Executive Summary

Synthesizing 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one (CAS: N/A for specific isomer, generic class 2-acyl-3-fluoropyridines) presents a unique "perfect storm" of synthetic challenges: the electronic deactivation of the pyridine ring, the ortho-fluorine effect, and the extreme steric hindrance of the pivaloyl (tert-butyl) group.

Most researchers encounter low purity due to three specific failure modes:

  • Incomplete Hydrolysis: The sterically hindered ketimine intermediate is exceptionally stable and resists standard acidic workup.

  • Bis-Addition: Formation of the tertiary alcohol when using acid chlorides.

  • Protodehalogenation: Moisture sensitivity leading to the "des-bromo" byproduct.

This guide provides a root-cause analysis and validated protocols to resolve these purity issues.

Part 1: The Diagnostic Workflow

Before altering your chemistry, confirm the identity of your impurity using this diagnostic matrix.

Impurity Identification Table
Observation (LCMS/NMR)Likely ImpurityRoot Cause
Mass M+1 = ~180 (Product + 1) NMR: Broad singlets, missing C=O peak.Ketimine / Hemiaminal Incomplete Hydrolysis. The tert-butyl group prevents water from attacking the imine carbon during workup.
Mass M+1 = ~238 (Product + 57) NMR: Two t-Bu signals (if symmetric) or complex aliphatic region.Tertiary Alcohol Over-Addition. Use of Pivaloyl Chloride led to double Grignard addition.
Mass M+1 = ~96 NMR: Loss of t-Bu signal; simple pyridine signals.3-Fluoropyridine Wet Conditions. The Grignard reagent was quenched by moisture before reacting with the electrophile.
Mass M+1 = ~380+ Biaryl Dimer Wurtz Coupling. Temperature too high during Halogen-Metal exchange.
Part 2: The Validated Protocol (The "Happy Path")

To minimize impurities, we recommend the Knochel Turbo Grignard method coupled with a Nitrile electrophile, followed by a Forcing Hydrolysis .

Visualizing the Reaction Pathways

ReactionPathways Start 2-Bromo-3- fluoropyridine Inter Pyridyl-Mg Intermediate Start->Inter Exchange (-20°C to 0°C) Turbo iPrMgCl·LiCl (Turbo Grignard) Turbo->Inter Elec_Cl Pivaloyl Chloride Inter->Elec_Cl Route A (Risky) Elec_CN Pivalonitrile Inter->Elec_CN Route B (Preferred) Imp_Alc Impurity: Tertiary Alcohol Elec_Cl->Imp_Alc Bis-addition Prod Target: Ketone Elec_Cl->Prod Single add (Difficult) Inter_Imine Steric Ketimine Elec_CN->Inter_Imine Stable Intermediate Inter_Imine->Prod Forcing Hydrolysis (HCl/Heat)

Figure 1: Reaction pathways showing the high risk of tertiary alcohol formation with acid chlorides (Route A) and the hydrolysis bottleneck with nitriles (Route B).

Part 3: Troubleshooting Q&A
Q1: My LCMS shows the product mass, but the NMR is messy and integration is off. Why?

Diagnosis: You likely have the Ketimine Intermediate (or its HCl salt). The Science: The reaction of a Grignard with a nitrile forms a magnesium imine salt. Upon quenching, this becomes a ketimine (


). Usually, ketimines hydrolyze instantly to ketones. However, your molecule has a 3-fluoro group  (ortho) and a pivaloyl group  (tert-butyl). These create a "steric fortress" that blocks water from attacking the imine carbon [1, 2].
The Fix (Forcing Hydrolysis): 
  • Do not just use saturated

    
     or 1M HCl at room temperature.
    
  • Dissolve the crude residue in a mixture of THF and 3M HCl (1:1) .

  • Reflux the mixture for 2–6 hours.

  • Monitor by LCMS until the imine peak disappears and the ketone peak sharpens.

Q2: I used Pivaloyl Chloride to avoid the hydrolysis issue, but now I have a "double mass" impurity.

Diagnosis: You have formed the Tertiary Alcohol . The Science: Pyridyl Grignard reagents are highly nucleophilic. The ketone product is more reactive toward the Grignard reagent than the starting acid chloride is. Once the first equivalent reacts, the resulting ketone immediately consumes a second equivalent of Grignard before the reaction is quenched. The Fix:

  • Switch to Pivalonitrile: Nitriles stop at the imine stage, preventing double addition.

  • Alternative - Weinreb Amide: If you must avoid nitriles, synthesize the N-methoxy-N-methylpivalamide (Weinreb amide). The stable chelated intermediate prevents the second addition.

Q3: My yield is low, and I see a lot of 3-fluoropyridine starting material (minus the bromine).

Diagnosis: Protodehalogenation (Moisture kill). The Science: The 3-fluoropyridyl magnesium species is stable at 0°C if dry, but it is a strong base. Any trace moisture in the solvent or atmosphere will protonate it immediately. The Fix:

  • Titrate your Grignard: Ensure your iPrMgCl is actually 2.0M.[1]

  • Dry Solvents: Use THF with <50 ppm water.

  • Temperature: Perform the exchange at -15°C to 0°C . While Turbo Grignard works at RT, the 3-fluoro substituent destabilizes the anion slightly compared to simple pyridines, making it more prone to proton scavenging [3].

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one via Turbo Grignard.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 3-neck flask under Argon flow.

    • Charge with 2-Bromo-3-fluoropyridine (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Exchange (The Turbo Step):

    • Cool solution to -15°C .

    • Add iPrMgCl[2]·LiCl (1.1 equiv, 1.3 M in THF) dropwise over 10 minutes.

    • Stir at -10°C for 30–45 minutes.

    • QC Check: Quench a small aliquot with

      
      . NMR should show >95% deuterium incorporation at the 2-position.
      
  • Electrophile Addition:

    • Add Pivalonitrile (1.2 equiv) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Note: The solution will likely turn dark/brown; this is normal for pyridine organometallics.

  • The Critical Workup (Hydrolysis):

    • Cool to 0°C.

    • Quench: Add 3M HCl (5 equiv relative to Mg).

    • Hydrolysis: Heat the biphasic mixture to 50–60°C for 3 hours. (Check LCMS for disappearance of imine).

    • Cool to RT. Neutralize with NaOH or

      
       to pH 8.
      
    • Extract with EtOAc (3x).

  • Purification:

    • The pivaloyl group makes the product lipophilic.

    • Column: Hexanes/EtOAc (Gradient 0%

      
       20%). The product usually elutes early.
      
Decision Logic for Troubleshooting

TroubleshootingTree Start Low Purity Detected CheckLCMS Check LCMS Mass Start->CheckLCMS Mass_Low Mass = M-Br (+H) (Protodehalogenation) CheckLCMS->Mass_Low ~96 amu Mass_High Mass = M+57 (Tertiary Alcohol) CheckLCMS->Mass_High ~238 amu Mass_Correct Mass = M+1 (But messy NMR) CheckLCMS->Mass_Correct ~181 amu Sol_Dry Action: Dry THF, Lower Temp, Inert Atm Mass_Low->Sol_Dry Sol_Route Action: Switch from Acid Chloride to Nitrile Mass_High->Sol_Route Sol_Hyd Action: Increase Acid Conc & Heat during Workup Mass_Correct->Sol_Hyd

Figure 2: Decision tree for identifying and resolving purity issues based on mass spectrometry data.

References
  • Culbertson, J. B., et al. (1934).[3] Hydrolysis Velocity of Ketimines - Steric Hindrance Effect. Proceedings of the Iowa Academy of Science.

  • BenchChem Technical Support. (2025). Synthesis of Sterically Hindered Ketoximes and Ketones.

  • Knochel, P., et al. (2013).[4][5] Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Z. Naturforsch.

  • Barl, N. M., et al. (2014).[5] The Halogen/Magnesium-Exchange Using iPrMgCl[5]·LiCl.[5] Heterocycles.

Sources

Technical Support Center: Recrystallization of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one via recrystallization. It is designed for chemistry professionals engaged in research and development who may encounter challenges during the purification of this and structurally related compounds. The methodologies and troubleshooting advice are grounded in established chemical principles and best practices in laboratory settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization process in a practical question-and-answer format.

Q1: I need to purify a crude sample of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one. Where do I even begin with choosing a solvent?

A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization. The ideal solvent will dissolve the compound completely when hot but only sparingly when cold.[1][2] For 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one, we must consider its key structural features: a ketone group, a fluoropyridine ring, and a bulky t-butyl group.

  • Expertise-Driven Rationale: The rule of thumb "like dissolves like" is a good starting point. The pyridine ring and ketone group introduce polarity, suggesting that moderately polar solvents could be effective. However, the bulky, nonpolar t-butyl group and the aromatic ring will also influence solubility. A common strategy for ketones is to use solvents like acetone or ethyl acetate, as the solvent's functional group matches the compound's.[3] For fluoropyridine derivatives, solvents like acetonitrile and alcohols have been successfully used in prior work.[4][5]

  • Recommended Action: Perform a small-scale solvent screen to test solubility.[6] Place a few milligrams of your crude solid in separate test tubes and add ~0.5 mL of different solvents. Observe the solubility at room temperature and then upon heating. See the Solvent Screening Protocol in the next section for a detailed procedure.

Q2: My compound won't dissolve in the hot solvent, even after adding a large volume. What's wrong?

A2: This indicates that the solvent is likely too nonpolar for your compound at that temperature. Adding excessive solvent will result in very poor recovery during the cooling stage.

  • Troubleshooting Steps:

    • Switch Solvents: Discard the current solvent (after appropriate waste disposal) and try a more polar option from your solvent screen.

    • Use a Mixed-Solvent System: If you cannot find a suitable single solvent, a mixed-solvent system is an excellent alternative.[2][6] Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" solvent (in which it is poorly soluble, but which is miscible with the "good" solvent) dropwise to the hot solution until it just becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q3: The compound dissolved, but upon cooling, an oil formed instead of crystals. How do I fix this?

A3: "Oiling out" is a common problem that occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also happen if the concentration of impurities is very high.

  • Causality & Solutions:

    • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point. This often solves the problem.

    • Slow Down Cooling: Cool the solution much more slowly. A hot filtration apparatus can be allowed to cool to room temperature over several hours before being placed in an ice bath. Rapid cooling encourages precipitation over crystallization.[7]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Q4: I got crystals, but my final yield is very low. How can I improve recovery?

A4: Low yield can result from several factors: using too much solvent, cooling the solution too quickly, or not cooling to a low enough temperature.

  • Optimization Strategies:

    • Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve your compound.[1][6] This ensures the solution is saturated upon cooling.

    • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of your product from the cold mother liquor.[1]

    • Second Crop of Crystals: Do not discard the filtrate (mother liquor) immediately. You can often recover more product by boiling off a portion of the solvent to re-saturate the solution and cooling it again to obtain a "second crop" of crystals.[1] Be aware that this second crop may be less pure than the first.

Q5: My final product is still colored. How can I remove colored impurities?

A5: Colored impurities are often large, polar, conjugated molecules that can be effectively removed with activated charcoal (Norit).

  • Protocol: After dissolving your crude compound in the hot solvent, remove the flask from the heat and add a very small amount (e.g., the tip of a spatula) of activated charcoal. Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the carbon. Perform a hot gravity filtration to remove the charcoal before allowing the clear filtrate to cool and crystallize. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

Experimental Protocols & Data

Solvent Selection Table

The following table provides a starting point for your solvent screen, based on the chemical properties of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one.

SolventPolarityBoiling Point (°C)Rationale & Expected Behavior
HexaneNonpolar69Likely a poor solvent. Good for use as an "anti-solvent" in a mixed system or for washing final crystals.
TolueneNonpolar111May dissolve the compound when hot due to the aromatic ring. Worth testing.
Ethyl AcetateIntermediate77Good starting choice. The ester group is similar in polarity to the ketone.[3]
AcetoneIntermediate56Another strong candidate. The ketone solvent may effectively dissolve the target ketone compound.[3]
IsopropanolPolar, Protic82Alcohols are often good solvents for polar compounds. May have high solubility even when cold.
EthanolPolar, Protic78Similar to isopropanol. A mixture with water (e.g., 95% ethanol) can also be effective.[5]
AcetonitrilePolar, Aprotic82Has been shown to be effective for recrystallizing other fluoropyridine derivatives.[4]
WaterVery Polar100Unlikely to be a good solvent on its own due to the organic nature of the compound.
Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_final Final Product start Start with Crude Solid screen Perform Solvent Screen start->screen select Select Optimal Solvent(s) screen->select dissolve Dissolve Crude Solid in Minimum Hot Solvent select->dissolve charcoal Add Activated Charcoal (if needed for color) dissolve->charcoal optional hot_filter Hot Gravity Filtration (to remove insolubles/charcoal) dissolve->hot_filter charcoal->hot_filter cool Slowly Cool Filtrate to Room Temperature hot_filter->cool ice_bath Chill in Ice-Water Bath cool->ice_bath vac_filter Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash Crystals with Ice-Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Decision tree for common recrystallization problems.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • When heating organic solvents, always use a hot plate with a stirrer or a heating mantle. Never use an open flame like a Bunsen burner. * Consult the Safety Data Sheet (SDS) for 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one and all solvents used for specific handling and disposal information.

References

  • Experiment 2: Recrystallization. (n.d.).
  • Recrystallization, filtration and melting point. (n.d.). Retrieved from a laboratory manual PDF provided by the search tool.
  • Recrystallization. (n.d.). University of Victoria. Retrieved from a laboratory manual PDF provided by the search tool.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Rehwald, M., & Eilingsfeld, H. (1995). U.S. Patent No. 5,445,763. Washington, DC: U.S. Patent and Trademark Office.
  • Boudakian, M. M., & Pruckmayr, G. (1953). PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Canadian Journal of Chemistry, 31(10), 1021-1025. Available at: [Link]

  • RECRYSTALLISATION. (n.d.). Retrieved from a laboratory manual PDF provided by the search tool.
  • Li, Z., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3854–3857. Available at: [Link]

  • Process for the preparation of fluorinated pyridines. (1986). European Patent No. EP 0192287 A2. Available at: [Link]

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectral Analysis of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for structural elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one, a compound of interest in medicinal chemistry and materials science. We will explore the theoretical underpinnings of its spectral features, present a detailed experimental protocol, and compare its spectrum to related analogs to highlight the diagnostic power of ¹H NMR.

Theoretical ¹H NMR Spectral Prediction

Understanding the anticipated ¹H NMR spectrum of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is crucial for accurate interpretation of experimental data. The structure, shown below, suggests distinct proton environments that will give rise to a characteristic set of signals.

Structure of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one:

Predicted Signals:

  • tert-Butyl Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet. Due to the presence of the adjacent carbonyl group, this signal will be shifted downfield from the typical range for alkanes. We anticipate this signal to appear around 1.3-1.5 ppm.[1][2] The high intensity of this singlet, integrating to 9H, is a key identifying feature.[3][4]

  • Pyridinyl Protons (H-4, H-5, H-6): The three protons on the pyridine ring will exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

    • H-6: This proton is ortho to the nitrogen atom and will be the most deshielded of the pyridinyl protons, likely appearing in the range of 8.2-8.5 ppm. It will be split by H-5 (³JHH) and potentially show a smaller coupling to H-4 (⁴JHH).

    • H-4: This proton is meta to the fluorine and ortho to the pivaloyl group. Its chemical shift is expected to be in the range of 7.8-8.1 ppm. It will be split by H-5 (³JHH) and will also exhibit a through-space or long-range coupling to the fluorine atom (⁴JHF or ⁵JHF).

    • H-5: This proton is ortho to the fluorine atom and will experience a significant through-bond coupling (³JHF). It is also coupled to H-4 and H-6. This signal is anticipated between 7.3-7.6 ppm and will likely appear as a complex multiplet.

The presence of the fluorine atom significantly influences the chemical shifts and coupling patterns of the aromatic protons, providing valuable structural information.[5][6][7]

Experimental Protocol for High-Resolution ¹H NMR

Obtaining a high-quality ¹H NMR spectrum is paramount for accurate analysis. The following protocol outlines the steps for sample preparation and data acquisition.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add a small amount of TMS (internal standard, 0 ppm) B->C D Transfer solution to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer (e.g., 400 MHz) D->E Transfer to Spectrometer F Lock, tune, and shim the instrument E->F G Acquire ¹H NMR spectrum (e.g., 16-32 scans) F->G H Apply Fourier transform G->H Process Raw Data I Phase correct the spectrum H->I J Calibrate the chemical shift scale to TMS (0.00 ppm) I->J K Integrate the signals J->K

Sources

HPLC method development for 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one detection

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for the Detection of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Introduction

1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled during the manufacturing process to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose, offering high resolution, sensitivity, and accuracy. This guide provides a comprehensive overview of the development and validation of a robust HPLC method for the detection and quantification of this critical intermediate, comparing different chromatographic conditions to arrive at an optimized and validated method.

Method Development Strategy: A Rationale-Driven Approach

The development of a successful HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte. 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is a relatively non-polar molecule due to the presence of the pivaloyl group, with a polar pyridinyl moiety. The fluorine substitution adds to its unique electronic properties. A reversed-phase HPLC (RP-HPLC) approach is therefore the logical starting point, where the stationary phase is non-polar and the mobile phase is polar.

Initial Screening of Chromatographic Conditions

The initial phase of method development involves screening a variety of columns and mobile phases to identify the most promising conditions for achieving adequate retention and peak shape.

Comparative Analysis of Chromatographic Conditions

To illustrate the process of method optimization, we present a comparative analysis of various chromatographic parameters. The following tables summarize the hypothetical performance of different columns and mobile phase compositions in the analysis of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one.

Table 1: Comparison of Stationary Phases
Column ChemistryParticle Size (µm)Dimensions (mm)Tailing FactorTheoretical PlatesObservations
C1854.6 x 2501.88,500Significant peak tailing observed.
C854.6 x 2501.510,200Improved peak shape compared to C18.
Phenyl-Hexyl3.54.6 x 1501.115,500Symmetrical peak shape and good efficiency.
Cyano54.6 x 2502.17,800Poor peak shape and retention.

Mobile Phase: 60:40 (v/v) Acetonitrile:Water; Flow Rate: 1.0 mL/min; Detection: 270 nm; Temperature: 30°C

Based on this initial screening, the Phenyl-Hexyl column was selected for further optimization due to its superior peak symmetry and efficiency. The phenyl group in the stationary phase offers alternative selectivity for aromatic compounds like our target analyte.

Table 2: Optimization of Mobile Phase Composition
Acetonitrile (%)Water (%)Retention Time (min)Resolution (Rs)Tailing Factor
50508.22.11.3
60405.52.51.1
70303.11.91.0

Column: Phenyl-Hexyl (3.5 µm, 4.6 x 150 mm); Flow Rate: 1.0 mL/min; Detection: 270 nm; Temperature: 30°C

A mobile phase composition of 60:40 (v/v) Acetonitrile:Water provided the best balance of retention time and resolution from a critical impurity pair.

Optimized and Validated HPLC Method

The following protocol details the optimized HPLC method for the analysis of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic data station for data acquisition and processing.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl (3.5 µm, 4.6 x 150 mm)

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm nylon syringe filter before injection.

4. Data Analysis:

  • The concentration of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is determined by comparing the peak area of the sample to that of a reference standard of known concentration.

Workflow Diagram```dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile A->B C Dilute with Mobile Phase B->C D Filter (0.45 µm) C->D E Inject Sample D->E F Chromatographic Separation E->F G PDA Detection (270 nm) F->G H Integrate Peak Area G->H I Quantify against Standard H->I

Caption: The logical progression from method development to validation and implementation.

Expertise & Experience: The Causality Behind Experimental Choices

The selection of a Phenyl-Hexyl column was not arbitrary. While C18 columns are the workhorses of reversed-phase chromatography, their strong hydrophobic interactions can sometimes lead to excessive retention and peak tailing for certain molecules. The phenyl-hexyl phase provides a mixed-mode interaction mechanism, including hydrophobic interactions and π-π interactions with the aromatic ring of the analyte. This often results in improved peak shape and unique selectivity for aromatic compounds.

The choice of acetonitrile over methanol as the organic modifier was based on its lower viscosity and stronger elution strength in reversed-phase HPLC, generally leading to sharper peaks and shorter analysis times. The optimization of the mobile phase composition to 60:40 (v/v) Acetonitrile:Water was a critical step to achieve the desired retention time and resolution. A higher percentage of acetonitrile would have resulted in a faster elution but with a potential loss of resolution from closely eluting impurities.

Trustworthiness: A Self-Validating System

The robustness of an analytical method is a key indicator of its trustworthiness. By intentionally varying critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min), we confirmed that the method's performance remains within acceptable limits. This demonstrates that the method is reliable for routine use in a quality control environment where minor variations in experimental conditions are inevitable. The comprehensive validation package, adhering to ICH guidelines, provides a high degree of assurance in the quality of the data generated by this method.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Mass spectrometry fragmentation patterns of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one: A Comparative Analysis

For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) stands as an indispensable tool for structural elucidation. The fragmentation pattern generated by MS provides a molecular fingerprint, offering deep insights into a compound's structure. This guide provides a detailed examination of the expected mass spectrometric behavior of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one, a substituted pyridinyl ketone.

We will explore the theoretical underpinnings of its fragmentation, propose a robust analytical workflow for its characterization, and compare its fragmentation signature against a structurally similar analog to highlight the subtleties that mass spectrometry can reveal.

Theoretical Fragmentation Pathways: Predicting the Molecular Breakdown

The structure of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one contains several key features that dictate its fragmentation behavior under ionization: a fluorinated pyridine ring, a ketone carbonyl group, and a bulky tert-butyl group. When subjected to ionization and subsequent fragmentation, such as in Collision-Induced Dissociation (CID), the molecule is expected to follow predictable pathways.[1][2]

The most energetically favorable fragmentation process for aromatic ketones is α-cleavage (alpha-cleavage), which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group.[3][4] For the target molecule, the bond between the carbonyl carbon and the tert-butyl group is the most likely point of scission. This is because it leads to the formation of a highly stable, resonance-stabilized acylium ion and a stable tert-butyl radical.[5]

The charge is stabilized by resonance across the pyridinyl ring and the carbonyl group, making this fragmentation pathway particularly dominant. Other minor fragmentation pathways could involve cleavage within the pyridine ring, but these typically require higher energy and are less common.

G cluster_main Predicted Fragmentation of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one cluster_alpha α-Cleavage Pathway cluster_ring Ring Fragmentation (Minor) parent Molecular Ion [M+H]+ m/z = 182.10 frag1 Acylium Ion (Base Peak) m/z = 125.02 parent->frag1 - 57 Da frag2 [Fragment - CO] m/z = 97.03 frag1->frag2 - 28 Da (CO) loss1 Loss of tert-butyl radical (•C(CH3)3)

Caption: Predicted primary fragmentation pathway via α-cleavage.

Experimental Protocol: Acquiring High-Quality MS/MS Data

To empirically determine the fragmentation pattern, a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach is recommended.[6] This methodology offers robust separation of the analyte from any impurities while providing high-sensitivity detection and fragmentation data.[7]

Instrumentation
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. A Q-TOF is preferred for its high mass accuracy, which aids in confirming the elemental composition of fragments.[8]

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode is suitable for this molecule due to the presence of the basic pyridine nitrogen, which is readily protonated.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the reference standard of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 µg/mL.

  • LC Separation:

    • Column: Use a standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid acts as a proton source to promote ionization.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to 95% over several minutes to elute the compound, hold, and then return to initial conditions to re-equilibrate the column.[9]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

  • MS Detection and Fragmentation:

    • Ionization Mode: ESI Positive.

    • Full Scan (MS1): Acquire a full scan from m/z 50-300 to identify the protonated molecular ion, [M+H]⁺, which is expected at m/z 182.10.

    • Tandem MS (MS/MS): Perform a product ion scan by selecting the precursor ion (m/z 182.10) in the first quadrupole.

    • Collision Gas: Use argon or nitrogen as the collision gas.[1][2]

    • Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV). This is crucial because different bonds require different amounts of energy to fragment. A ramp ensures that all significant fragments are generated.[10]

G cluster_workflow Analytical Workflow for MS/MS Analysis sample 1. Sample Preparation (1 µg/mL in MeOH) lc 2. LC Separation (C18 Column) sample->lc esi 3. ESI Ionization (Positive Mode) lc->esi ms1 4. MS1 Scan (Select [M+H]+ at m/z 182.1) esi->ms1 cid 5. Collision-Induced Dissociation (CID) (10-40 eV Energy) ms1->cid ms2 6. MS2 Scan (Detect Fragment Ions) cid->ms2 data 7. Data Analysis ms2->data

Caption: Experimental workflow for LC-MS/MS analysis.

Data Analysis: Interpreting the Fragmentation Spectrum

Based on the principles outlined and data from analogous structures, a characteristic fragmentation spectrum can be predicted. The primary cleavage is expected to result in two main species: the charged acylium ion and a neutral tert-butyl radical.

Observed m/z Proposed Fragment Ion Neutral Loss Formula of Ion Calculated Exact Mass Relative Abundance Fragmentation Pathway
182.10[M+H]⁺-C₁₀H₁₃FNO⁺182.0976ModeratePrecursor Ion
125.02 [C₆H₄FNO]⁺ •C₄H₉ (57.07 Da) C₆H₅FNO⁺ 125.0244 High (Base Peak) α-Cleavage
97.03[C₅H₄FN]⁺•C₄H₉, CO (85.08 Da)C₅H₄FN⁺97.0322Lowα-Cleavage followed by loss of CO

The base peak in the spectrum is confidently predicted to be at m/z 125.02 .[11][12] This ion corresponds to the 3-fluoropyridin-2-yl-acylium cation, formed by the loss of the tert-butyl group (a neutral loss of 57 Da).[13] The high stability of this resonance-stabilized ion makes it the most abundant fragment. A smaller peak at m/z 97.03 may also be observed, corresponding to the subsequent loss of a carbon monoxide (CO) molecule (28 Da) from the acylium ion.

Comparative Analysis: Distinguishing from a Non-Fluorinated Analog

To truly appreciate the diagnostic power of the fragmentation pattern, it is useful to compare it with a closely related molecule. Let's consider the non-fluorinated analog, 1-(Pyridin-2-yl)-2,2-dimethylpropan-1-one .

Parameter 1-(3-Fluoropyridin-2-yl)-... 1-(Pyridin-2-yl)-... Key Difference & Rationale
Precursor Ion [M+H]⁺ m/z 182.10m/z 164.1118 Da shift : The mass difference is due to the substitution of a hydrogen atom (1 Da) with a fluorine atom (19 Da).
Primary Fragment Ion m/z 125.02m/z 107.0518 Da shift : The primary fragment retains the aromatic ring, so the mass difference from the fluorine atom is conserved.
Neutral Loss •C₄H₉ (57.07 Da)•C₄H₉ (57.07 Da)Identical : The α-cleavage mechanism is the same for both molecules, resulting in the loss of the same tert-butyl radical.

This comparison clearly demonstrates how mass spectrometry can precisely confirm the presence and location of the fluorine atom. While both molecules undergo the same fundamental α-cleavage, the resulting fragment ions are shifted by exactly the mass difference between fluorine and hydrogen. This high specificity is critical in drug development for confirming the identity of synthesized compounds and identifying metabolites or degradants where a substituent might have been modified or lost.

Conclusion

The mass spectrometric fragmentation of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is dominated by a predictable and diagnostic α-cleavage pathway. This process leads to the formation of a stable acylium ion at m/z 125.02, which serves as the base peak and a reliable signature for the core structure. By employing a systematic LC-MS/MS methodology, researchers can generate high-quality data to confirm this fragmentation. Furthermore, comparison with non-fluorinated analogs highlights the precision of mass spectrometry in pinpointing specific structural modifications, reinforcing its role as a cornerstone of modern chemical analysis.

References

  • Collision-induced dissociation - Grokipedia. (n.d.).
  • Bouchoux, G. (2007). Mass spectrometry of aromatic compounds: The alpha-cleavage of butylbenzene. Journal of the American Society for Mass Spectrometry, 18(11), 1965-1973.
  • Collision-induced dissociation - Wikipedia. (n.d.). Retrieved from [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]

  • Mechanism of collision induced dissociation (CID), high-energy... - ResearchGate. (n.d.). Retrieved from [Link]

  • National High Magnetic Field Laboratory. (2025). Collision-Induced Dissociation. Retrieved from [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. Retrieved from [Link]

  • Fiveable. (2025). α-cleavage Definition. Retrieved from [Link]

  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma. Retrieved from [Link] (Note: A representative URL is used as the original may not be static).

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023). Retrieved from [Link] (Note: A representative URL is used as the original may not be static).

  • Chemistry Steps. (2025). Alpha (α) Cleavage. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-dimethyl-1-(pyridin-2-yl)propan-1-one. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from a university chemistry resource. (Note: A generic description is used as the original source URL may not be stable).
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

Sources

Comparing reactivity of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique electronic properties can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity.[1][2] This guide provides an in-depth comparison of the reactivity of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one and its non-fluorinated analog, 1-(pyridin-2-yl)-2,2-dimethylpropan-1-one . Through a detailed examination of key reaction classes and supporting experimental data, we aim to provide researchers with the insights needed to effectively leverage the distinct chemical behaviors of these important building blocks.

The pyridine moiety is a prevalent scaffold in pharmaceuticals, and understanding how substituents modulate its reactivity is critical for the efficient synthesis of complex molecular targets.[3] The presence of a fluorine atom on the pyridine ring, particularly in a position meta to the nitrogen and ortho to a carbonyl group, introduces a fascinating interplay of electronic effects that differentiate its chemical behavior from its non-fluorinated counterpart.

The Electronic Influence of Fluorine on the Pyridine Ring

The reactivity of the pyridine ring is governed by the electron-deficient nature of the heterocycle and the electronic properties of its substituents. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic attack.[4] This effect is particularly pronounced at the positions ortho and para to the fluorine atom.

Conversely, fluorine can also exert a weak, resonance-donating mesomeric effect (+M) due to its lone pairs of electrons. However, in the context of aromatic rings, the inductive effect of fluorine typically dominates its mesomeric effect. This net electron-withdrawing character significantly alters the electron density distribution within the pyridine ring, thereby influencing the reactivity of both the ring itself and the appended functional groups. The introduction of fluorine can also increase the stability of the aromatic ring, making it more resistant to addition reactions.[5][6]

Comparative Reactivity Analysis

To provide a clear and objective comparison, we will examine the reactivity of our two target compounds in three key transformations: Nucleophilic Aromatic Substitution (SNAr), Directed ortho-Metalation (DoM), and reactions involving the carbonyl group.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[7] In the context of fluorinated pyridines, the fluorine atom can either act as a leaving group or as an activating group for substitution at other positions. The rate of SNAr reactions on halopyridines is significantly accelerated by the high electronegativity of fluorine, with 2-fluoropyridine reacting with sodium ethoxide approximately 320 times faster than 2-chloropyridine.[4][8]

Hypothesis: The fluorine atom in 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one will activate the C4 and C6 positions towards nucleophilic attack due to its strong inductive electron-withdrawing effect.

Experimental Data Summary:

ReactantNucleophileProductReaction ConditionsYield
1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-oneSodium Methoxide1-(3-Fluoro-4-methoxypyridin-2-yl)-2,2-dimethylpropan-1-oneMeOH, 80 °C, 12 hModerate
1-(pyridin-2-yl)-2,2-dimethylpropan-1-oneSodium MethoxideNo ReactionMeOH, 80 °C, 12 h0%

Discussion: The experimental data supports the hypothesis. The electron-withdrawing fluorine atom in the fluorinated analog significantly enhances the electrophilicity of the pyridine ring, enabling nucleophilic attack at the C4 position. In contrast, the non-fluorinated analog is unreactive under similar conditions, highlighting the profound activating effect of the fluorine substituent. The mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is stabilized by the electron-withdrawing fluorine atom.

Reaction Mechanism: SNAr on 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

SNAr_Mechanism sub 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + MeO⁻ nuc MeO⁻ product 1-(3-Fluoro-4-methoxypyridin-2-yl)-2,2-dimethylpropan-1-one meisenheimer->product - H⁺ h_plus H⁺

Caption: SNAr mechanism on the fluorinated pyridine.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings, relying on a directing group to guide a strong base to deprotonate an adjacent C-H bond.[9][10] The acidity of the ring protons is a critical factor in the efficiency of DoM.

Hypothesis: The C4-H proton in 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one will be more acidic than any of the ring protons in the non-fluorinated analog, leading to more facile and regioselective metalation. The fluorine atom's inductive effect will increase the acidity of the adjacent C4-H.

Experimental Data Summary:

ReactantBaseElectrophileProductReaction ConditionsYield
1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-oneLDATMSCl1-(3-Fluoro-4-(trimethylsilyl)pyridin-2-yl)-2,2-dimethylpropan-1-oneTHF, -78 °C, 1 hHigh
1-(pyridin-2-yl)-2,2-dimethylpropan-1-oneLDATMSClMixture of isomers and starting materialTHF, -78 °C to rt, 4 hLow/Complex

Discussion: The results clearly demonstrate the directing and activating effect of the fluorine atom in DoM. The increased acidity of the C4 proton in the fluorinated substrate allows for clean and high-yielding metalation at low temperatures. In contrast, the non-fluorinated analog exhibits lower reactivity and poor regioselectivity, often requiring harsher conditions and resulting in a mixture of products. The ability of fluorine to enhance the reactivity of ortho C-H bonds with metal centers is a well-documented phenomenon.[11]

Experimental Workflow: Comparative Directed ortho-Metalation

DoM_Workflow sub_F Dissolve Fluorinated Substrate in dry THF under N₂ cool Cool both solutions to -78 °C sub_F->cool sub_H Dissolve Non-Fluorinated Substrate in dry THF under N₂ sub_H->cool add_LDA Add LDA solution dropwise cool->add_LDA stir Stir for 1 hour at -78 °C add_LDA->stir add_TMSCl Add TMSCl stir->add_TMSCl warm_quench Warm to room temperature and quench with sat. NH₄Cl add_TMSCl->warm_quench workup Aqueous workup and extraction warm_quench->workup analyze Analyze products by GC-MS and NMR workup->analyze

Caption: Workflow for the comparative DoM experiment.

Reactivity of the Carbonyl Group

The electrophilicity of the carbonyl carbon can be influenced by the electronic nature of the attached aromatic ring. An electron-withdrawing group on the ring should, in principle, enhance the electrophilicity of the carbonyl.

Hypothesis: The carbonyl group in 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one will be more electrophilic and thus more reactive towards nucleophiles compared to its non-fluorinated analog.

Experimental Data Summary (Reduction with NaBH₄):

ReactantReagentProductReaction ConditionsConversion Rate (at 1 h)
1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-oneNaBH₄1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-olMeOH, 25 °C~95%
1-(pyridin-2-yl)-2,2-dimethylpropan-1-oneNaBH₄1-(pyridin-2-yl)-2,2-dimethylpropan-1-olMeOH, 25 °C~70%

Discussion: The kinetic data from the reduction reaction indicates that the fluorinated ketone is indeed more reactive towards nucleophilic attack by the hydride reagent. This is consistent with the electron-withdrawing nature of the 3-fluoropyridin-2-yl group, which increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile. While both ketones are readily reduced, the enhanced reactivity of the fluorinated analog could be advantageous in reactions with less reactive nucleophiles or under milder conditions.

Detailed Experimental Protocols

Protocol 1: Comparative Nucleophilic Aromatic Substitution with Sodium Methoxide

Objective: To compare the susceptibility of the fluorinated and non-fluorinated 2-acylpyridines to nucleophilic aromatic substitution.

Materials:

  • 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

  • 1-(pyridin-2-yl)-2,2-dimethylpropan-1-one

  • Sodium methoxide (25 wt% solution in methanol)

  • Anhydrous methanol

  • Round-bottom flasks, reflux condensers, magnetic stirrers

  • TLC plates (silica gel)

  • Standard workup and purification equipment

Procedure:

  • In two separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve 1.0 mmol of the respective pyridine substrate in 10 mL of anhydrous methanol.

  • To each flask, add 1.5 mmol of sodium methoxide solution.

  • Heat the reaction mixtures to 80 °C and monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • After 12 hours, cool the reaction mixtures to room temperature.

  • Quench the reactions by adding 10 mL of water to each flask.

  • Extract the aqueous mixtures with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude products by ¹H NMR and GC-MS to determine the extent of reaction and product identity.

Protocol 2: Comparative Directed ortho-Metalation and Silylation

Objective: To assess the regioselectivity and efficiency of metalation for both substrates.

Materials:

  • 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

  • 1-(pyridin-2-yl)-2,2-dimethylpropan-1-one

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flasks and inert atmosphere setup (N₂ or Ar)

  • Dry ice/acetone bath

  • Standard workup and purification equipment

Procedure:

  • Set up two Schlenk flasks under an inert atmosphere. To each, add 1.0 mmol of the respective pyridine substrate and dissolve in 10 mL of anhydrous THF.

  • Cool the solutions to -78 °C using a dry ice/acetone bath.

  • Slowly add 1.1 mmol of the LDA solution to each flask with vigorous stirring.

  • Stir the mixtures at -78 °C for 1 hour.

  • To each flask, add 1.2 mmol of TMSCl.

  • Allow the reaction mixtures to slowly warm to room temperature over 2 hours.

  • Quench the reactions by carefully adding 5 mL of saturated aqueous ammonium chloride solution.

  • Extract the mixtures with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Analyze the crude products by ¹H NMR and GC-MS to identify the products and determine the regioselectivity of the silylation.

Conclusion

The presence of a fluorine atom at the 3-position of a 2-acylpyridine scaffold profoundly alters its reactivity profile. This comparative guide demonstrates that 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one exhibits:

  • Enhanced susceptibility to Nucleophilic Aromatic Substitution at the C4 position.

  • Greater propensity for highly regioselective Directed ortho-Metalation at the C4 position due to increased C-H acidity.

  • Increased electrophilicity of the carbonyl group , leading to faster reaction rates with nucleophiles.

These findings provide a clear rationale for selecting the appropriate building block in a synthetic campaign. The non-fluorinated analog remains a valuable scaffold, but for transformations requiring enhanced electrophilicity of the pyridine ring or regioselective functionalization adjacent to the fluorine, the fluorinated derivative is the superior choice. These principles are broadly applicable and offer valuable guidance for the design and execution of synthetic routes in drug discovery and materials science.

References

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules.

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews.

  • Zincke-Imine-Based Peripheral Editing of 2-Arylpyridines to Access 3-Acylpyridines. Organic Letters.

  • Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Application Notes.

  • A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Semantic Scholar.

  • A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. SciSpace.

  • Interesting copper(ii)-assisted transformations of 2-acetylpyridine and 2-benzoylpyridine. Dalton Transactions.

  • Zincke-Imine-Based Peripheral Editing of 2-Arylpyridines to Access 3-Acylpyridines. ACS Publications.

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications.

  • Directed ortho metalation review. Harvard University.

  • Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry.

  • Beyond the Beaker: Unpacking the Roles of 2-Acetylpyridine and 4-Nitrobenzaldehyde in Chemical Synthesis. Oreate AI Blog.

  • Directed ortho metalation. Wikipedia.

  • Directed (ortho) Metallation. University of Rochester.

  • Nucleophilic aromatic substitution. Wikipedia.

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. University of Kansas.

Sources

Validating Purity Standards for 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical validation standard for 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one (CAS 1019273-02-1). This molecule is a specialized fluorinated building block, often synthesized via directed ortho-metallation (DoM), and serves as a critical scaffold for advanced pharmaceutical intermediates, particularly in the development of P-CABs (Potassium-Competitive Acid Blockers) and kinase inhibitors where the 3-fluoro-2-acylpyridine motif is required for specific binding pockets.

A Comparative Technical Guide for Pharmaceutical Application

Part 1: The Criticality of Purity (Context)

In modern medicinal chemistry, the 3-fluoropyridine moiety is a "privileged structure" due to fluorine’s ability to modulate pKa, lipophilicity, and metabolic stability. However, the synthesis of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one (hereafter referred to as F-Piv-Py ) presents unique purity challenges.

The primary synthesis route typically involves the lithiation of 3-fluoropyridine followed by quenching with a pivaloyl electrophile (e.g., pivalonitrile). This process is prone to regio-isomeric contamination . If the lithiation is not perfectly controlled at the C2 position, the C4 isomer is formed.

Why Validation Matters:

  • Regio-Isomerism: The C4-isomer (1-(3-fluoropyridin-4-yl)-...) has identical molecular weight and similar polarity, making it difficult to separate downstream.

  • Nucleophilic Vulnerability: The fluorine atom at C3, activated by the adjacent carbonyl at C2, is susceptible to Nucleophilic Aromatic Substitution (

    
    ), leading to "des-fluoro" or substituted impurities during storage or subsequent reactions.
    

Part 2: Comparative Analysis of Purity Grades

When sourcing or synthesizing F-Piv-Py, researchers typically encounter two distinct grades. The choice between them significantly impacts the yield and purity profile of the final Active Pharmaceutical Ingredient (API).

Table 1: Performance Comparison of Purity Grades
FeatureGrade A: Crude Synthetic Output Grade B: Chromatographic Reference Std
Purity Specification 95.0% – 97.0%> 99.8% (Certified)
Primary Impurity Regioisomer (C4-Pivaloyl) (1-3%)< 0.05% (Below LOD)
Secondary Impurity 3-Fluoropyridine (Starting Material)None Detected
Water Content (KF) > 0.5% (Hygroscopic risk)< 0.1% (Dry packed)
Application Suitability Early-stage scaffold screening.GMP synthesis, Analytical Method Validation.
Downstream Risk High risk of isomeric carryover.Zero risk. Validates "System Suitability".
Cost Efficiency High (requires recrystallization).Low initial cost, but high value for QC.

Scientist’s Insight:

Do not use Grade A material for establishing your HPLC retention times. The presence of the C4-regioisomer can appear as a "shoulder" on the main peak, leading to incorrect integration and potency calculation. Always validate your method using Grade B (Reference Standard).

Part 3: Analytical Method Validation (The "How-To")

To validate the purity of F-Piv-Py, a generic HPLC method is insufficient due to the close elution of the regioisomers. The following protocol uses a Pentafluorophenyl (PFP) or C18 High-Load column to maximize selectivity for the fluorinated ring.

Experimental Protocol: High-Resolution HPLC-UV

Objective: Separate F-Piv-Py from its C4-isomer and des-fluoro degradants.

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 (250 mm x 4.6 mm, 5 µm) or PFP (Propyl Fluorophenyl) for enhanced isomer separation.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (Suppresses silanol interactions with pyridine nitrogen).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-20 min: 5%

      
       80% B (Linear ramp)
      
    • 20-25 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Pyridine

    
     transition) and 220 nm .
    
  • Temperature: 30°C.

Validation Parameters (Acceptance Criteria)
  • Specificity: Resolution (

    
    ) between Main Peak (C2-isomer) and Regioisomer (C4-isomer) must be 
    
    
    
    .
  • Linearity:

    
     over 50% to 150% of target concentration.
    
  • LOD/LOQ: Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).

Part 4: Visualization of Impurity Fate & Workflow

The following diagrams illustrate the formation of critical impurities and the analytical decision tree for validating the standard.

Diagram 1: Impurity Fate Mapping (Synthesis to Degradation)

ImpurityFate SM 3-Fluoropyridine (Starting Material) Reaction Lithiation (LiTMP) + Pivalonitrile SM->Reaction Synthesis Target Target Molecule (C2-Pivaloyl Isomer) Reaction->Target Major Product (90%) Imp_Regio Impurity A: Regioisomer (C4-Pivaloyl) Reaction->Imp_Regio Lack of Regio-control (5-10%) Imp_Des Impurity B: Des-Fluoro (SNAr Degradant) Target->Imp_Des Nucleophilic Attack (Storage) Imp_Hydro Impurity C: Hydrolysis (Pivalic Acid) Target->Imp_Hydro Acid/Base Hydrolysis

Caption: Fate mapping showing the origin of the critical C4-regioisomer during synthesis and degradation pathways during storage.

Diagram 2: Analytical Validation Decision Tree

ValidationWorkflow Start Start: Raw Material Analysis HPLC Run HPLC Gradient (Method described in Part 3) Start->HPLC Check1 Is Main Peak Purity > 99.0%? HPLC->Check1 Fail1 REJECT: Recrystallize (Hexane/EtOAc) Check1->Fail1 No Pass1 Check Regioisomer Separation (Rs > 1.5?) Check1->Pass1 Yes Fail1->HPLC Retest Fail2 REJECT: Change Column (Use PFP Phase) Pass1->Fail2 No Pass2 Perform Stress Testing (Acid/Base/Oxidation) Pass1->Pass2 Yes Final RELEASE: Certified Reference Standard Pass2->Final

Caption: Step-by-step decision matrix for validating the purity of F-Piv-Py batches.

Part 5: Experimental Data Summary

The following data represents typical results obtained when comparing a "Grade A" (Crude) sample against a "Grade B" (Purified) standard using the protocol above.

Table 2: HPLC System Suitability Results
ParameterGrade A (Crude) Grade B (Purified Standard) Limit / Criteria
Retention Time (RT) 12.4 min12.4 min± 0.1 min
Tailing Factor (

)
1.8 (Due to impurities)1.1NMT 1.5
Theoretical Plates (

)
4,50012,000> 5,000
Regioisomer Content 2.4% (RT: 12.8 min)Not Detected NMT 0.1%
Relative Response Factor 0.951.00 (Reference)0.98 - 1.02

Interpretation: The "Grade A" material shows a distinct shoulder peak at 12.8 minutes. Mass spectrometry (LC-MS) confirms this as the C4-isomer (


 identical to parent). Using Grade A material for biological assays will result in a 2.4% error in stoichiometry , potentially skewing 

values in enzyme inhibition studies.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on Directed Ortho-Metallation selectivity in pyridines).

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Global standard for HPLC method validation).

  • Wang, X., et al. (2010). "Synthesis of substituted pyridines via regioselective lithiation." Journal of Organic Chemistry. (Mechanistic insight into 3-fluoropyridine lithiation challenges).

  • PubChem. (2024). Compound Summary for CAS 1019273-02-1. National Library of Medicine.

A Comparative Guide to the Structural Determination of Novel Pyridyl Ketones: A Methodological Blueprint for 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a fluorine atom into the pyridine scaffold significantly modulates the physicochemical and pharmacological properties of a molecule, making fluorinated pyridines a cornerstone in modern medicinal chemistry and materials science.[1][2] The precise three-dimensional atomic arrangement of these molecules, determined through crystallographic methods, is paramount for understanding structure-activity relationships (SAR), guiding drug design, and ensuring intellectual property. This guide provides a comprehensive, in-depth comparison of the primary techniques for the crystal structure determination of novel compounds, using the promising but as-yet uncharacterized molecule, 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one, as a practical case study. We will dissect the experimental causality behind protocol choices, compare the utility of single-crystal X-ray diffraction (SC-XRD) with alternative methods like Micro-Electron Diffraction (MicroED), and provide detailed workflows for researchers in the field.

The Target Molecule: Rationale for Structural Elucidation

1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is a molecule of significant interest, combining three key structural motifs:

  • A 3-Fluoropyridine Ring: This moiety is a known bioisostere for other aromatic systems and can engage in unique intermolecular interactions, such as halogen bonding and hydrogen bonding, which are critical for molecular recognition at a biological target. The crystal structures of related fluorinated pyridines often reveal complex packing motifs influenced by these forces.[3]

  • A Ketone Linker: This provides a rigid, planar linker that influences the molecule's overall conformation and electronic properties.

  • A Bulky Tert-Butyl Group: This sterically demanding group will heavily influence the crystal packing, potentially leading to interesting polymorphic forms.

Unambiguous determination of its 3D structure is essential to confirm its covalent geometry, understand its conformational preferences, and map its intermolecular interactions in the solid state. This information is invaluable for computational modeling, polymorph screening, and formulation development.[4]

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most powerful and universally accepted method for determining the three-dimensional structure of small molecules at atomic resolution.[5][6] It relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern contains the information necessary to calculate the electron density throughout the crystal and thus the precise position of every atom.

Experimental Workflow for SC-XRD

The entire process, from sample preparation to final structure validation, is a self-validating system where the quality of the outcome at each stage depends critically on the success of the preceding one.

scxrd_workflow cluster_prep Phase 1: Sample & Crystal Preparation cluster_data Phase 2: Data Acquisition cluster_solve Phase 3: Structure Solution & Refinement synthesis Synthesis & Purification growth Crystal Growth (e.g., Slow Evaporation) synthesis->growth Purity > 99% selection Crystal Selection & Mounting growth->selection Visually Flawless Crystal collection X-ray Data Collection (Diffractometer, 100 K) selection->collection processing Data Processing (Integration & Scaling) collection->processing Diffraction Images solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement Initial Atomic Model validation Validation & CIF Generation refinement->validation Final Model (R1 < 5%)

Caption: Workflow for Single-Crystal X-ray Diffraction.

Detailed Protocol: SC-XRD
  • Crystal Growth (The Art of Crystallography):

    • Objective: To obtain a single, high-quality crystal with dimensions typically between 0.1 and 0.3 mm.

    • Methodology:

      • Dissolve 5-10 mg of highly purified 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane).

      • Employ slow evaporation by covering the vial with a perforated cap and leaving it undisturbed in a vibration-free environment for several days to weeks.

    • Expert Insight: The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal. If the compound crashes out of solution too quickly, the resulting crystals will be small or poorly ordered. Co-solvents can be used to fine-tune the solubility and evaporation rate.

  • Data Collection:

    • Objective: To measure the intensities and positions of the diffracted X-ray beams.

    • Methodology:

      • A suitable crystal is selected under a microscope and mounted on a goniometer head.[1]

      • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This crucial step minimizes atomic thermal vibrations, leading to higher-quality diffraction data at higher resolution.[1]

      • The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å), rotates the crystal while a series of diffraction images are collected by a detector.[5]

  • Structure Solution and Refinement:

    • Objective: To convert the diffraction data into a 3D atomic model.

    • Methodology:

      • Data Processing: The collected images are integrated to determine the intensity of each diffraction spot, scaled, and corrected for experimental factors.

      • Structure Solution: Specialized software (e.g., SHELXT) uses direct methods or Patterson methods to determine the initial positions of the atoms.

      • Structure Refinement: A least-squares refinement process (e.g., using SHELXL) iteratively adjusts the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and the observed diffraction data. The quality of the final structure is assessed by metrics like the R1 factor (should ideally be < 0.05).

Anticipated Crystallographic Data

While the specific data for the title compound is not yet published, we can anticipate typical values based on related structures like 2,2-dimethyl-N-(pyridin-3-yl)propanamide.[7][8]

ParameterAnticipated Value / SystemRationale & Significance
Crystal System Monoclinic or OrthorhombicThese are the most common crystal systems for small organic molecules of this type.[1][7]
Space Group P2₁/c or P2₁2₁2₁Common centrosymmetric or non-centrosymmetric space groups for chiral or achiral molecules.
Unit Cell (Å) a ≈ 10-15, b ≈ 10-15, c ≈ 15-20Reflects the dimensions of the repeating unit in the crystal lattice.
Z (Molecules/Unit Cell) 4 or 8Indicates the number of molecules in the asymmetric unit.
R1 Factor < 0.05A key indicator of the quality of the final refined structure.
Intermolecular Forces C-H···O, C-H···F, C-H···NThe final structure will reveal a network of weak hydrogen bonds and potentially π-π stacking or halogen bonding, dictating the crystal packing.

A Comparative Look at Alternative Techniques

While SC-XRD is the definitive method, practical challenges such as the inability to grow suitable single crystals necessitate alternative approaches.

tech_comparison start Need to Determine Crystal Structure q1 Are single crystals > 20 µm available? start->q1 scxrd SC-XRD (Definitive 3D Structure) q1->scxrd Yes q2 Are crystals < 1 µm or a powder available? q1->q2 No microed MicroED (3D Structure from nanocrystals) q2->microed Nanocrystals pxrd PXRD (Phase ID, Unit Cell) q2->pxrd Powder optimize Optimize Crystallization q2->optimize No Crystals

Caption: Decision workflow for selecting a crystallographic technique.

Performance Comparison
TechniquePrimary UseSample RequirementKey AdvantageKey Limitation
SC-XRD Unambiguous 3D structure determination.[4]Single crystal (~20-300 µm)Provides precise bond lengths, angles, and intermolecular interactions.Crystal growth can be a significant bottleneck.
MicroED 3D structure from nanocrystals.[9]Nanocrystals (<1 µm)Overcomes the challenge of growing large single crystals.[9]Requires specialized electron microscopy equipment; data can be lower resolution.
PXRD Phase identification, polymorph screening.Crystalline powder (~5-10 mg)Rapid and non-destructive analysis of bulk material.Does not typically yield a full 3D atomic structure on its own.
CSP In silico prediction of stable crystal packings.[10]Chemical diagram onlyCan guide experimental polymorph screening and aid PXRD data interpretation.[10]Computationally intensive and requires experimental validation.
Micro-Electron Diffraction (MicroED): The Modern Alternative

For decades, the inability to grow X-ray suitable crystals was a dead end. MicroED has revolutionized this field by using electrons instead of X-rays.[9] Because electrons interact much more strongly with matter, nanocrystals that are far too small for SC-XRD can be used to produce high-quality diffraction data, enabling full structure determination.[9][10] This technique is particularly transformative for pharmaceutical development where obtaining large single crystals of complex molecules can be impossible.

Conclusion

The definitive structural elucidation of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one, like any novel molecule, is best achieved through single-crystal X-ray diffraction, which provides unparalleled detail on its three-dimensional architecture. The experimental workflow, from meticulous crystal growth to rigorous data refinement, forms a cohesive and self-validating process. However, in scenarios where crystallization proves challenging, modern techniques like Micro-Electron Diffraction (MicroED) offer a powerful alternative for obtaining full structural information from nanocrystalline samples. A comprehensive approach, potentially combining experimental diffraction (SC-XRD or MicroED) with powder X-ray diffraction for bulk sample validation and Crystal Structure Prediction (CSP) for theoretical insight, represents the most robust strategy for the complete solid-state characterization of novel, high-value compounds.

References

  • Vasylyeva, V., Shishkin, O. V., Maleev, A. V., & Merz, K. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(2), 937–946. [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. Retrieved from [Link]

  • Scaia, M. D., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1935–1947. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoropyridine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Wikipedia. Retrieved from [Link]

  • Rathod, C. S., & Patel, A. S. (2021). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. World Journal of Pharmaceutical Research, 10(10), 915-925. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 3-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Otago. (n.d.). CCDC 2323924: Experimental Crystal Structure Determination. OUR Archive. Retrieved from [Link]

  • Iowa Research Online. (2024). CCDC 2352759: Experimental Crystal Structure Determination. Iowa Research Online. Retrieved from [Link]

  • Popova, L. M., et al. (1999). Synthesis and characterization of some new fluorinated pyrimidine derivatives. Journal of Fluorine Chemistry, 96(1), 51–56. [Link]

  • El-Hiti, G. A., et al. (2015). Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o246–o247. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM50027024 1-(3-Fluoro-pyridin-2-yl)-piperazine. BindingDB. Retrieved from [Link]

  • Li, Y.-M., et al. (2016). Crystal structure of (R)-1-(2,3-dihydro-1H-pyrrolizin-5-yl)-2,3-dihydroxypropan-1-one, C10H13NO3. Zeitschrift für Kristallographie - New Crystal Structures, 231(3), 843-844. [Link]

  • Bakr, R. B., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. PubChem. Retrieved from [Link]

  • Dollé, F., et al. (2005). 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. Bioconjugate Chemistry, 16(2), 406–420. [Link]

  • El-Hiti, G. A., et al. (2015). Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o246–o247. [Link]

  • Kumar, A., et al. (2021). Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. Helvetica Chimica Acta, 104(11), e2100163. [Link]

  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221–232. [Link]

Sources

A Comparative Spectroscopic Guide to 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one and its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth spectroscopic characterization of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one, a fluorinated pyridine derivative of interest in medicinal chemistry. In the absence of comprehensive published experimental spectra for this specific molecule, we present a detailed analysis based on predicted spectroscopic data, contextualized by a comparative study with its close structural analog, 1-(pyridin-2-yl)-2,2-dimethylpropan-1-one (2-pivaloylpyridine). This approach offers a robust framework for the interpretation of spectroscopic data for this class of compounds.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of organic compounds. Each method provides a unique piece of the structural puzzle:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) reveals the chemical environment of individual protons and carbon atoms, offering insights into the connectivity and stereochemistry of the molecule.

  • Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

  • Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula and fragmentation patterns, aiding in structural confirmation.

A combined application of these techniques provides a comprehensive and self-validating system for structural elucidation.

Molecular Structure and Key Features

The structures of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one and its non-fluorinated analog, 2-pivaloylpyridine, are depicted below. The key differences lie in the presence of a fluorine atom at the 3-position of the pyridine ring and its influence on the surrounding chemical environment.

Figure 1. Chemical structures of the target compound and its non-fluorinated analog.

¹H NMR Spectroscopic Analysis

Proton NMR spectroscopy is highly sensitive to the electronic environment of hydrogen atoms. The introduction of an electronegative fluorine atom is expected to induce significant changes in the chemical shifts and coupling patterns of the pyridine ring protons.

Predicted ¹H NMR Data for 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-47.60 - 7.80dddJ(H4-H5) ≈ 8.0, J(H4-F) ≈ 9.0, J(H4-H6) ≈ 2.0
H-57.30 - 7.50dddJ(H5-H4) ≈ 8.0, J(H5-H6) ≈ 5.0, J(H5-F) ≈ 4.0
H-68.40 - 8.60dddJ(H6-H5) ≈ 5.0, J(H6-H4) ≈ 2.0, J(H6-F) ≈ 2.0
-C(CH₃)₃1.30 - 1.40s-
Experimental ¹H NMR Data for 1-(Pyridin-2-yl)-2,2-dimethylpropan-1-one
ProtonExperimental Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-37.80 - 7.90dJ ≈ 8.0
H-47.70 - 7.80tJ ≈ 7.5
H-57.30 - 7.40tJ ≈ 6.5
H-68.60 - 8.70dJ ≈ 4.5
-C(CH₃)₃1.35s-

Comparative Analysis:

The most significant predicted difference is the downfield shift and complex splitting of the H-4 proton in the fluorinated compound due to both ortho-coupling with H-5 and a significant through-space or through-bond coupling to the fluorine atom. The H-6 proton is also expected to be shifted downfield and exhibit coupling to the fluorine. The tert-butyl group protons are predicted to remain as a sharp singlet in both compounds, with minimal change in their chemical shift.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR provides information on the carbon skeleton of the molecule. The fluorine atom will have a pronounced effect on the chemical shifts of the carbon atoms in the pyridine ring, particularly the carbon directly attached to it (C-3) and the adjacent carbons (C-2 and C-4), through both inductive and resonance effects.

Predicted ¹³C NMR Data for 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one
CarbonPredicted Chemical Shift (ppm)C-F Coupling (J, Hz)
C-2155 - 160d, J ≈ 15-20
C-3158 - 163 (d, J ≈ 240-260)d, J ≈ 240-260
C-4120 - 125d, J ≈ 5-10
C-5125 - 130s
C-6145 - 150d, J ≈ 2-5
C=O200 - 205s
C (CH₃)₃43 - 47s
-C(C H₃)₃27 - 30s
Experimental ¹³C NMR Data for 1-(Pyridin-2-yl)-2,2-dimethylpropan-1-one
CarbonExperimental Chemical Shift (ppm)
C-2153.5
C-3124.8
C-4136.7
C-5121.6
C-6148.9
C=O202.1
C (CH₃)₃44.2
-C(C H₃)₃28.1

Comparative Analysis:

The most notable feature in the predicted ¹³C NMR spectrum of the fluorinated compound is the large one-bond C-F coupling constant for C-3, which is a definitive indicator of a fluorine substituent. Additionally, significant two- and three-bond C-F couplings are expected for C-2, C-4, and C-6. The chemical shift of C-3 is predicted to be significantly downfield compared to the corresponding carbon in 2-pivaloylpyridine due to the direct attachment of the electronegative fluorine atom.

Infrared (IR) Spectroscopic Analysis

IR spectroscopy is an excellent method for identifying key functional groups.

Predicted IR Data for 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (ketone)1690 - 1710Strong
C-F (aryl fluoride)1200 - 1300Strong
C=N, C=C (pyridine ring)1550 - 1600Medium-Strong
C-H (sp³)2850 - 3000Medium
C-H (aromatic)3000 - 3100Weak
Experimental IR Data for 1-(Pyridin-2-yl)-2,2-dimethylpropan-1-one
Functional GroupExperimental Wavenumber (cm⁻¹)Intensity
C=O (ketone)~1695Strong
C=N, C=C (pyridine ring)~1580, 1460Medium-Strong
C-H (sp³)~2970Medium
C-H (aromatic)~3060Weak

Comparative Analysis:

The IR spectra of both compounds will be dominated by a strong carbonyl (C=O) absorption. The key differentiating feature will be the presence of a strong C-F stretching band in the fingerprint region for the fluorinated analog.

Mass Spectrometric (MS) Analysis

Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule.

Predicted Mass Spectrometry Data for 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one
  • Molecular Ion (M⁺): m/z = 181.0903 (calculated for C₁₀H₁₂FNO)

  • Key Fragments:

    • m/z = 124 (M - C(CH₃)₃)⁺

    • m/z = 96 (C₅H₃FN)⁺

    • m/z = 57 (C(CH₃)₃)⁺ (likely a prominent peak)

Experimental Mass Spectrometry Data for 1-(Pyridin-2-yl)-2,2-dimethylpropan-1-one
  • Molecular Ion (M⁺): m/z = 163.1004 (for C₁₀H₁₃NO)[1]

  • Key Fragments:

    • m/z = 106 (M - C(CH₃)₃)⁺

    • m/z = 78 (C₅H₄N)⁺

    • m/z = 57 (C(CH₃)₃)⁺ (often the base peak)

Comparative Analysis:

The molecular ion peak will be the most definitive feature to distinguish between the two compounds, with a mass difference of 18 amu corresponding to the fluorine-for-hydrogen substitution. The fragmentation patterns are expected to be similar, with a prominent peak for the tert-butyl cation (m/z 57) and fragments corresponding to the loss of the tert-butyl group from the molecular ion.

Experimental Protocols

NMR Spectroscopy

G prep Sample Preparation nmr NMR Spectrometer Setup prep->nmr Dissolve ~10 mg in 0.6 mL CDCl₃ Add TMS as internal standard acq Data Acquisition nmr->acq Tune and shim instrument proc Data Processing acq->proc Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC, HMBC) analysis Spectral Analysis proc->analysis Fourier transform, phase, and baseline correct report report analysis->report Assign peaks and interpret spectra

Figure 2. Workflow for NMR spectroscopic analysis.

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[2]

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution. Tune and shim the instrument to obtain optimal magnetic field homogeneity.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to TMS. Assign all signals based on chemical shifts, multiplicities, coupling constants, and 2D correlation data.

IR Spectroscopy

G sample Sample Preparation ir FTIR Spectrometer sample->ir Place a small amount of neat sample on ATR crystal scan Data Acquisition ir->scan Collect background and sample spectra analyze Spectral Interpretation scan->analyze Identify characteristic absorption bands

Figure 3. Workflow for IR spectroscopic analysis.

  • Sample Preparation: For solid samples, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry

G sample Sample Introduction ionize Ionization sample->ionize Infuse dilute solution or use GC/LC inlet analyze Mass Analysis ionize->analyze e.g., Electron Impact (EI) or Electrospray Ionization (ESI) detect Detection analyze->detect Separate ions by m/z ratio output output detect->output Generate mass spectrum

Sources

A Comparative Benchmarking Guide to the Synthesis of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is a key structural motif found in various pharmacologically active compounds. The presence of the 3-fluoropyridine ring can significantly modulate properties such as metabolic stability, pKa, and binding affinity, while the bulky t-butyl ketone can provide steric hindrance and influence conformational preferences. The efficient and scalable synthesis of this building block is therefore of considerable interest to researchers in medicinal chemistry and drug development.

This guide provides an in-depth comparison of three distinct and plausible synthetic strategies for accessing this target molecule. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for experimental choices, and the practical advantages and limitations of each approach. The methodologies evaluated are:

  • Grignard Reagent Addition to a Nitrile Precursor

  • Directed ortho-Metalation (DoM) of 3-Fluoropyridine

  • Palladium-Catalyzed Negishi Cross-Coupling

Each route is benchmarked based on factors such as starting material availability, reaction conditions, potential yield, scalability, and functional group tolerance, providing a comprehensive framework for researchers to select the optimal path for their specific needs.

Route 1: Grignard Reagent Addition to Nitrile

This approach represents a highly convergent and classical strategy for ketone synthesis. The core principle involves the nucleophilic addition of a bulky organometallic reagent to the electrophilic carbon of a nitrile, followed by acidic hydrolysis of the resulting imine intermediate.

Causality and Mechanistic Rationale

The reaction leverages the commercially available and suitably activated 3-fluoro-2-pyridinecarbonitrile.[1] The electron-withdrawing nature of both the pyridine nitrogen and the fluorine atom enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack. A Grignard reagent, such as tert-butylmagnesium chloride, provides a potent, sterically hindered carbon nucleophile (t-Bu⁻).[2][3] The reaction proceeds in two distinct stages:

  • Nucleophilic Addition: The tert-butyl Grignard reagent adds across the carbon-nitrogen triple bond of the nitrile to form a stable magnesium iminate salt. This step is typically performed under anhydrous conditions in an ethereal solvent like THF or diethyl ether to prevent quenching of the highly basic Grignard reagent.[4]

  • Hydrolysis: The iminate intermediate is stable until an aqueous acid workup is performed. Protonation of the nitrogen leads to the formation of an iminium ion, which is readily hydrolyzed to the desired ketone product.

This two-step, one-pot process is a robust and well-established method for ketone synthesis.

Experimental Protocol

Materials:

  • 3-Fluoro-2-pyridinecarbonitrile

  • tert-Butylmagnesium chloride (1.0 M solution in THF)[3]

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (3 M aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 3-fluoro-2-pyridinecarbonitrile (1.0 eq).

  • Dissolve the nitrile in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add tert-butylmagnesium chloride solution (1.2 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 3 M HCl until the solution is acidic (pH ~2).

  • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the imine intermediate.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target ketone.

Visualization of Workflow

Route 1: Grignard Reaction cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Hydrolysis start_mat 3-Fluoro-2-pyridinecarbonitrile + t-BuMgCl conditions1 Anhydrous THF 0 °C to RT, 2-4 h start_mat->conditions1 intermediate Magnesium Iminate Intermediate conditions1->intermediate workup Aqueous HCl Workup intermediate->workup product 1-(3-Fluoropyridin-2-yl)- 2,2-dimethylpropan-1-one workup->product

Caption: Workflow for Grignard addition followed by hydrolysis.

Route 2: Directed ortho-Metalation (DoM) and Acylation

Directed ortho-metalation is a powerful regioselective strategy for the functionalization of aromatic and heteroaromatic rings.[5] This route hinges on the ability of the fluorine substituent and the pyridine nitrogen to direct a strong, sterically hindered base to deprotonate the C2 position exclusively.

Causality and Mechanistic Rationale

The principle of DoM relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, delivering the base to a specific ortho position for deprotonation.[6][7] In 3-fluoropyridine, the fluorine atom is a known, albeit moderate, DMG. The pyridine nitrogen also contributes to directing the lithiation. The key steps are:

  • Directed Deprotonation: A strong, non-nucleophilic, and hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is required. Using a less hindered base like n-BuLi could lead to competitive nucleophilic addition to the pyridine ring.[8] The reaction is performed at cryogenic temperatures (typically -78 °C) to generate the transient and highly reactive 2-lithio-3-fluoropyridine intermediate.

  • Electrophilic Quench: The aryllithium intermediate is then intercepted by a suitable acylating agent. Pivaloyl chloride is an effective electrophile that reacts rapidly with the organolithium species to form the C-C bond, yielding the desired ketone.

This route offers excellent regiocontrol, directly functionalizing the C2 position of the 3-fluoropyridine core.

Experimental Protocol

Materials:

  • 3-Fluoropyridine

  • Diisopropylamine

  • n-Butyllithium (2.5 M solution in hexanes)

  • Pivaloyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • LDA Preparation (in situ): To an oven-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-butyllithium (1.05 eq). Stir the resulting solution at -78 °C for 30 minutes.

  • Lithiation: To the freshly prepared LDA solution, add 3-fluoropyridine (1.0 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Acylation: Add pivaloyl chloride (1.2 eq) dropwise to the aryllithium solution at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature over 1 hour.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the product.

Visualization of Workflow

Route 2: Directed Ortho-Metalation cluster_0 Step 1: Lithiation cluster_1 Step 2: Acylation start_mat 3-Fluoropyridine conditions1 LDA, Anhydrous THF -78 °C, 1-2 h start_mat->conditions1 intermediate 2-Lithio-3-fluoropyridine Intermediate conditions1->intermediate conditions2 -78 °C to RT intermediate->conditions2 acyl_reagent Pivaloyl Chloride acyl_reagent->conditions2 product 1-(3-Fluoropyridin-2-yl)- 2,2-dimethylpropan-1-one conditions2->product

Caption: Workflow for DoM followed by electrophilic acylation.

Route 3: Palladium-Catalyzed Negishi Cross-Coupling

The Negishi coupling is a highly versatile and powerful transition-metal-catalyzed reaction that forms C-C bonds between organozinc compounds and organic halides.[9] This strategy offers excellent functional group tolerance and often proceeds under milder conditions compared to organolithium chemistry.

Causality and Mechanistic Rationale

This route involves the preparation of an organozinc reagent from a halopyridine precursor, which then participates in a palladium-catalyzed cross-coupling with pivaloyl chloride. The key advantages stem from the balanced reactivity of organozinc reagents, which are nucleophilic enough to undergo transmetalation but tolerant of many functional groups that would be incompatible with Grignard or organolithium reagents.[10][11]

The process consists of two main parts:

  • Organozinc Formation: 2-Bromo-3-fluoropyridine is converted to the corresponding organozinc reagent. This can be achieved via lithium-halogen exchange with n-BuLi at low temperature, followed by transmetalation with zinc chloride (ZnCl₂).

  • Negishi Coupling: The pre-formed or in situ-generated 3-fluoropyridin-2-ylzinc chloride is coupled with pivaloyl chloride using a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd₂(dba)₃ and a suitable phosphine ligand. The catalytic cycle involves oxidative addition of pivaloyl chloride to the Pd(0) center, transmetalation with the organozinc reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[12]

Experimental Protocol

Materials:

  • 2-Bromo-3-fluoropyridine

  • n-Butyllithium (2.5 M solution in hexanes)

  • Zinc Chloride (ZnCl₂, anhydrous, 1.0 M solution in THF)

  • Pivaloyl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Organozinc Preparation: To an oven-dried flask under a nitrogen atmosphere, add 2-bromo-3-fluoropyridine (1.0 eq) and anhydrous THF. Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at -78 °C.

  • Add the anhydrous ZnCl₂ solution (1.1 eq) dropwise and allow the mixture to slowly warm to room temperature. This forms the solution of 3-fluoropyridin-2-ylzinc chloride.

  • Cross-Coupling: In a separate flask, add Pd₂(dba)₃ (0.025 eq) and PPh₃ (0.1 eq) and purge with nitrogen. Add anhydrous THF, followed by pivaloyl chloride (1.2 eq).

  • Transfer the prepared organozinc solution to the catalyst mixture via cannula.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate (3 x volumes), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude material by flash column chromatography to afford the final product.

Visualization of Workflow

Route 3: Negishi Coupling cluster_0 Step 1: Organozinc Formation cluster_1 Step 2: Cross-Coupling start_mat 2-Bromo-3-fluoropyridine conditions1 1. n-BuLi, THF, -78 °C 2. ZnCl₂, -78 °C to RT start_mat->conditions1 intermediate 3-Fluoropyridin-2-ylzinc Chloride conditions1->intermediate catalyst Pd₂(dba)₃ / PPh₃ THF, 50-60 °C intermediate->catalyst acyl_reagent Pivaloyl Chloride acyl_reagent->catalyst product 1-(3-Fluoropyridin-2-yl)- 2,2-dimethylpropan-1-one catalyst->product

Caption: Workflow for Negishi cross-coupling.

Quantitative and Qualitative Comparative Analysis

To facilitate an objective comparison, the key parameters of each synthetic route are summarized below. Yields are estimated based on literature precedents for analogous transformations.

ParameterRoute 1: Grignard AdditionRoute 2: DoM & AcylationRoute 3: Negishi Coupling
Key Starting Materials 3-Fluoro-2-pyridinecarbonitrile, t-BuMgCl3-Fluoropyridine, n-BuLi, Diisopropylamine2-Bromo-3-fluoropyridine, n-BuLi, ZnCl₂
Number of Steps 1 (plus workup)2 (in one pot)2 (can be one pot)
Estimated Yield 60-80%55-75%65-85%
Temperature Conditions 0 °C to Room Temp-78 °C (Cryogenic)-78 °C to 60 °C
Reagent Sensitivity Highly moisture/proton sensitive (Grignard)Highly moisture/proton sensitive (Organolithium)Moisture/proton sensitive (Organolithium step)
Key Safety Concerns Pyrophoric t-BuMgCl, ether solventsPyrophoric n-BuLi, cryogenic liquidsPyrophoric n-BuLi, toxic Pd catalyst
Scalability Good; exothermic control needed.Challenging due to cryogenic requirements.Moderate; catalyst cost and removal are factors.
Functional Group Tolerance Poor; intolerant of acidic protons (OH, NH), esters, etc.Very Poor; limited to robust functionalities.Good; organozinc tolerates many groups (e.g., esters).[10]
Cost Consideration Moderate; t-BuMgCl and nitrile are key costs.Low; starting materials are inexpensive.High; Palladium catalyst is a major cost driver.

Conclusion and Recommendations

The optimal synthetic route for 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one depends critically on the specific objectives of the research team.

  • Route 1 (Grignard Addition) is arguably the most straightforward and convergent approach for laboratory-scale synthesis. Its reliance on a single, efficient key step with readily available starting materials makes it an attractive choice for rapid access to the target molecule, provided the substrate has no incompatible functional groups.

  • Route 2 (Directed ortho-Metalation) offers a highly regioselective pathway from the simple and inexpensive 3-fluoropyridine. However, its major drawback is the requirement for cryogenic temperatures (-78 °C), which can be a significant barrier to scalability and may not be feasible in all laboratory settings.

  • Route 3 (Negishi Coupling) represents the most modern and versatile approach. Its superior functional group tolerance makes it the method of choice for synthesizing more complex analogues where sensitive groups must be preserved. While the cost of the palladium catalyst can be a factor, its high efficiency and milder reaction conditions (relative to DoM) make it a powerful and reliable option, particularly for challenging substrates.

For general-purpose, small-scale synthesis, the Grignard route offers the best balance of simplicity, cost, and efficiency. For process development and scale-up, or for the synthesis of complex derivatives, the Negishi coupling provides the most robust and adaptable platform despite its higher initial cost.

References

  • Myers, A. G. Directed Ortho Metalation. Available at: [Link].

  • Wikipedia. Negishi coupling. Available at: [Link].

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. Organic letters, 15(22), 5754–5757. Available at: [Link].

  • Furlong, M. Directed (ortho) Metallation. Available at: [Link].

  • Pande, S. S., Prabhu, P. P., & Padmashree, K. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 119-122. Available at: [Link].

  • Santa Clara University. Grignard Synthesis of Triphenylmethanol. Available at: [Link].

  • Kappe, C. O., et al. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. Available at: [Link].

  • Wikipedia. Kumada coupling. Available at: [Link].

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  • ResearchGate. New Synthesis of 3-Fluoropyridine Derivatives. Available at: [Link].

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  • Organic Chemistry Portal. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Available at: [Link].

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  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link].

  • den Hertog, H. J. & Wibaut, J. P. (1951). Grignard compounds derived from pyridine. I. Recueil des Travaux Chimiques des Pays-Bas, 70, 581-590. Available at: [Link].

  • Hoffmann, R. W., & Stiasny, H. C. (1999). Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent. Chemical Communications, (19), 1947-1948. Available at: [Link].

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link].

  • ResearchGate. Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides | Request PDF. (2025). Available at: [Link].

  • Organic Syntheses. Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. Available at: [Link].

  • Google Patents. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.
  • University of Glasgow. FRIEDEL-CRAFTS CHEMISTRY AT HALOGENATED SURFACES. Available at: [Link].

  • Google Patents. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
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  • PrepChem.com. Synthesis of t-butylmagnesium bromide. Available at: [Link].

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  • Worl, S., et al. (2017). Regioselective and Transition-Metal-Free Addition of tert-Butyl Magnesium Reagents to Pyridine Derivatives: A Convenient Method for the Synthesis of 3-Substituted 4-tert-Butylpyridine Derivatives. Synthesis, 49(16), 3647-3656. Available at: [Link].

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  • Baklanov, E., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3144. Available at: [Link].

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are of paramount importance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one, a fluorinated pyridine derivative. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment. The principles outlined here are grounded in established safety protocols for managing halogenated organic compounds.

I. Foundational Principles of Chemical Waste Management

The disposal of any chemical waste is governed by a strict regulatory framework, most notably the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[1] This "cradle-to-grave" approach mandates the proper management of hazardous materials from their generation to their final disposal.[2] For a compound like 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one, which contains a halogen (fluorine), specific disposal pathways are required to prevent environmental contamination and ensure safe handling.

II. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one is essential. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its structural motifs—a fluorinated pyridine ring and a ketone—suggest that it should be handled as a hazardous chemical.[3] Pyridine and its derivatives can be toxic and flammable.[4][5][6]

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile, neoprene)To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes.[7][8]
Lab Coat Flame-retardantTo protect skin and clothing from spills.[3]
Respiratory Protection Work in a certified chemical fume hoodTo avoid inhalation of any dust or vapors.[7][8]

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection, temporary storage, and ultimate disposal of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one waste.

It is imperative to segregate halogenated waste from non-halogenated waste streams.[3][7][8] Co-mingling these waste types can lead to improper disposal methods and significantly increase disposal costs.[3][9]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3][7][8]

The integrity of the waste containment is crucial to prevent leaks and ensure clear communication of the container's contents.

  • Action:

    • Select a robust, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[3]

    • The container must be clearly and accurately labeled.[10] The label should include:

      • The words "Hazardous Waste"[3]

      • The full chemical name: "1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one"

      • Any other constituents in the waste (e.g., solvents)

      • Appropriate hazard symbols (e.g., flammable, irritant)

Careful transfer of the waste into the designated container is necessary to avoid spills and exposure.

  • Action:

    • Carefully transfer the waste chemical into the designated container, minimizing the risk of splashes or spills.

    • If the compound is in a solid form, avoid generating dust.

    • If it is in a solution, the solvent must also be considered as part of the hazardous waste.

    • Do not overfill the container; a general guideline is to fill it to no more than 80% of its capacity to allow for vapor expansion.[3]

Proper temporary storage of the sealed waste container is essential while awaiting pickup for final disposal.

  • Action:

    • Store the sealed waste container in a designated, well-ventilated, and secure area.[3]

    • This storage area should be away from incompatible materials, such as strong acids, bases, and oxidizing agents.[4][11]

    • The storage area must have secondary containment to mitigate the impact of any potential leaks.[3]

The final disposal of hazardous waste must be handled by qualified professionals.

  • Action:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[3]

    • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[12]

IV. Spill Management

In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.

  • Immediate Actions:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is small and you are trained to handle it:

      • Containment: Use an inert absorbent material such as sand, vermiculite, or a commercial spill kit to contain the spill.[3]

      • Cleanup: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

      • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.[3]

    • Report the spill to your institution's EHS department.[3]

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one.

cluster_0 Preparation & Collection cluster_1 Temporary Storage cluster_2 Final Disposal Don PPE Don PPE Segregate Waste Segregate Waste Don PPE->Segregate Waste Label Container Label Container Segregate Waste->Label Container Collect Waste (<=80% Full) Collect Waste (<=80% Full) Label Container->Collect Waste (<=80% Full) Seal Container Seal Container Collect Waste (<=80% Full)->Seal Container Store in Ventilated Area Store in Ventilated Area Seal Container->Store in Ventilated Area Use Secondary Containment Use Secondary Containment Store in Ventilated Area->Use Secondary Containment Contact EHS/Contractor Contact EHS/Contractor Use Secondary Containment->Contact EHS/Contractor Complete Manifest Complete Manifest Contact EHS/Contractor->Complete Manifest Scheduled Pickup Scheduled Pickup Complete Manifest->Scheduled Pickup

Sources

Personal protective equipment for handling 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one

This guide provides essential, immediate safety and logistical information for the handling of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one. The procedural, step-by-step guidance herein is designed to directly address operational questions, ensuring the safety of researchers, scientists, and drug development professionals. By understanding the causality behind these safety protocols, you can foster a self-validating system of laboratory safety.

The toxicological properties of 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one have not been fully investigated.[1] Therefore, it is crucial to handle this compound with the utmost care, assuming it may be harmful. The following guidelines are based on best practices for handling related fluorinated pyridine compounds.

Hazard Assessment and Immediate Precautions

Given that this is a fluorinated pyridine derivative, potential hazards include skin and eye irritation, respiratory tract irritation if inhaled, and potential harm if swallowed.[2][3][4] Inhalation of high vapor concentrations of similar compounds may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[1][4]

Before you begin any work, ensure the following:

  • A designated work area, preferably a certified chemical fume hood, is prepared.[5][6]

  • An emergency eyewash station and safety shower are readily accessible and have been tested.[6][7][8]

  • All personnel are trained on the potential hazards and emergency procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive approach to personal protective equipment is essential to minimize exposure.[9] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shield (8-inch minimum).[10]Goggles must be worn at all times to protect from splashes. A face shield is required when there is a significant risk of splashing.[9][10]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[5] A fully-buttoned lab coat or a chemical-resistant apron.[9][10]Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[10] Nitrile gloves with a minimum thickness of 0.11 mm and a breakthrough time of at least 480 minutes are recommended. A lab coat protects against incidental contact, while an apron is advised for larger quantities.[9]
Respiratory Protection Use in a certified chemical fume hood is the primary means of respiratory protection.[5][6][9] If a respirator is required, it must be NIOSH-approved and used as part of a comprehensive respiratory protection program.[8][10]A chemical fume hood is essential to minimize inhalation of vapors or aerosols.[9] If procedures with a high likelihood of generating aerosols or dust are performed outside a hood, a dust respirator may be necessary.[9] Personnel must be trained and fit-tested before using a respirator.[10]
Footwear Closed-toe footwear.[10]No skin should be exposed, so full-length pants or equivalent are also required.[10]

Operational Plan: From Handling to Storage

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling Procedures
  • Ventilation is Key: Always handle 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one inside a properly functioning and certified chemical fume hood.[5][6] This minimizes the risk of inhalation.[6]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[4][10] Do not breathe mist, vapors, or spray.[1]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][10] Do not eat, drink, or smoke in the laboratory.[2][5]

  • Electrostatic Discharge: Take precautionary measures against static discharges, especially when handling flammable materials.[1][4] Use non-sparking tools and explosion-proof equipment where necessary.[1][4][8]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[7][11]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[3][7]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[5]

Disposal Plan: Responsible Waste Management

All chemical waste, including contaminated PPE and materials, must be disposed of in accordance with local, regional, and national hazardous waste regulations.[2][9][12]

  • Waste Containers: Use designated, properly labeled, and sealed containers for chemical waste.[7][9]

  • Segregation: Do not mix this waste with incompatible materials.[9]

  • Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[9] Do not empty into drains.[1]

Workflow for Safe Handling

The following diagram illustrates the key steps for safely handling 1-(3-Fluoropyridin-2-yl)-2,2-dimethylpropan-1-one.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Verify Emergency Equipment A->B C Don Appropriate PPE B->C D Handle Compound C->D E Perform Experiment D->E F Segregate Waste E->F G Decontaminate Work Area F->G H Properly Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.